molecular formula C16H15Cl2NOS B15584601 DFPM

DFPM

货号: B15584601
分子量: 340.3 g/mol
InChI 键: SFXIAQRTVLSMEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DFPM is a useful research compound. Its molecular formula is C16H15Cl2NOS and its molecular weight is 340.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[5-(3,4-dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-12-5-4-11(10-13(12)18)14-6-7-15(20-14)16(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXIAQRTVLSMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) in Abscisic Acid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the small molecule DFPM and its antagonistic role in the abscisic acid (ABA) signaling pathway. It details the underlying molecular mechanisms, presents key quantitative data, outlines experimental protocols used in its study, and visualizes the complex biological interactions.

Executive Summary

Abscisic acid (ABA) is a critical phytohormone that orchestrates a wide range of developmental processes and adaptive responses to environmental stress.[1][2][3] The small synthetic molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (this compound) has been identified as a potent inhibitor of ABA responses.[4] Unlike classical antagonists that might compete for receptor binding, this compound functions through a novel mechanism: it hijacks components of the plant's innate immune system to suppress ABA signaling.[4][5] Specifically, this compound activates an effector-triggered immune response mediated by the TIR-NLR (Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat) protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response).[4][6] This activation leads to the disruption of ABA-mediated processes, such as gene expression and stomatal closure, downstream of core ABA perception and initial kinase activation.[5] This guide elucidates the intricate signaling cascade initiated by this compound, providing a valuable resource for researchers studying ABA signaling, plant immunity, and the development of novel agrochemicals.

The ABA Signaling Pathway and this compound's Point of Interference

The canonical ABA signaling pathway is initiated by ABA binding to PYR/PYL/RCAR receptors. This binding event leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which are negative regulators of the pathway.[3] The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which then phosphorylate downstream targets, including transcription factors and ion channels, to elicit physiological responses.[3][7]

This compound does not interfere with the initial steps of this pathway. Studies have shown that this compound treatment does not disrupt the ABA-dependent interaction between the PYR1 receptor and the ABI1 phosphatase, nor does it affect the ABA-triggered activation of SnRK2 kinases.[5] Instead, this compound activates a parallel pathway that negatively regulates ABA signaling at a later stage.

ABA_DFPM_Pathway cluster_ABA Canonical ABA Signaling cluster_this compound This compound-Activated Immune Signaling ABA Abscisic Acid (ABA) Receptor PYR/PYL/RCAR Receptors PP2C PP2Cs (e.g., ABI1) SnRK2 SnRK2s (e.g., OST1) Ca_Signal Cytosolic Ca²⁺ Signaling Downstream Downstream ABA Responses (Gene Expression, Stomatal Closure) This compound This compound VICTR VICTR (TIR-NLR Protein) Immune_Complex EDS1 / PAD4 RAR1 / SGT1b Interference Interference Point Interference->Ca_Signal Disrupts

Mechanism of this compound Action

This compound's antagonistic effect on ABA signaling is indirect and mediated by the plant's defense machinery.[4] The key steps are outlined below:

  • Activation of VICTR : this compound, or a derivative molecule, is recognized by the TIR-NB-LRR protein VICTR in specific Arabidopsis accessions like Columbia-0 (Col-0).[4][6] This recognition triggers an immune response.

  • Recruitment of Immune Signaling Components : The signal initiated by VICTR requires a suite of canonical components of the effector-triggered immunity pathway. These include EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1), PAD4 (PHYTOALEXIN DEFICIENT 4), RAR1 (REQUIRED FOR Mla12 RESISTANCE 1), and SGT1b (SUPPRESSOR OF G2 ALLELE OF skp1).[4][6]

  • Disruption of Downstream ABA Signaling : The activated immune pathway interferes with ABA signal transduction at or downstream of cytosolic Ca²⁺ signaling.[5] This disruption is dependent on PAD4.[5] This mode of action explains why early ABA signaling events are unaffected by this compound.

  • Physiological Consequences : The interference leads to the inhibition of classic ABA responses, including the expression of ABA-responsive genes like RAB18 and RD29B and the closure of stomata.[4][5] Concurrently, this compound treatment stimulates the expression of plant defense-related genes.[5]

Quantitative Data Summary

The inhibitory effects of this compound and its more potent derivative, this compound-5, on ABA-induced gene expression have been quantified using various experimental setups.

CompoundConcentrationTarget GenePlant SystemObserved EffectCitation
This compound 30 µM (pre-treatment)RD29BArabidopsis seedlingsInhibition of ABA-induced expression[5][8]
This compound Derivatives 40 µM (pre-treatment)RAB18-GFPArabidopsis reporter linesReduced ABA-induced GFP expression[4][8]
This compound Derivatives 30 µM (pre-treatment)RAB18, RD29BArabidopsis (Col-0)Downregulation of ABA-induced expression (via qRT-PCR)[4][8]
This compound-5 30 µM (pre-treatment)RAB18, RD29BArabidopsis (Col-0)Strongest inhibitory effect among tested derivatives[4]

Key Experimental Protocols

The characterization of this compound's role in ABA signaling has relied on several key experimental methodologies.

Gene Expression Analysis via qRT-PCR and Reporter Lines

This protocol is used to quantify the effect of this compound on the transcription of ABA-responsive genes.

  • Plant Material and Growth : Arabidopsis thaliana seedlings (e.g., Col-0 wild-type or reporter lines like RAB18-GFP) are grown under standard conditions for approximately two weeks.[8]

  • Chemical Treatment :

    • Seedlings are pre-treated with a specific concentration of this compound or its derivatives (e.g., 30-40 µM) dissolved in a solvent like DMSO, or with a DMSO-only mock control, for a period of 1 to 6 hours.[8]

    • Following pre-treatment, a subset of seedlings is incubated with 10 µM ABA for 5 to 10 hours to induce gene expression.[8]

  • Data Collection :

    • For Reporter Lines : GFP fluorescence is visualized and quantified using fluorescence microscopy.[8]

    • For qRT-PCR : Total RNA is extracted from the seedlings, followed by cDNA synthesis. Quantitative real-time PCR is then performed using primers specific to target genes (RAB18, RD29B) and a reference gene for normalization.[4][8]

  • Analysis : The relative expression of target genes is calculated to determine the inhibitory effect of the this compound pre-treatment on ABA-induced transcription.[4]

Gene_Expression_Workflow start Grow Seedlings (2 weeks) pretreat Pre-treat with This compound (30µM) or DMSO (1-6 hours) start->pretreat split pretreat->split treat_aba Incubate with ABA (10µM) (5-10 hours) split->treat_aba Treatment Group treat_mock Incubate without ABA split->treat_mock Control Group harvest Harvest Tissue treat_aba->harvest treat_mock->harvest analysis RNA Extraction, cDNA Synthesis, qRT-PCR harvest->analysis end Quantify Relative Gene Expression analysis->end

Co-Immunoprecipitation (Co-IP) Assay for Protein Interaction

This protocol was used to demonstrate that this compound does not interfere with the interaction between the ABA receptor PYR1 and the phosphatase ABI1.

  • Protein Expression : Plasmids encoding tagged versions of the proteins of interest (e.g., HA-PYR1 and YFP-ABI1) are transiently expressed in a suitable system, such as plant protoplasts.[5]

  • Treatment : The cells are treated with ABA (e.g., 100 µM) in the presence or absence of this compound (e.g., 50 µM).[5]

  • Lysis and Immunoprecipitation : Cells are lysed to release proteins. An antibody targeting one of the protein tags (e.g., anti-HA) is added to the lysate to bind the target protein and any associated partners. The antibody-protein complexes are then captured, typically using protein A/G-coated beads.

  • Washing and Elution : The beads are washed to remove non-specific binders. The bound proteins are then eluted from the beads.

  • Detection : The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using an antibody against the tag of the co-precipitated protein (e.g., anti-YFP). The presence of a band for YFP-ABI1 in the HA-PYR1 immunoprecipitate confirms their interaction.[5]

CoIP_Workflow start Co-express HA-PYR1 and YFP-ABI1 treat Treat with ABA ± this compound start->treat lyse Cell Lysis treat->lyse ip Immunoprecipitate with anti-HA Ab lyse->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute detect Western Blot with anti-YFP Ab elute->detect end Analyze Protein-Protein Interaction detect->end

In-gel Kinase Assay

This protocol was used to show that this compound does not block the ABA-dependent activation of SnRK2 kinases.

  • Protein Extraction : Total protein is extracted from Arabidopsis seedlings treated with ABA (e.g., 10 µM) and/or this compound (e.g., 50 µM).[5]

  • Protein Separation : The protein extracts are separated by SDS-PAGE on a gel containing a generic kinase substrate, such as myelin basic protein (MBP), embedded within the polyacrylamide matrix.

  • Denaturation and Renaturation : After electrophoresis, the separated proteins (kinases) in the gel are denatured and then allowed to renature by washing with appropriate buffers.

  • Kinase Reaction : The gel is incubated in a kinase reaction buffer containing [γ-³²P]ATP. The renatured kinases in the gel phosphorylate the substrate (MBP) in their vicinity.

  • Washing and Visualization : The gel is washed extensively to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate is then visualized by autoradiography. Bands corresponding to the molecular weights of SnRK2s (OST1, SnRK2.2, SnRK2.3) indicate their activity.[5]

Conclusion and Future Directions

This compound represents a unique chemical tool that acts as an antagonist to ABA signaling not by directly targeting the core ABA perception machinery, but by activating a plant immune signaling pathway.[4][5] Its mechanism, which relies on the TIR-NLR protein VICTR and its downstream partners EDS1 and PAD4, reveals a significant point of crosstalk between abiotic stress signaling (ABA) and biotic defense pathways.[5][6] The finding that this interference occurs at the level of Ca²⁺ signaling provides a specific node for further investigation.[5]

For researchers and drug development professionals, this compound and its derivatives offer several opportunities:

  • A Probe for Crosstalk : These compounds can be used to further dissect the molecular links between ABA and immune signaling.

  • Genetic Screens : The specific root-growth-arrest phenotype caused by this compound in certain accessions provides a powerful tool for chemical-genetic screens to identify new components of both ABA and immune pathways.[6][9]

  • Agrochemical Development : While this compound itself activates a defense response, understanding its mechanism could inspire the design of novel molecules that modulate ABA signaling for agricultural benefit, potentially enhancing growth or stress tolerance by fine-tuning hormonal balance.

References

DFPM as a Modulator of Plant Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small molecule, N,N'-dicyclohexyl-N-(3-fluorophenyl)urea (DFPM), has emerged as a significant modulator of the plant immune system. Functioning as a synthetic elicitor, this compound activates a specific branch of effector-triggered immunity (ETI) in certain Arabidopsis thaliana accessions. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key quantitative data from published studies, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in plant science and drug development exploring novel avenues for crop protection and immune modulation.

Introduction to this compound and Plant Immunity

Plants rely on a sophisticated innate immune system to defend against a myriad of pathogens. This system is broadly categorized into two tiers: Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI). PTI provides a basal level of defense by recognizing conserved microbial patterns, while ETI is a more robust and specific response initiated by the detection of pathogen effector proteins by intracellular NLR (Nucleotide-binding Leucine-rich repeat) receptors.

This compound, a thioamide-class small molecule, has been identified through chemical genetic screens as a potent activator of ETI.[1] Its application triggers a distinct immune response, making it a valuable tool for dissecting the intricacies of plant defense signaling and for identifying novel components of the immune network.

Mechanism of Action of this compound

This compound's modulatory activity is primarily centered on the activation of a specific TIR-NLR (Toll/Interleukin-1 Receptor-like Nucleotide-binding Leucine-rich repeat) protein.

The VICTR-Mediated Signaling Cascade

In the Columbia-0 (Col-0) accession of Arabidopsis thaliana, this compound's effect is mediated by the TIR-NLR protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response).[1][2] The activation of VICTR by this compound initiates a downstream signaling cascade that is dependent on a suite of canonical ETI components.[1][3] This pathway is characterized by the following key players:

  • VICTR: A TIR-NLR protein that acts as the specific sensor for this compound or a this compound-derived molecule.[2][4] Natural variations in the VICTR gene are responsible for the accession-specific response to this compound.[3]

  • EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1) and PAD4 (PHYTOALEXIN DEFICIENT 4): These two proteins form a central regulatory node in TIR-NLR-mediated immunity.[1][3] They act downstream of VICTR to transduce the immune signal. Mutants lacking functional EDS1 or PAD4 are insensitive to this compound.[2]

  • RAR1 (REQUIRED FOR MLA12 RESISTANCE 1) and SGT1B (SUPPRESSOR OF G2 ALLELE OF SKP1): These molecular chaperones are essential for the proper folding and stability of NLR proteins, including VICTR.[1][3] Their involvement underscores the reliance of the this compound response on a correctly assembled NLR complex.

Crosstalk with Abscisic Acid (ABA) Signaling

A notable consequence of this compound-induced immune activation is the inhibition of abscisic acid (ABA) signaling.[1][3] ABA is a key plant hormone involved in developmental processes and abiotic stress responses. This compound and its derivatives have been shown to suppress the expression of ABA-responsive genes.[3] This antagonistic relationship highlights the intricate crosstalk between biotic and abiotic stress response pathways in plants.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies on this compound and its derivatives.

Compound Concentration Effect on Primary Root Growth (Col-0) Reference
This compound10 µMStrong inhibition/arrest[5]
This compound-310 µMEnhanced inhibitory activity[1]
This compound-510 µMStrongest inhibitory effect[1][3]
This compound-1710 µMEnhanced inhibitory activity[1]
This compound-1810 µMEnhanced inhibitory activity[1]
This compound-2410 µMEnhanced inhibitory activity[1]
Compound Effect on ABA-Responsive Gene Expression Effect on Pathogen-Responsive Gene Expression (PR2 & PR5) Reference
This compoundInhibitionInduction of PR2 and PR5[3]
This compound-5Strongest inhibitory effectSignificant upregulation of PR5 compared to this compound[3]
This compound-17Not specifiedSignificant upregulation of PR5 compared to this compound[3]
This compound-18Not specifiedEnhanced PR2 expression; Significant upregulation of PR5 compared to this compound[3]
This compound-24Not specifiedSignificant upregulation of PR5 compared to this compound[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used in the study of this compound.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana, primarily the Columbia-0 (Col-0) accession and various mutant lines (e.g., eds1, pad4, victr).

  • Sterilization: Seeds are surface-sterilized using a solution of 70% ethanol (B145695) for 2 minutes, followed by 50% bleach and 0.05% Triton X-100 for 5-10 minutes, and then rinsed multiple times with sterile water.

  • Growth Medium: Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324) is commonly used.

  • Growth Conditions: Seedlings are typically grown in a controlled environment chamber at 22-24°C with a 16-hour light/8-hour dark photoperiod.

Root Growth Inhibition Assay
  • Seedling Preparation: Sterilized seeds are plated on MS agar plates and stratified at 4°C for 2-4 days to synchronize germination.

  • Germination and Growth: Plates are transferred to a growth chamber and grown vertically for 5-7 days.

  • Treatment: Seedlings are transferred to new MS plates containing this compound or its derivatives at the desired concentration (e.g., 10 µM) or a DMSO control.

  • Data Collection: The position of the primary root tip is marked at the time of transfer. Root growth is measured after a specified period (e.g., 4 days).

  • Analysis: The length of new root growth is quantified and compared between treatments and genotypes.

Gene Expression Analysis (qRT-PCR)
  • Tissue Collection: Seedlings are grown in liquid MS medium or on agar plates and treated with this compound or a control solution for a specific duration. Whole seedlings or specific tissues (e.g., roots, shoots) are harvested and immediately frozen in liquid nitrogen.

  • RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR: Real-time PCR is performed using a qPCR machine with SYBR Green or a probe-based detection system. Gene-specific primers for target genes (e.g., PR2, PR5, ABA-responsive genes) and a reference gene (e.g., ACTIN2) are used.

  • Data Analysis: The relative expression levels of the target genes are calculated using the delta-delta Ct method.

Visualizing this compound-Induced Signaling

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows associated with this compound research.

DFPM_Signaling_Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Immune Response This compound This compound VICTR VICTR (TIR-NLR) This compound->VICTR activates EDS1_PAD4 EDS1 / PAD4 (Signaling Hub) VICTR->EDS1_PAD4 signals through RAR1_SGT1B RAR1 / SGT1B (Chaperones) RAR1_SGT1B->VICTR stabilizes ABA_inhibition Inhibition of ABA Signaling EDS1_PAD4->ABA_inhibition PR_genes Induction of PR Genes (PR2, PR5) EDS1_PAD4->PR_genes Root_arrest Root Growth Arrest EDS1_PAD4->Root_arrest

Caption: this compound-induced signaling pathway in Arabidopsis.

Root_Growth_Assay_Workflow start Seed Sterilization & Stratification germination Germination on MS Plates (5-7 days) start->germination transfer Transfer to Plates with This compound or DMSO (Control) germination->transfer mark Mark Initial Root Tip Position transfer->mark incubation Incubate for 4 Days mark->incubation measure Measure New Root Growth incubation->measure analyze Quantify and Compare Root Length measure->analyze

Caption: Experimental workflow for the root growth inhibition assay.

Conclusion and Future Directions

This compound and its derivatives represent a powerful class of chemical tools for probing the plant immune system. The elucidation of the VICTR-EDS1/PAD4 signaling axis as the primary target of this compound provides a clear framework for understanding its mode of action. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers aiming to build upon this knowledge.

Future research in this area could focus on:

  • Identifying the direct binding target of this compound: Does it bind directly to VICTR or another cellular component?

  • Elucidating the mechanism of ABA signaling inhibition: What are the molecular links between the VICTR-dependent pathway and ABA responses?

  • Exploring the potential of this compound derivatives as crop protection agents: Can these compounds be developed into effective, environmentally friendly pesticides that prime the plant's natural defenses?

  • Investigating the light and O2-dependent modification of this compound: Understanding the chemical transformation of this compound is crucial for its application and the identification of the bioactive form.[2][4]

By addressing these questions, the scientific community can further unlock the potential of this compound as both a research tool and a lead compound for the development of novel plant health solutions.

References

An In-depth Technical Guide on the Interaction of DFPM with PAD4 and EDS1 Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of plant biology, immunology, and chemical biology.

Abstract

The small molecule [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM) has been identified as a potent activator of plant immune responses. Its mode of action relies on the engagement of core components of the plant's effector-triggered immunity (ETI) pathway. This technical guide provides a comprehensive overview of the interaction between this compound and the crucial regulatory proteins ENHANCED DISEASE SUSCEPTIBILITY 1 (EDS1) and PHYTOALEXIN DEFICIENT 4 (PAD4). We detail the indirect nature of this interaction, whereby this compound activates an upstream receptor, which in turn signals through the essential EDS1-PAD4 heterodimeric complex. This document synthesizes key findings on the signaling pathway, presents quantitative data from relevant studies, outlines detailed experimental protocols used to elucidate these interactions, and provides visual diagrams of the core mechanisms and workflows.

Introduction: The EDS1-PAD4 Signaling Hub in Plant Immunity

Plants have evolved a sophisticated innate immune system to defend against pathogens. A central regulatory node in this system, particularly for immunity triggered by intracellular nucleotide-binding leucine-rich repeat (NLR) receptors, is composed of the lipase-like proteins EDS1 and PAD4. These proteins form a signaling hub that is indispensable for activating robust defenses against biotrophic and semi-biotrophic pathogens.

  • EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1): A foundational regulator of plant basal and receptor-triggered immunity.

  • PAD4 (PHYTOALEXIN DEFICIENT 4): A close homolog of EDS1 that is crucial for amplifying defense signals, particularly through the salicylic (B10762653) acid (SA) pathway.

In Arabidopsis thaliana, EDS1 forms mutually exclusive heterodimers with either PAD4 or a related protein, SENESCENCE-ASSOCIATED GENE 101 (SAG101). The EDS1-PAD4 complex is the primary focus of this guide, as it is essential for the immune responses initiated by the chemical elicitor this compound. This heterodimer acts as a critical transducer, relaying signals from activated upstream immune receptors to downstream defense execution mechanisms, including transcriptional reprogramming and the production of the defense hormone salicylic acid.

This compound-Mediated Activation of the EDS1-PAD4 Pathway

This compound is a chemical tool that allows for the controlled activation of a specific branch of the plant immune system. Research has demonstrated that this compound does not interact directly with EDS1 or PAD4. Instead, it triggers a signaling cascade that is critically dependent on their function.

The signaling pathway is initiated as follows:

  • Activation of this compound: The bioactivity of this compound requires a light and O₂-dependent modification.

  • Perception by VICTR: The modified this compound is perceived by VICTR (VARIATION IN COMPOUND-TRIGGERED ROOT growth), a Toll/Interleukin-1 Receptor (TIR)-type NLR protein.

  • Signal Transduction: The activation of VICTR initiates a downstream signaling cascade that absolutely requires the presence of both EDS1 and PAD4. Genetic studies show that eds1 and pad4 mutant plants are insensitive to this compound treatment, exhibiting no root growth arrest or defense gene activation, which are the hallmark responses in wild-type plants.

  • Immune Response: The signal from the EDS1-PAD4 complex leads to downstream effects, including a rapid arrest of primary root growth and the induction of defense-related gene expression.

The dependence on EDS1 and PAD4 places this compound firmly as an activator of the TIR-NLR signaling pathway, making it a valuable tool for dissecting this specific branch of plant immunity.

Quantitative Data Presentation

As the interaction between this compound and the EDS1-PAD4 complex is indirect, direct binding affinity data (e.g., Kd values) are not applicable. The quantitative data available pertains to the effective concentrations of this compound required to elicit biological responses that are dependent on EDS1 and PAD4.

ParameterValueOrganism/SystemDescription of ExperimentReference
This compound Concentration 3 µM - 10 µMArabidopsis thaliana (Col-0) seedlingsConcentration range typically used to induce primary root growth arrest.
This compound Concentration 10 µMArabidopsis thaliana (Col-0) seedlingsConcentration used for quantitative analysis of root growth after 3 days of exposure.
This compound Concentration 3 µM or 10 µMArabidopsis thaliana (Col-0) seedlingsConcentrations used to measure the induction of EDS1 transcript levels in shoot and root tissues via qRT-PCR.
IC₅₀ for Cell Viability ~0.378 µMArabidopsis thaliana (Col-0) root tipsThe half-maximal inhibitory concentration of this compound leading to a reduction in root tip cell viability, as measured by fluorescein (B123965) diacetate (FDA) staining.

Detailed Experimental Protocols

The following protocols are foundational to understanding the this compound-VICTR-EDS1-PAD4 signaling axis.

This compound-Induced Root Growth Arrest Assay

This assay is the primary phenotypic readout for this compound activity and its genetic requirements.

Objective: To quantify the inhibitory effect of this compound on primary root growth in Arabidopsis thaliana and to test the requirement of EDS1 and PAD4 for this response.

Materials:

  • Arabidopsis thaliana seeds (e.g., wild-type Col-0, eds1-2, pad4-1).

  • Murashige and Skoog (MS) medium agar (B569324) plates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Sterile water, ethanol (B145695).

  • Growth chamber (e.g., 22°C, 16h light/8h dark cycle).

  • Ruler or imaging system with measurement software.

Methodology:

  • Seed Sterilization: Surface-sterilize seeds using 70% ethanol for 1 minute, followed by a bleach solution (e.g., 20% commercial bleach, 0.05% Tween-20) for 10 minutes, and rinse 4-5 times with sterile water.

  • Plating and Stratification: Plate seeds on standard MS agar plates. Store at 4°C in the dark for 2-3 days to synchronize germination (stratification).

  • Germination: Transfer plates to a growth chamber and grow vertically for 5-7 days until primary roots are established.

  • Treatment: Prepare MS agar plates containing the desired final concentration of this compound (e.g., 10 µM) and a solvent control (e.g., DMSO). Add this compound to the molten agar after autoclaving and cooling to ~50°C.

  • Seedling Transfer: Carefully transfer the germinated seedlings from the initial plates to the this compound-containing and control plates. Mark the position of the root tip at the time of transfer.

  • Incubation: Return the plates to the growth chamber and grow vertically for an additional 3-5 days.

  • Data Collection: Measure the length of new root growth from the transfer mark to the new root tip. This can be done by scanning the plates and using image analysis software (e.g., ImageJ) or a ruler.

  • Analysis: Compare the root growth of different genotypes on control versus this compound plates. Calculate the percentage of growth inhibition relative to the control treatment for each genotype.

Co-Immunoprecipitation (Co-IP) to Detect EDS1-PAD4 Interaction

This method is used to verify that EDS1 and PAD4 form a protein complex within the plant cell (in planta).

Objective: To immunoprecipitate EDS1 from plant protein extracts and detect the co-precipitation of its binding partner, PAD4.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves from plants expressing epitope-tagged proteins like Myc-PAD4).

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, 0.1% Triton X-100, protease inhibitor cocktail).

  • Antibody against EDS1 (for immunoprecipitation).

  • Antibody against the PAD4 epitope tag (e.g., anti-Myc, for detection).

  • Protein A/G agarose (B213101) or magnetic beads.

  • SDS-PAGE and Western blot reagents.

Methodology:

  • Protein Extraction: Harvest and flash-freeze plant tissue in liquid nitrogen. Grind the tissue to a fine powder and resuspend in ice-cold Co-IP Lysis Buffer.

  • Lysate Preparation: Incubate the mixture on ice for 30 minutes with gentle agitation. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 20 minutes to pellet cell debris. Collect the supernatant (total protein extract).

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the protein extract with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody against EDS1 to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane. Probe the membrane with an antibody against the Myc tag to detect co-precipitated PAD4. An input control (a small fraction of the total protein extract before IP) should be run in parallel to confirm the presence of both proteins in the lysate.

Yeast Two-Hybrid (Y2H) Assay

This technique is used to test for a direct physical interaction between two proteins, such as EDS1 and PAD4.

Objective: To determine if EDS1 and PAD4 can directly interact by reconstituting a functional transcription factor in yeast.

Materials:

  • Yeast expression vectors (a "bait" vector with a DNA-binding domain, e.g., pGBKT7-BD, and a "prey" vector with an activation domain, e.g., pGADT7-AD).

  • cDNA of EDS1 and PAD4.

  • Competent yeast reporter strain (e.g., AH109, Y2HGold).

  • Yeast transformation reagents (e.g., PEG, LiAc).

  • Selective yeast growth media (e.g., SD/-Leu/-Trp for plasmid selection, SD/-Leu/-Trp/-His/-Ade for interaction selection).

Methodology:

  • Vector Construction: Clone the coding sequence of EDS1 into the "bait" vector to create a fusion with the DNA-binding domain (BD-EDS1). Clone the coding sequence of PAD4 into the "prey" vector to create a fusion with the activation domain (AD-PAD4).

  • Yeast Transformation: Co-transform the BD-EDS1 and AD-PAD4 plasmids into the competent yeast reporter strain. As controls, also transform empty vectors and each construct paired with an empty corresponding vector.

  • Selection for Plasmids: Plate the transformed yeast on medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp). This selects for yeast cells that have successfully taken up both the bait and prey plasmids.

  • Selection for Interaction: After 3-5 days of growth, pick several colonies from the SD/-Leu/-Trp plate and re-streak them onto a high-stringency selective medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).

  • Result Interpretation: Growth on the high-stringency medium indicates a positive interaction. The interaction between the bait (BD-EDS1) and prey (AD-PAD4) proteins brings the DNA-binding domain and the activation domain into close proximity, reconstituting a functional transcription factor that drives the expression of the reporter genes (HIS3 and ADE2), allowing the yeast to grow on the selective medium. Control transformations should not show growth on this medium.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DFPM_Signaling_Pathway cluster_input Chemical Trigger cluster_perception Perception cluster_transduction Signal Transduction cluster_output Cellular Response This compound This compound Light Light + O₂ DFPM_active Active this compound Derivative Light->DFPM_active Modification VICTR VICTR (TIR-NLR Receptor) DFPM_active->VICTR Activation EDS1_PAD4 EDS1-PAD4 Heterodimer VICTR->EDS1_PAD4 Signaling Cascade (Required for) RGA Root Growth Arrest EDS1_PAD4->RGA DGE Defense Gene Expression EDS1_PAD4->DGE

Caption: this compound signaling pathway from chemical activation to cellular response.

CoIP_Workflow start Start: Plant Tissue with Tagged Proteins lysis 1. Cell Lysis & Protein Extraction start->lysis ip 2. Immunoprecipitation (add anti-EDS1 Ab) lysis->ip capture 3. Complex Capture (add Protein A/G beads) ip->capture wash 4. Wash Beads (remove non-specific proteins) capture->wash elute 5. Elution wash->elute analysis 6. Western Blot (probe for Myc-PAD4) elute->analysis

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Y2H_Logic cluster_plasmids Plasmid Constructs cluster_yeast Yeast Cell cluster_result Result Bait Bait Plasmid: BD + EDS1 BD BD Prey Prey Plasmid: AD + PAD4 AD AD EDS1 EDS1 BD->EDS1 UAS UAS BD->UAS binds PAD4 PAD4 AD->PAD4 Reporter Reporter Gene (e.g., HIS3) AD->Reporter activates EDS1->PAD4 Interaction Growth Growth on Selective Media Reporter->Growth

Caption: Logical relationship in a positive Yeast Two-Hybrid (Y2H) assay.

Conclusion

The chemical genetic tool this compound provides a powerful means to activate a specific, genetically defined plant immune signaling pathway. Its activity is not through direct binding to the core signaling components EDS1 and PAD4, but rather through the upstream TIR-NLR receptor VICTR. The subsequent signal transduction is strictly dependent on the formation and function of the EDS1-PAD4 heterodimer. This positions the EDS1-PAD4 complex as an essential downstream hub for signals initiated by VICTR activation. The experimental protocols and quantitative data presented herein provide a framework for researchers to further investigate this important signaling cascade and to leverage the this compound-VICTR-EDS1-PAD4 system for dissecting plant immunity and for the potential development of novel crop protection strategies.

The Dichotomous Role of DFPM in Plant Stress Responses: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule 5-(3,4-difluorophenyl)-N-(pyridin-3-yl)furan-2-carboxamide (DFPM) has emerged as a significant chemical tool for dissecting the intricate crosstalk between abiotic and biotic stress signaling pathways in plants. Initially identified as an antagonist of abscisic acid (ABA) signaling, further research has revealed its function as an activator of effector-triggered immunity (ETI). This technical guide provides a comprehensive overview of the effects of this compound on plant stress responses, detailing its molecular mechanisms, experimental protocols, and quantitative effects, intended for researchers and professionals in plant science and drug development.

Core Mechanisms of this compound Action

This compound exhibits a dual functionality in modulating plant stress responses. It actively inhibits ABA-induced signaling, a key pathway in abiotic stress tolerance, while simultaneously activating a plant immune response typically associated with pathogen defense.

Antagonism of Abscisic Acid (ABA) Signaling

This compound has been shown to effectively inhibit key downstream responses in the ABA signaling cascade. This includes the suppression of ABA-induced gene expression and the prevention of stomatal closure. Notably, this compound's inhibitory action occurs downstream of the initial ABA perception by PYR/PYL/RCAR receptors and the subsequent activation of SnRK2 kinases.[1] Instead, evidence points to this compound interfering with cytosolic Ca²⁺ signaling, a crucial secondary messenger in the ABA pathway.[1]

Activation of Effector-Triggered Immunity (ETI)

In a seemingly contradictory role, this compound activates a specific plant immune signaling pathway. This activation is dependent on the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NLR) protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response).[2][3] The this compound-induced immune response requires the engagement of early ETI signaling components, including EDS1, PAD4, RAR1, and SGT1B.[2][4] This activation leads to downstream effects such as the induction of pathogenesis-related (PR) gene expression and root growth arrest in certain Arabidopsis accessions.[2]

Quantitative Effects of this compound on Gene Expression

The application of this compound leads to significant and measurable changes in the expression of genes associated with both ABA and defense signaling pathways.

Table 1: Effect of this compound and its Derivatives on ABA-Responsive Gene Expression

CompoundConcentrationPre-treatment TimeABA ConcentrationABA Incubation TimeTarget GeneMethodResultReference
This compound30 µM1 hour10 µM5 hoursRD29Bquantitative PCRConcentration-dependent inhibition of ABA-induced expression[1]
This compound Derivatives40 µM6 hours10 µM10 hoursRAB18-GFPReporter Gene ExpressionReduced ABA-induction of GFP expression[2][5]
This compound Derivatives30 µM1 hour10 µM5 hoursRAB18, RD29Bquantitative PCRDownregulation of ABA-responsive genes[2]
This compound-530 µM1 hour10 µM5 hoursRAB18, RD29Bquantitative PCRStrongest inhibitory effect among derivatives[2][4]

Table 2: Effect of this compound and its Derivatives on Pathogen-Responsive Gene Expression

CompoundConcentrationTreatment TimeTarget GeneMethodResultReference
This compound30 µM6 hoursPR2, PR5quantitative PCRInduction of pathogen-responsive genes[2]
This compound-5, -17, -18, -2430 µM6 hoursPR5quantitative PCRSignificantly upregulated expression compared to this compound[2][4]
This compound-1830 µM6 hoursPR2quantitative PCRMost enhanced PR2 gene expression among derivatives[2][4]

Signaling Pathways Modulated by this compound

The molecular activities of this compound can be visualized through its impact on distinct yet interconnected signaling pathways.

DFPM_ABA_Signaling_Pathway cluster_ABA ABA Signaling ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL Receptors ABA->PYR_PYL PP2C PP2C Phosphatases PYR_PYL->PP2C SnRK2 SnRK2 Kinases PP2C->SnRK2 Ca_Signal Cytosolic Ca²⁺ Signaling SnRK2->Ca_Signal ABA_Genes ABA-Responsive Gene Expression (e.g., RAB18, RD29B) SnRK2->ABA_Genes Anion_Channel Anion Channel Activation Ca_Signal->Anion_Channel Stomatal_Closure Stomatal Closure Anion_Channel->Stomatal_Closure This compound This compound This compound->Ca_Signal

Caption: this compound's antagonistic effect on the ABA signaling pathway.

DFPM_ETI_Signaling_Pathway cluster_ETI Effector-Triggered Immunity (ETI) DFPM_mod Modified this compound (light & O₂ dependent) VICTR VICTR (TIR-NLR) DFPM_mod->VICTR EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 RAR1_SGT1B RAR1/SGT1b VICTR->RAR1_SGT1B Defense_Genes Pathogen-Responsive Gene Expression (e.g., PR2, PR5) EDS1_PAD4->Defense_Genes Root_Arrest Root Growth Arrest EDS1_PAD4->Root_Arrest This compound This compound This compound->DFPM_mod light, O₂

Caption: this compound's activation of the effector-triggered immunity pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are summarized from cited literature.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0).

  • Growth Medium: 0.5x Murashige and Skoog (MS) medium with appropriate agar (B569324) concentration.

  • Growth Conditions: Seedlings are typically grown vertically at 22°C under a long-day photoperiod (16 hours light / 8 hours dark).[2]

  • Stratification: Seeds are stratified at 4°C for 2 days to ensure uniform germination.[2]

Chemical Treatments
  • This compound and Derivatives: Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). The final concentration in the growth medium is adjusted as required by the experiment (e.g., 10 µM, 30 µM, 40 µM).[2]

  • Control: A mock treatment with the same concentration of DMSO is used as a control.[2]

  • ABA Treatment: For ABA-inhibition assays, seedlings are pre-treated with this compound or its derivatives for a specified duration (e.g., 1 or 6 hours) before the addition of ABA (e.g., 10 µM).[2][5]

Reporter Gene Expression Analysis
  • Reporter Lines: Transgenic lines expressing reporter genes under the control of ABA-responsive promoters (e.g., RAB18:GFP, RD29B:GUS) are used.[1][2]

  • Procedure:

    • Grow transgenic seedlings for 14 days on agar growth media.

    • Transfer seedlings to multi-well culture plates containing the specified concentration of this compound derivatives or DMSO for pre-treatment (e.g., 6 hours).

    • Add ABA to the specified final concentration and incubate for the required duration (e.g., 10 hours).

    • Monitor reporter gene expression using appropriate microscopy and filter sets.[2]

Quantitative Real-Time PCR (qRT-PCR)
  • Procedure:

    • Treat seedlings with this compound, its derivatives, or ABA as described in the chemical treatment protocol.

    • Harvest plant material and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using gene-specific primers for target genes (e.g., RAB18, RD29B, PR2, PR5) and a reference gene for normalization.

    • Analyze the data to determine relative gene expression levels.[2][5]

Root Growth Assays
  • Procedure:

    • Grow seedlings vertically for 7-8 days.

    • Transfer seedlings to a new solid medium containing the specified concentration of this compound or its derivatives.

    • Mark the initial position of the primary and lateral root tips.

    • Monitor and measure root growth over a period of several days (e.g., 6 days).[2]

Experimental_Workflow_Gene_Expression cluster_workflow Gene Expression Analysis Workflow Start Start: Seedling Growth Pre_Treatment Pre-treatment: This compound/Derivative or DMSO Start->Pre_Treatment ABA_Treatment ABA Treatment Pre_Treatment->ABA_Treatment Harvest Harvest Seedlings ABA_Treatment->Harvest Reporter Reporter Gene Microscopy Harvest->Reporter qPCR RNA Extraction, cDNA Synthesis, qRT-PCR Harvest->qPCR Analysis Analysis Reporter->Analysis qPCR->Analysis

Caption: A generalized workflow for analyzing gene expression changes induced by this compound.

Conclusion and Future Directions

This compound and its derivatives represent powerful chemical probes for unraveling the complex interplay between abiotic stress signaling and plant immunity. The ability of these compounds to simultaneously inhibit ABA responses and activate ETI provides a unique opportunity to study the nodes of convergence and divergence between these two critical pathways. Future research should focus on identifying the direct molecular targets of this compound, further elucidating the mechanism by which it interferes with Ca²⁺ signaling, and exploring the potential for developing novel agrochemicals that can modulate plant stress responses for improved crop resilience. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this fascinating small molecule.

References

An In-depth Technical Guide to DFPM-Induced Root Growth Arrest in Arabidopsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) has emerged as a valuable chemical tool for dissecting plant stress signaling pathways. In the model organism Arabidopsis thaliana, this compound triggers a potent and accession-specific root growth arrest, a phenotype intricately linked to the plant's immune response system. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental protocols associated with this compound-induced root growth arrest, intended for researchers in plant biology, chemical genetics, and drug discovery.

This compound's mode of action is unique in that it activates effector-triggered immunity (ETI) signaling, a response typically initiated by pathogen effectors. This activation leads to a cascade of downstream events, culminating in the cessation of primary root elongation. Understanding this process not only sheds light on fundamental aspects of plant immunity but also presents opportunities for the development of novel chemical probes to modulate plant stress responses.

Core Mechanism: A Chemical Trigger for Plant Immunity

This compound-induced root growth arrest is not a result of general toxicity but rather a specific, genetically controlled process. The response is primarily observed in the Columbia-0 (Col-0) accession of Arabidopsis and is dependent on a functional Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NB-LRR) protein called VARIATION IN COMPOUND TRIGGERED ROOT growth response (VICTR).[1][2][3] This finding suggests that this compound, or a modified form of it, is perceived by VICTR, initiating an immune signaling cascade.

The bioactivity of this compound is dependent on a light and O2-dependent modification, indicating that the active compound that triggers the signaling pathway may be a derivative of this compound formed under these conditions.[2][3]

Signaling Pathway of this compound-Induced Root Growth Arrest

The signaling pathway downstream of VICTR activation involves several key components of the plant immune system. The this compound-induced root growth arrest requires the central regulatory proteins EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1) and its signaling partner PAD4 (PHYTOALEXIN DEFICIENT 4).[1][3][4] Additionally, the cochaperone proteins RAR1 (REQUIRED FOR MLA12 RESISTANCE 1) and SGT1B (SUPPRESSOR OF G-TWO ALLELE OF SKP1) are essential for this response.[1][5] These proteins are known to be crucial for the function of many R proteins in plant immunity.

Interestingly, while this compound activates immune signaling, it also negatively affects the abscisic acid (ABA) signaling pathway.[1] This crosstalk between biotic and abiotic stress responses is a key feature of this compound's activity. The compound has been shown to inhibit the ABA-induced expression of marker genes such as RAB18 and RD29B.[1]

Signaling Pathway Diagram

DFPM_Signaling_Pathway cluster_perception Perception cluster_signaling Signal Transduction cluster_response Phenotypic Response This compound This compound (light/O2 modified) VICTR VICTR (TIR-NB-LRR) This compound->VICTR activates EDS1 EDS1 VICTR->EDS1 PAD4 PAD4 VICTR->PAD4 RAR1 RAR1 VICTR->RAR1 SGT1B SGT1B VICTR->SGT1B Immune_Response Immune Response Activation EDS1->Immune_Response PAD4->Immune_Response RAR1->Immune_Response SGT1B->Immune_Response Root_Arrest Root Growth Arrest Immune_Response->Root_Arrest ABA_Inhibition ABA Signaling Inhibition Immune_Response->ABA_Inhibition

Caption: this compound signaling pathway in Arabidopsis.

Quantitative Data on this compound-Induced Root Growth Arrest

The following tables summarize quantitative data from various studies on the effects of this compound and its derivatives on Arabidopsis root growth.

Table 1: Effect of this compound on Primary Root Growth of Different Arabidopsis Accessions

AccessionTreatment (10 µM)Primary Root Length (relative to control)Reference
Col-0This compoundSignificant Arrest[1][6]
LerThis compoundInsensitive[1]
Nie1.2This compoundSensitive[1][6]
Leo1This compoundSensitive[1][6]

Table 2: Root Growth Response of Defense-Signaling Mutants to this compound

Mutant (Col-0 background)Treatment (10 µM this compound)PhenotypeReference
eds1-2This compoundInsensitive[1][2]
pad4-1This compoundInsensitive[1]
rar1This compoundInsensitive[1]
sgt1bThis compoundInsensitive[1]
victr-1This compoundInsensitive[1][2]

Table 3: Effect of this compound Derivatives on Col-0 Primary Root Growth

CompoundTreatment (10 µM)Primary Root Growth Inhibition (relative to this compound)Reference
This compound-5This compound-5Stronger Inhibition[1]
This compound-18This compound-18Similar Inhibition[1]

Experimental Protocols

Arabidopsis Root Growth Assay

This protocol details the steps for assessing the effect of this compound on Arabidopsis primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0, Ler, and relevant mutants)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose (B13894) and 0.8% agar (B569324), pH 5.7

  • This compound stock solution (10 mM in DMSO)

  • Sterile petri dishes (90 mm)

  • Growth chamber (22°C, 16h light/8h dark cycle)

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).

  • Plating: Resuspend sterilized seeds in 0.1% sterile agar and sow them on MS agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber and grow the seedlings vertically for 5-7 days.

  • Treatment: Prepare MS agar plates containing the desired final concentration of this compound (e.g., 10 µM) and a control plate with an equivalent amount of DMSO.

  • Seedling Transfer: Carefully transfer the 5 to 7-day-old seedlings to the this compound-containing and control plates. Mark the position of the root tip at the time of transfer.[7][8]

  • Incubation: Return the plates to the growth chamber and continue to grow the seedlings vertically for another 3-7 days.

  • Data Acquisition and Analysis:

    • Scan the plates using a flatbed scanner.

    • Measure the primary root elongation from the transfer mark to the new root tip using image analysis software (e.g., ImageJ).

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences.

Experimental Workflow Diagram

Experimental_Workflow A Seed Sterilization & Stratification B Germination on MS Plates (5-7 days) A->B C Transfer to Plates with this compound/DMSO B->C D Incubation (3-7 days) C->D E Image Acquisition (Scanning) D->E F Data Analysis (Root Length Measurement) E->F G Statistical Analysis & Interpretation F->G

Caption: Workflow for Arabidopsis root growth assay.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol outlines the steps to analyze the expression of ABA-responsive genes and pathogen-responsive genes upon this compound treatment.

Materials:

  • Arabidopsis seedlings grown as described in the root growth assay protocol

  • Liquid MS medium

  • This compound stock solution (10 mM in DMSO)

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • qPCR instrument

  • Gene-specific primers (e.g., for RAB18, RD29B, PR1, PR2)

Procedure:

  • Seedling Growth: Grow Arabidopsis seedlings in liquid MS medium for approximately 7 days.

  • Treatment: Add this compound to the liquid medium to the desired final concentration (e.g., 10 µM). Include a DMSO control.

  • Incubation: Incubate the seedlings for the desired amount of time (e.g., 6-24 hours).

  • Harvest and RNA Extraction: Harvest the seedlings, flash-freeze them in liquid nitrogen, and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qPCR:

    • Set up qPCR reactions using the cDNA, gene-specific primers, and a qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

    • Include a reference gene (e.g., ACTIN2 or UBIQUITIN10) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Perform statistical analysis to determine the significance of changes in gene expression.

Conclusion and Future Directions

This compound is a powerful tool for studying the intricate connections between plant immunity and abiotic stress signaling. The accession-specific root growth arrest phenotype provides a robust and easily scorable assay for genetic and chemical screens aimed at identifying new components of these pathways. Future research in this area could focus on:

  • Identifying the direct target of the bioactive this compound derivative: Uncovering the precise molecular interaction between the compound and the VICTR protein will provide deeper insights into the activation of this R protein.

  • Elucidating the mechanism of ABA signaling inhibition: While it is known that this compound inhibits ABA-responsive gene expression, the exact molecular players involved in this crosstalk are yet to be fully characterized.

  • Screening for novel compounds with similar or enhanced activity: The development of new this compound derivatives could lead to more specific or potent modulators of plant stress responses, with potential applications in agriculture and biotechnology.[1]

This technical guide provides a solid foundation for researchers to explore the fascinating biology of this compound-induced root growth arrest in Arabidopsis. The detailed protocols and summarized data offer a starting point for designing and interpreting experiments in this exciting field of plant chemical biology.

References

the chemical properties of [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Analysis of [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione

Executive Summary

This technical guide provides a detailed overview of the chemical and biological properties of the novel compound [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione. Extensive literature review and data analysis have been conducted to synthesize the current understanding of this molecule. However, it is critical to note that at the time of this report, specific experimental data for this exact compound is not available in the public domain. Therefore, this document focuses on the properties and activities of structurally related compounds to infer potential characteristics and guide future research. The primary structural motifs—the 3,4-dichlorophenyl group, the furan (B31954) ring, and the piperidinyl-methanethione moiety—are individually analyzed based on existing research on analogous molecules. This guide aims to serve as a foundational resource for researchers and professionals in drug development by providing a structured understanding of related chemical spaces and potential biological activities.

Introduction

The compound [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione is a novel chemical entity with potential applications in medicinal chemistry and pharmacology. Its structure combines several key pharmacophores: a dichlorinated phenyl ring known for its role in modulating protein-ligand interactions, a furan core that acts as a versatile scaffold in many bioactive molecules, and a piperidinyl-methanethione group which can influence solubility, metabolic stability, and receptor binding. While direct studies on this specific molecule are absent from the current scientific literature, this guide will extrapolate its potential chemical properties, synthetic routes, and biological activities from closely related analogues.

Predicted Chemical Properties

Based on the constituent functional groups, the following chemical properties for [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione can be predicted.

Physicochemical Properties

A summary of predicted physicochemical properties is presented in Table 1. These values are estimations based on computational models and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular FormulaC₁₆H₁₅Cl₂NOS-
Molecular Weight340.27 g/mol -
XLogP34.5Indicates high lipophilicity
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors2 (O, S)-
Rotatable Bonds3-
Topological Polar Surface Area45.8 Ų-
Spectroscopic Data

While experimental spectra are unavailable, predicted spectroscopic characteristics are outlined in Table 2.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMRAromatic protons on the dichlorophenyl ring (doublets and doublet of doublets in the 7-8 ppm region). Furan ring protons (doublets around 6-7 ppm). Piperidine (B6355638) protons (broad multiplets in the 1.5-4 ppm range).
¹³C NMRAromatic and furan carbons in the 110-160 ppm range. Piperidine carbons in the 20-50 ppm range. Thiocarbonyl carbon (>190 ppm).
IRC=S stretch (around 1100-1250 cm⁻¹). Aromatic C-H and C=C stretches. C-O-C stretch of the furan ring.
Mass SpectrometryMolecular ion peak (M⁺) at m/z ≈ 340, with characteristic isotopic pattern for two chlorine atoms.

Potential Synthesis and Reactivity

A plausible synthetic route for [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione is proposed, drawing from established organic chemistry methodologies for similar structures.

Proposed Synthetic Pathway

The synthesis could potentially be achieved through a multi-step process, as illustrated in the workflow diagram below. This proposed pathway is based on common reactions for the formation of furan rings and the synthesis of thiocarboxamides.

G Proposed Synthesis Workflow A 3,4-Dichlorobenzaldehyde C 5-(3,4-Dichlorophenyl)-2-furaldehyde A->C Friedel-Crafts Acylation or similar C-C bond formation B Furan B->C E [5-(3,4-Dichlorophenyl)-2-furanyl]-1-piperidinyl-methanol C->E Reductive Amination D Piperidine D->E G [5-(3,4-Dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione E->G Thionation F Sulfurizing Agent (e.g., Lawesson's Reagent) F->G

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of related compounds can be found in the literature. For instance, the synthesis of 5-aryl-furan-2-carboxaldehydes is well-documented, often involving palladium-catalyzed cross-coupling reactions. The subsequent conversion to a thiocarboxamide can be achieved using various thionating agents.

Protocol 1: Synthesis of 5-(Aryl)-2-furaldehyde (General Procedure)

  • To a solution of 2-furaldehyde and an appropriate aryl boronic acid in a suitable solvent (e.g., toluene (B28343) or dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

  • After cooling, partition the mixture between an organic solvent and water.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the 5-aryl-2-furaldehyde.

Protocol 2: Thionation of an Amide (General Procedure)

  • Dissolve the corresponding amide, [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanone, in an anhydrous solvent such as toluene or THF.

  • Add a thionating agent, such as Lawesson's reagent or P₄S₁₀, portion-wise at room temperature or with gentle heating.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired methanethione.

Potential Biological Activity and Signaling Pathways

The biological activity of [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione has not been experimentally determined. However, analysis of its structural components suggests potential interactions with various biological targets.

Inferred Biological Targets

Compounds containing the 3,4-dichlorophenyl moiety have been reported to exhibit a range of biological activities, including but not limited to:

  • Antimicrobial and Antifungal Activity: The halogenated phenyl ring can enhance lipophilicity, facilitating membrane transport and interaction with intracellular targets.

  • Enzyme Inhibition: Dichlorophenyl groups are present in various enzyme inhibitors, including kinase inhibitors and protease inhibitors. For instance, dichlorophenylpyridine-based molecules have been shown to inhibit furin, a proprotein convertase.[1]

  • Receptor Modulation: This moiety can be found in ligands for various receptors, including nuclear hormone receptors and G-protein coupled receptors.

The furan ring serves as a bioisostere for other aromatic systems and can participate in hydrogen bonding and π-stacking interactions within protein binding sites. The piperidine ring is a common scaffold in CNS-active drugs and can influence the pharmacokinetic properties of a molecule.

Postulated Signaling Pathways

Given the prevalence of dichlorophenyl-containing compounds as kinase inhibitors, a hypothetical interaction with a generic kinase signaling pathway is depicted below. This is a speculative representation to guide potential future investigations.

G Hypothetical Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene TF->Gene Transcription Response Cellular Response (e.g., Proliferation, Survival) Gene->Response Ligand Growth Factor Ligand->Receptor Inhibitor [5-(3,4-dichlorophenyl)-2-furanyl]- 1-piperidinyl-methanethione Inhibitor->Kinase1 Inhibition

Caption: Postulated mechanism of action via kinase inhibition.

Conclusion and Future Directions

[5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione represents an unexplored area of chemical space with potential for significant biological activity. While this guide provides a theoretical framework based on the analysis of related compounds, empirical data is essential for validation. Future research should prioritize the following:

  • Chemical Synthesis and Characterization: The development of a reliable synthetic route and full spectroscopic characterization (NMR, IR, MS) of the pure compound.

  • In Vitro Screening: Evaluation of its activity against a broad panel of biological targets, including kinases, proteases, and various receptors, as well as antimicrobial and cytotoxicity assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to determine the contribution of each structural moiety to any observed biological activity.

  • Computational Studies: Molecular docking and dynamics simulations to predict binding modes to potential targets and to rationalize experimental findings.

This document serves as a starting point for the scientific community to embark on the investigation of this promising, yet uncharacterized, molecule.

References

Unraveling the DFPM-Activated Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM) has emerged as a potent chemical probe for dissecting a specific branch of the plant immune system. In the model organism Arabidopsis thaliana, this compound activates a signaling cascade typically associated with pathogen defense, providing a powerful tool for studying effector-triggered immunity (ETI). This technical guide provides an in-depth overview of the this compound-activated signaling pathway, including quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the key molecular interactions and workflows. All evidence to date indicates that the biological activity of this compound is specific to certain plant species, with no current research suggesting activity in mammalian or other non-plant systems.

The Core Signaling Pathway

This compound triggers a rapid and robust immune response in the Col-0 accession of Arabidopsis thaliana through the activation of a Toll/Interleukin-1 Receptor (TIR)-Nucleotide Binding (NB)-Leucine-Rich Repeat (LRR) protein named VICTR (Variation in compound triggered root growth response).[1][2] This activation initiates a downstream signaling cascade that is genetically dependent on several key regulators of plant immunity: EDS1, PAD4, RAR1, and SGT1b.[1][3][4] The signaling culminates in a distinct phenotype: the rapid arrest of primary root growth.[1]

Interestingly, research suggests that this compound itself may not be the direct bioactive molecule. Its activity is dependent on light and oxygen, indicating that a modified form of the compound is likely responsible for activating the VICTR signaling pathway.[5] The this compound-activated pathway also negatively impacts the signaling of the plant hormone abscisic acid (ABA), highlighting the intricate crosstalk between biotic and abiotic stress response pathways.[3][4]

Key Signaling Components:
  • This compound (or its bioactive derivative): The initiating small molecule that acts as a trigger for the signaling cascade.

  • VICTR: A TIR-NB-LRR protein that functions as the receptor or sensor of the this compound-derived signal.[1][2]

  • EDS1 and PAD4: These proteins are central regulators of TIR-NB-LRR signaling. VICTR forms a complex with EDS1 and PAD4, which is thought to be crucial for relaying the downstream signal.[1] The full induction of VICTR gene expression by this compound is also dependent on EDS1.[2]

  • RAR1 and SGT1b: Co-chaperones that are required for the proper function of many NB-LRR proteins, including VICTR.[3]

  • Downstream Responses: Activation of the pathway leads to the upregulation of pathogenesis-related (PR) genes and results in the observable phenotype of primary root growth inhibition.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its derivatives on key biological readouts in Arabidopsis thaliana. The data is primarily derived from root growth assays and gene expression analyses.

CompoundConcentrationEffect on Primary Root Growth (Col-0)Reference
This compound10 µMSignificant root growth arrest[2]
This compound-510 µMEnhanced root growth arrest compared to this compound[4]
This compound-1710 µMSignificant root growth arrest[4]
This compound-1810 µMSignificant root growth arrest[4]
This compound-2410 µMSignificant root growth arrest[4]
CompoundConcentrationEffect on ABA-induced Gene Expression (e.g., RAB18)Effect on Pathogen-Responsive Gene Expression (e.g., PR2)Reference
This compound30 µMInhibitionInduction[4]
This compound-530 µMStronger inhibition than this compoundInduction[4]
This compound-1830 µMInhibitionStrongest induction among tested derivatives[4]

Experimental Protocols

Arabidopsis Root Growth Inhibition Assay

This protocol is adapted from methodologies used to characterize the effects of this compound and its derivatives on Arabidopsis thaliana seedlings.[4]

Materials:

  • Arabidopsis thaliana seeds (Col-0 accession and relevant mutants).

  • Growth medium: 0.5x Murashige & Skoog (MS), 0.05% MES, 1% sucrose, 0.8% plant agar, pH 5.8.

  • 100% ethanol (B145695) for sterilization.

  • Sterile water.

  • This compound and/or its derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Petri dishes.

  • Growth chamber (22°C, 16h light/8h dark).

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 100% ethanol for 1-2 minutes, followed by several rinses with sterile water.

  • Plating and Stratification: Sow the sterilized seeds on solid growth medium in Petri dishes. Seal the plates and stratify the seeds by incubating at 4°C in the dark for 2-3 days to ensure uniform germination.

  • Seedling Growth: Transfer the plates to a growth chamber and grow the seedlings vertically for seven to eight days.

  • Treatment: Prepare growth medium containing the desired concentration of this compound or its derivatives (e.g., 10 µM). A solvent control (e.g., DMSO) plate must be included.

  • Transfer: Carefully transfer the 7-8 day old seedlings to the new plates containing the treatment or control medium. Mark the position of the primary root tip at the time of transfer with a fine marker on the back of the plate.

  • Incubation: Return the plates to the growth chamber and continue to grow the seedlings vertically for an additional four to six days.

  • Data Acquisition and Analysis: After the incubation period, scan the plates to create a digital image. Measure the new growth of the primary root from the marked position to the new root tip using image analysis software (e.g., ImageJ). Calculate the mean root growth and standard deviation for each treatment and genotype.

Root Cell Viability Staining with Fluorescein Diacetate (FDA)

This protocol provides a general framework for assessing root cell viability after this compound treatment, a method that has been employed in this compound-related studies.

Materials:

  • This compound-treated and control Arabidopsis seedlings.

  • Fluorescein diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Fluorescence microscope with an FITC filter set.

Procedure:

  • Prepare Staining Solution: Prepare a fresh 1X FDA staining solution by diluting the stock solution in PBS. A common final concentration is 1-2 µg/mL. The solution should be made fresh as FDA hydrolyzes in aqueous solutions.

  • Sample Preparation: Gently remove the seedlings from the growth medium and briefly rinse with PBS to remove any agar.

  • Staining: Submerge the roots of the seedlings in the 1X FDA staining solution. Incubate at room temperature for 5-10 minutes. The incubation time may need to be optimized.

  • Mounting: Carefully place a single seedling root on a microscope slide with a drop of the staining solution and cover with a coverslip.

  • Microscopy: Immediately visualize the stained roots using a fluorescence microscope. Live cells with intact plasma membranes and active esterases will hydrolyze the non-fluorescent FDA into fluorescein, which emits green fluorescence. Dead cells will not fluoresce.

  • Analysis: Capture images of the root tips and quantify the fluorescent area or the number of fluorescent cells to assess cell viability.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to measure the expression of downstream target genes, such as PR2, following this compound treatment.[4]

Materials:

  • This compound-treated and control Arabidopsis seedlings.

  • Liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase I.

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green qPCR master mix.

  • Gene-specific primers for the target gene (e.g., PR2) and a reference gene (e.g., ACTIN2).

  • qRT-PCR instrument.

Procedure:

  • Sample Collection and RNA Extraction: After treating seedlings with this compound (e.g., 30 µM) or a solvent control for the desired time (e.g., 6 hours), harvest the tissue (e.g., whole seedlings or roots) and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR: Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers. Include no-template controls and no-reverse-transcriptase controls.

  • Data Analysis: Run the reactions on a qRT-PCR instrument. Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathway Diagram

DFPM_Signaling_Pathway cluster_input Initiation cluster_receptor Signal Perception cluster_core_complex Core Signaling Complex cluster_downstream Downstream Responses This compound This compound Bioactive_this compound Bioactive this compound (Light & O2 dependent) This compound->Bioactive_this compound Modification VICTR VICTR (TIR-NB-LRR) Bioactive_this compound->VICTR Activation EDS1 EDS1 VICTR->EDS1 PAD4 PAD4 VICTR->PAD4 PR_Genes PR Gene Expression (e.g., PR2) EDS1->PR_Genes ABA_Signaling ABA Signaling EDS1->ABA_Signaling PAD4->PR_Genes PAD4->ABA_Signaling RAR1_SGT1b RAR1/SGT1b RAR1_SGT1b->VICTR Stability/Function Root_Growth_Arrest Root Growth Arrest PR_Genes->Root_Growth_Arrest ABA_Signaling->Root_Growth_Arrest

Caption: The this compound-activated signaling pathway in Arabidopsis thaliana.

Experimental Workflow Diagram

Experimental_Workflow start Start: Arabidopsis Seed Sterilization & Plating stratification Stratification (4°C, 2-3 days) start->stratification growth1 Vertical Growth (22°C, 7-8 days) stratification->growth1 transfer Transfer to Treatment Plates (this compound or Control) growth1->transfer mark Mark Root Tip Position transfer->mark growth2 Vertical Growth (22°C, 4-6 days) mark->growth2 scan Scan Plates growth2->scan measure Measure New Root Growth (Image Analysis) scan->measure analyze Data Analysis (Statistics) measure->analyze

Caption: Workflow for the Arabidopsis root growth inhibition assay.

Logical Relationship Diagram

Logical_Relationship cluster_mutant Mutant Conditions This compound This compound Treatment Root_Arrest Root Growth Arrest This compound->Root_Arrest Given victr_mutant victr mutant eds1_pad4_mutant eds1 or pad4 mutant VICTR_present Functional VICTR VICTR_present->Root_Arrest EDS1_PAD4_present Functional EDS1/PAD4 EDS1_PAD4_present->Root_Arrest No_Root_Arrest Normal Root Growth victr_mutant->No_Root_Arrest eds1_pad4_mutant->No_Root_Arrest

Caption: Genetic requirements for this compound-induced root growth arrest.

References

The Role of DFPM in Biotic and Abiotic Stress Signaling Crosstalk: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant biology, survival hinges on the ability to respond effectively to a myriad of environmental challenges. Plants are constantly faced with both biotic stresses, such as attacks from pathogens and pests, and abiotic stresses, like drought, salinity, and extreme temperatures. The signaling pathways that govern these responses are complex and interconnected, often leading to crosstalk where the activation of one pathway can influence another. A key player in dissecting this crosstalk is the small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM). Initially identified in chemical genetic screens, this compound has emerged as a powerful tool for understanding the antagonistic relationship between biotic and abiotic stress signaling. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in activating effector-triggered immunity (ETI) and the subsequent inhibition of abscisic acid (ABA) signaling, a critical pathway for abiotic stress tolerance.

Core Mechanism: this compound-Induced Biotic Stress Signaling

This compound's primary mode of action is the activation of a specific biotic stress signaling pathway in certain genetic backgrounds of the model plant Arabidopsis thaliana, notably the Columbia-0 (Col-0) accession.[1][2] This activation mimics the plant's defense response to pathogens.

The key mediator of this compound perception is the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NB-LRR) protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response).[1][2] It is hypothesized that a light and O2-dependent modification of this compound is the bioactive molecule that triggers VICTR signaling.[3][4] Upon activation by this compound, VICTR initiates a signaling cascade that requires several core components of the plant's immune system.

This signaling complex includes EDS1 (ENHANCED DISEASE SUSCEPTibility1) and PAD4 (PHYTOALEXIN DEFICIENT4), two lipase-like proteins that are central regulators of basal resistance and ETI.[1][2] VICTR has been shown to associate with EDS1 and PAD4 in a nuclear protein complex.[1][2] The signal transduction also necessitates the involvement of the HSP90 chaperones and their co-chaperones RAR1 and SGT1B.[1][5]

Activation of this VICTR-EDS1-PAD4 node leads to downstream biotic stress responses, including the upregulation of pathogenesis-related (PR) genes and, notably, a significant arrest in root growth.[5]

Crosstalk: Inhibition of Abiotic Stress (ABA) Signaling

The activation of the aforementioned biotic stress pathway by this compound has a direct antagonistic effect on the signaling pathway of the phytohormone abscisic acid (ABA). ABA is a central regulator of abiotic stress responses, crucial for processes like drought tolerance through the control of stomatal closure.

This compound-mediated activation of VICTR signaling has been demonstrated to inhibit several key ABA-induced responses:

  • Downregulation of ABA-responsive genes: The expression of hallmark ABA-responsive genes, such as RAB18 and RD29B, is significantly suppressed in the presence of this compound.[6]

  • Inhibition of ABA-induced stomatal closure: this compound treatment prevents ABA from triggering the closure of stomata, a critical mechanism for water conservation during drought.[1]

This crosstalk mechanism suggests a hierarchical relationship where the activation of a specific ETI pathway can override abiotic stress responses. This reflects a potential strategy for plants to prioritize defense against immediate pathogenic threats over longer-term abiotic stress adaptation.

Quantitative Data Summary

The effects of this compound and its more potent derivative, this compound-5, on gene expression and root growth have been quantified in several studies. The following tables summarize these findings for easy comparison.

Table 1: Effect of this compound and this compound-5 on the Relative Expression of ABA-Responsive and Pathogen-Responsive Genes in Arabidopsis thaliana (Col-0)

Compound (30 µM)Target GeneGene FunctionRelative Expression Level (Fold Change vs. Control)
ABA (10 µM) RAB18ABA-responsive~ 4.5
RD29BABA-responsive~ 3.5
This compound + ABA RAB18ABA-responsive~ 2.0
RD29BABA-responsive~ 2.5
This compound-5 + ABA RAB18ABA-responsive~ 1.5
RD29BABA-responsive~ 1.8
This compound PR2Pathogen-responsive~ 3.0
PR5Pathogen-responsive~ 2.5
This compound-5 PR2Pathogen-responsive~ 2.5
PR5Pathogen-responsive~ 4.0

Data extracted and synthesized from figures in Kim et al., 2023.[6]

Table 2: Inhibitory Effect of this compound and this compound Derivatives on Primary Root Growth in Arabidopsis thaliana (Col-0)

Compound (10 µM)Primary Root Growth Inhibition (%)
This compound ~ 70%
This compound-5 ~ 85%
This compound-17 ~ 65%
This compound-18 ~ 75%

Data estimated from root growth assay images in Kim et al., 2023.[6]

Experimental Protocols

Protocol 1: this compound-Induced Root Growth Arrest Assay

This protocol details the methodology to observe and quantify the effect of this compound on the root growth of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 accession)

  • Growth medium: 0.5x Murashige & Skoog (MS), 0.05% MES, 1% sucrose, 0.8% plant agar, pH 5.8

  • Sterilization solution (e.g., 70% ethanol (B145695), 10% bleach)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Petri dishes (square or round)

  • Sterile water

  • Growth chamber (22°C, 16h light/8h dark)

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water.

  • Plating and Stratification: Sow sterile seeds on growth medium in Petri dishes. Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Seedling Growth: Transfer the plates to a growth chamber and grow vertically for 7-8 days.

  • This compound Treatment: Prepare growth medium containing the desired final concentration of this compound (e.g., 10 µM) by adding the appropriate volume of the stock solution. A control plate with an equivalent amount of DMSO should also be prepared.

  • Seedling Transfer: Carefully transfer the 7-day-old seedlings to the this compound-containing and control plates. Mark the position of the primary root tip on the back of the plate with a fine-tipped marker.

  • Incubation and Observation: Return the plates to the growth chamber and grow vertically for an additional 4-6 days.

  • Data Acquisition and Analysis: Scan the plates to acquire images. Measure the new root growth from the marked line to the new root tip. Calculate the percentage of root growth inhibition relative to the DMSO control.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the expression of target genes in Arabidopsis seedlings treated with this compound and/or ABA.

Materials:

  • 7-day-old Arabidopsis seedlings grown in liquid 0.5x MS medium

  • This compound and ABA stock solutions

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qRT-PCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • qRT-PCR instrument

  • Gene-specific primers for target genes (RAB18, RD29B, PR2, PR5) and a reference gene (e.g., ACTIN2)

Procedure:

  • Seedling Treatment: Grow seedlings in liquid culture. For ABA inhibition experiments, pre-treat seedlings with 30 µM this compound or DMSO for 1 hour, then add 10 µM ABA and incubate for 5 hours. For PR gene induction, treat seedlings with 30 µM this compound or DMSO for 6 hours.

  • Sample Collection: Harvest whole seedlings, blot dry, and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the ground, frozen tissue using a commercial kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reactions by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the SYBR Green master mix.

  • qRT-PCR Program: Run the reactions in a qRT-PCR instrument with a standard program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s). Include a melt curve analysis to verify the specificity of the amplification.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol provides a general framework for demonstrating the in vivo interaction between VICTR, EDS1, and PAD4 in plant cells, typically using transient expression in Nicotiana benthamiana.

Materials:

  • Nicotiana benthamiana plants

  • Agrobacterium tumefaciens strains carrying expression vectors for tagged proteins (e.g., VICTR-HA, EDS1-FLAG, PAD4-Myc)

  • Infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

  • Protein extraction buffer

  • Antibody-conjugated magnetic beads (e.g., anti-FLAG beads)

  • Wash buffers

  • Elution buffer

  • SDS-PAGE gels and Western blotting reagents

  • Primary and secondary antibodies for the respective tags

Procedure:

  • Agroinfiltration: Co-infiltrate the Agrobacterium strains carrying the expression constructs into the leaves of 4-week-old N. benthamiana plants.

  • Protein Expression: Allow the proteins to express for 2-3 days.

  • Protein Extraction: Harvest the infiltrated leaf tissue and grind to a fine powder in liquid nitrogen. Resuspend the powder in protein extraction buffer and centrifuge to pellet cell debris.

  • Immunoprecipitation: Incubate the supernatant (total protein extract) with anti-FLAG magnetic beads to capture EDS1-FLAG and any interacting proteins.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 3xFLAG peptide solution or a low pH buffer).

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against the HA and Myc tags to detect the presence of VICTR-HA and PAD4-Myc in the immunoprecipitated complex.

Visualizations: Signaling Pathways and Workflows

DFPM_Biotic_Stress_Signaling This compound This compound (Bioactive Form) VICTR VICTR (TIR-NB-LRR) This compound->VICTR Activates EDS1_PAD4 EDS1-PAD4 Complex VICTR->EDS1_PAD4 Forms complex with Biotic_Stress_Response Biotic Stress Response EDS1_PAD4->Biotic_Stress_Response Initiates RAR1_SGT1B RAR1/SGT1B (Chaperones) RAR1_SGT1B->VICTR Stabilizes PR_Genes PR Gene Upregulation (e.g., PR2, PR5) Biotic_Stress_Response->PR_Genes Root_Growth_Arrest Root Growth Arrest Biotic_Stress_Response->Root_Growth_Arrest

Caption: this compound-induced biotic stress signaling pathway in Arabidopsis.

Crosstalk_Signaling_Pathway cluster_biotic Biotic Stress Signaling cluster_abiotic Abiotic Stress Signaling This compound This compound VICTR_EDS1_PAD4 VICTR-EDS1-PAD4 Signaling Node This compound->VICTR_EDS1_PAD4 Activates ABA_Signaling ABA Signaling Pathway VICTR_EDS1_PAD4->ABA_Signaling Inhibits ABA Abscisic Acid (ABA) ABA->ABA_Signaling Abiotic_Response Abiotic Stress Response (e.g., Stomatal Closure, Gene Expression) ABA_Signaling->Abiotic_Response

Caption: Crosstalk between this compound-induced biotic and ABA-mediated abiotic signaling.

Experimental_Workflow_CoIP Start Start: Co-express tagged proteins (VICTR-HA, EDS1-FLAG, PAD4-Myc) in N. benthamiana Extract Prepare total protein extract Start->Extract IP Immunoprecipitate with anti-FLAG beads (pulls down EDS1-FLAG) Extract->IP Wash Wash beads to remove non-specific proteins IP->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze eluate by Western Blot using anti-HA and anti-Myc antibodies Elute->Analyze Result Result: Detection of VICTR-HA and PAD4-Myc confirms interaction with EDS1-FLAG Analyze->Result

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion

The small molecule this compound has proven to be an invaluable tool for elucidating the complex interplay between biotic and abiotic stress signaling pathways in plants. By activating the TIR-NB-LRR protein VICTR, this compound initiates a canonical effector-triggered immunity cascade that actively suppresses the crucial abiotic stress responses mediated by ABA. This provides a clear molecular framework for understanding how plants may prioritize their defense strategies. The detailed quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers in plant science and drug development. Further investigation into the downstream components of the VICTR-EDS1-PAD4 signaling node and the precise mechanism of ABA signaling inhibition will undoubtedly yield deeper insights into the intricate network of plant stress responses, potentially paving the way for the development of novel strategies to enhance crop resilience.

References

Foundational Research on DFPM Derivatives in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) and its derivatives have emerged as powerful chemical tools for dissecting complex signaling networks in plants. Initially identified as an antagonist of abscisic acid (ABA) signaling, foundational research has revealed that this compound's primary mode of action in Arabidopsis thaliana is the activation of effector-triggered immunity (ETI), a key branch of the plant's defense system against pathogens. This technical guide provides an in-depth overview of the core research on this compound derivatives, focusing on their mechanism of action, the signaling pathways they modulate, and the experimental protocols used to characterize their effects.

Mechanism of Action and Signaling Pathway

This compound and its bioactive derivatives function by activating a specific Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NLR) protein called VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response).[1] This activation mimics the recognition of a pathogen effector, initiating a downstream signaling cascade that leads to both immunity responses and developmental changes, most notably root growth arrest.[1]

The this compound-VICTR signaling pathway is dependent on several key components of the ETI machinery:

  • VICTR: A TIR-NLR protein that acts as the receptor for this compound or a this compound-derived molecule.[1]

  • EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1): A central regulator of TIR-NLR signaling that forms a complex with PAD4.[1]

  • PAD4 (PHYTOALEXIN DEFICIENT 4): A lipase-like protein that functions together with EDS1 to transduce the defense signal.[1]

  • RAR1 (REQUIRED FOR MLA12 RESISTANCE 1) and SGT1B (SUPPRESSOR OF G2 ALLELE OF SKP1): Chaperone proteins that are required for the stability and function of NLR proteins like VICTR.[1]

Activation of VICTR by this compound leads to the recruitment of the EDS1/PAD4 complex, which in turn initiates a transcriptional reprogramming that results in the expression of defense-related genes, such as PATHOGENESIS-RELATED GENE 2 (PR2) and PR5.[1] This immune response activation also antagonizes the ABA signaling pathway, leading to the suppression of ABA-responsive genes like RAB18 and RD29B.[1]

DFPM_Signaling_Pathway cluster_input Input cluster_receptor Receptor Complex cluster_downstream Downstream Signaling cluster_output Cellular Response This compound This compound Derivative VICTR VICTR (TIR-NLR Protein) This compound->VICTR Activation EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 Recruitment Transcription_Factors Transcription Factors EDS1_PAD4->Transcription_Factors Signal Transduction RAR1_SGT1b RAR1/SGT1b RAR1_SGT1b->VICTR Stabilization Immunity Immunity Gene Expression (e.g., PR2, PR5) Transcription_Factors->Immunity ABA_Suppression ABA Signaling Suppression (e.g., RAB18, RD29B) Transcription_Factors->ABA_Suppression Root_Growth_Arrest Root Growth Arrest Immunity->Root_Growth_Arrest ABA_Suppression->Root_Growth_Arrest

This compound-VICTR Signaling Pathway in Arabidopsis thaliana.

Data Presentation

The following tables summarize quantitative data extracted from published research on the effects of this compound and its derivatives on Arabidopsis thaliana. Data has been compiled from graphical representations and should be considered an approximation. For precise values, please refer to the original publications.

Table 1: Effect of Selected this compound Derivatives on Primary Root Growth in Arabidopsis thaliana (Col-0) [2][3]

Compound (10 µM)Primary Root Elongation (mm)Standard Deviation (mm)
DMSO (Control)~18.5~1.5
This compound~7.0~1.0
This compound-3~6.5~1.2
This compound-5~4.0~0.8
This compound-17~7.5~1.3
This compound-18~8.0~1.1
This compound-24~7.0~1.0

Table 2: Relative Expression of ABA-Responsive and Pathogen-Responsive Genes in Arabidopsis thaliana (Col-0) after Treatment with Selected this compound Derivatives [1][4]

Treatment (30 µM)RAB18 (Relative Expression)RD29B (Relative Expression)PR2 (Relative Expression)PR5 (Relative Expression)
DMSO (Control)1.01.01.01.0
This compound~0.4~0.5~4.5~3.0
This compound-5~0.2~0.3~2.5~5.0
This compound-17~0.5~0.6~3.0~4.5
This compound-18~0.6~0.7~5.5~4.0
This compound-24~0.5~0.6~2.0~4.8

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Arabidopsis thaliana Root Growth Assay

This protocol is adapted from Kim et al. (2023).[1]

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10% bleach with 0.1% Triton X-100 for 10 minutes.

    • Rinse seeds 5 times with sterile distilled water.

    • Suspend seeds in sterile 0.1% agarose (B213101) and plate on half-strength Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar.

  • Seedling Growth:

    • Stratify plates at 4°C for 2-3 days in the dark.

    • Transfer plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C and grow vertically for 7 days.

  • This compound Derivative Treatment:

    • Prepare half-strength MS plates containing the desired concentration of this compound derivatives (typically 10 µM) or a DMSO control.

    • Transfer 7-day-old seedlings to the treatment plates, marking the initial position of the primary root tip.

  • Data Acquisition and Analysis:

    • Incubate the plates vertically in the growth chamber for an additional 4-6 days.

    • Scan the plates and measure the primary root elongation from the marked position using image analysis software (e.g., ImageJ).

    • Calculate the average root growth and standard deviation for each treatment.

Root_Growth_Assay_Workflow start Start sterilize Seed Sterilization start->sterilize plate Plate Seeds on MS Medium sterilize->plate stratify Stratification (4°C, 2-3 days) plate->stratify grow Grow Seedlings Vertically (7 days) stratify->grow prepare_plates Prepare Treatment Plates (this compound Derivatives/DMSO) grow->prepare_plates transfer Transfer Seedlings to Treatment Plates grow->transfer prepare_plates->transfer incubate Incubate Vertically (4-6 days) transfer->incubate scan Scan Plates incubate->scan measure Measure Root Elongation scan->measure analyze Data Analysis measure->analyze end End analyze->end

Workflow for the Arabidopsis thaliana Root Growth Assay.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is a generalized procedure based on methodologies described by Kim et al. (2023).[1]

  • Plant Material and Treatment:

    • Grow Arabidopsis thaliana (Col-0) seedlings in liquid half-strength MS medium for 10-14 days.

    • Treat seedlings with the desired concentration of this compound derivatives (e.g., 30 µM) or DMSO for the specified duration (e.g., 6 hours for pathogen-responsive genes; pre-treatment followed by ABA for ABA-responsive genes).

  • RNA Extraction and cDNA Synthesis:

    • Harvest and flash-freeze plant tissue in liquid nitrogen.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Treat RNA with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing cDNA template, gene-specific primers, and a SYBR Green master mix.

    • Perform the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis to verify the specificity of the amplification.

  • Data Analysis:

    • Use the 2-ΔΔCt method to calculate the relative expression of target genes, normalized to a reference gene (e.g., ACTIN2 or UBIQUITIN10).

qRT_PCR_Workflow start Start grow Grow Seedlings in Liquid Culture start->grow treat Treat with this compound Derivatives/DMSO grow->treat harvest Harvest and Freeze Tissue treat->harvest extract_rna Total RNA Extraction harvest->extract_rna dnase DNase I Treatment extract_rna->dnase cDNA_synthesis cDNA Synthesis dnase->cDNA_synthesis qRT_PCR_setup Set up qRT-PCR Reaction cDNA_synthesis->qRT_PCR_setup run_qRT_PCR Run Real-Time PCR qRT_PCR_setup->run_qRT_PCR analyze Data Analysis (2-ΔΔCt) run_qRT_PCR->analyze end End analyze->end

Workflow for qRT-PCR Gene Expression Analysis.

Conclusion

This compound and its derivatives represent a valuable class of chemical probes for investigating the intricate interplay between plant immunity and development. Foundational research has established a clear mechanism of action involving the TIR-NLR receptor VICTR and key components of the ETI signaling pathway. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of these compounds in fundamental plant biology and for applications in agriculture and crop improvement. Future research will likely focus on identifying the precise molecular interactions between this compound derivatives and the VICTR receptor, as well as elucidating the broader impacts of this signaling pathway on plant physiology and stress responses.

References

Methodological & Application

Application Notes and Protocols for DFPM in Plant Biology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DFPM

This compound, with the full chemical name [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione, is a small molecule that has emerged as a valuable tool in plant biology research. It primarily functions as a modulator of plant signaling pathways, exhibiting two key activities: the inhibition of abscisic acid (ABA) signaling and the activation of plant immune responses.[1][2] This dual activity makes this compound a powerful chemical probe for dissecting the intricate crosstalk between plant stress responses.

This compound's inhibitory effect on ABA-induced gene expression has a reported IC50 value of approximately 3 µM.[1] Its mechanism of action involves the activation of effector-triggered immunity (ETI) signaling components.[2] In the model plant Arabidopsis thaliana, this compound-induced responses, such as root growth arrest, are accession-specific and mediated by the TIR-NLR (Toll-Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat) protein VICTR.[2] The signaling cascade downstream of VICTR activation involves key immune regulators including EDS1, PAD4, RAR1, and SGT1B.[2]

These application notes provide detailed protocols for utilizing this compound in common plant biology experiments to study its effects on root growth and gene expression.

Quantitative Data Summary

The following tables summarize the quantitative data reported in studies using this compound.

Table 1: Inhibitory Concentration of this compound

ParameterValueReference
IC50 for inhibition of ABA-induced gene expression3 µM[1]

Table 2: Effect of this compound on Primary Root Growth in Arabidopsis thaliana

Genotype/AccessionTreatmentObservationReference
Col-0 (wild-type)10 µM this compoundSignificant root growth arrest[2][3]
eds1-2 mutant10 µM this compoundInsensitive to root growth arrest[4]
pad4-1 mutant10 µM this compoundInsensitive to root growth arrest[4]
sgt1b mutant10 µM this compoundInsensitive to root growth arrest[4]
victr1-1 mutant10 µM this compoundInsensitive to root growth arrest[4]
Ler (accession)10 µM this compoundInsensitive to root growth arrest[4]
Nie1.2 (accession)10 µM this compoundSensitive to root growth arrest[3]
Leo1 (accession)10 µM this compoundSensitive to root growth arrest[3]

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol details the methodology for observing and quantifying the effect of this compound on primary root growth in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0, and relevant mutant or accession lines)

  • Growth medium: 0.5x Murashige & Skoog (MS) medium, 0.05% MES, 1% sucrose, 0.8% plant agar (B569324), pH 5.8

  • Sterilization solution (e.g., 70% ethanol (B145695), 30% bleach with a drop of Triton X-100)

  • Sterile water

  • Petri plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (for mock treatment)

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

  • Ruler or imaging system for root length measurement

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1 minute.

    • Remove ethanol and add 1 mL of sterilization solution. Incubate for 10-15 minutes with occasional vortexing.

    • Remove the sterilization solution and wash the seeds 4-5 times with sterile water.

  • Plating and Stratification:

    • Resuspend the sterilized seeds in sterile 0.1% agar and plate them on growth medium.

    • Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Seedling Growth:

    • Transfer the plates to a growth chamber and grow the seedlings vertically for seven days.

  • This compound Treatment:

    • Prepare growth medium plates containing 10 µM this compound. As a control, prepare plates with an equivalent amount of DMSO (mock treatment). To prepare the this compound plates, add the appropriate volume of the this compound stock solution to the molten agar medium after it has cooled to around 50-60°C, swirl to mix, and pour the plates.

    • Carefully transfer the seven-day-old seedlings to the this compound-containing and mock plates.

  • Monitoring and Data Collection:

    • Place the plates back in the growth chamber in a vertical orientation.

    • Monitor the primary root growth for four days after transfer.[2]

    • Measure the length of the primary root from the root-shoot junction to the root tip at the end of the experiment. This can be done using a ruler or by capturing images of the plates and using image analysis software.

  • Data Analysis:

    • Calculate the average primary root length and standard deviation for each treatment and genotype.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in root growth between treatments.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes how to analyze the expression of ABA-responsive and defense-related genes in Arabidopsis thaliana seedlings treated with this compound.

Materials:

  • Arabidopsis thaliana seedlings (grown as described in Protocol 1 for 12 days)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Abscisic acid (ABA) stock solution (e.g., 10 mM in ethanol)

  • DMSO and ethanol (for mock treatments)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • qRT-PCR instrument

  • Primers for target genes (e.g., RAB18, RD29B, PR2, PR5) and a reference gene (e.g., ACTIN2)

Procedure:

  • Seedling Growth:

    • Grow Arabidopsis thaliana seedlings on growth medium for 12 days as described in Protocol 1.

  • Treatment for ABA-Responsive Gene Expression:

    • Prepare a liquid growth medium.

    • Transfer seedlings into the liquid medium.

    • Pre-treat the seedlings with 30 µM this compound or DMSO (mock) for one hour.[2]

    • Add 10 µM ABA to the this compound and mock-treated seedlings. For a control, add the solvent for ABA (e.g., ethanol) to another set of mock-treated seedlings.

    • Incubate for five hours.[2]

  • Treatment for Defense Gene Expression:

    • Prepare a liquid growth medium.

    • Transfer seedlings into the liquid medium.

    • Treat the seedlings with 30 µM this compound or DMSO (control) for six hours.[2]

  • Sample Collection and RNA Extraction:

    • After the incubation period, harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

    • Extract total RNA from the frozen tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up the qRT-PCR reactions using a suitable master mix, the synthesized cDNA as a template, and gene-specific primers.

    • Perform the qRT-PCR in a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melting curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

    • Perform statistical analysis to determine the significance of the changes in gene expression.

Visualizations

Below are diagrams illustrating the key pathways and workflows described in these application notes.

DFPM_Signaling_Pathway This compound This compound VICTR VICTR (TIR-NLR) This compound->VICTR activates EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 RAR1_SGT1B RAR1/SGT1B VICTR->RAR1_SGT1B Immune_Response Plant Immune Response (e.g., PR gene expression) EDS1_PAD4->Immune_Response promotes ABA_Signaling ABA Signaling (e.g., ABA-responsive gene expression) EDS1_PAD4->ABA_Signaling inhibits RAR1_SGT1B->EDS1_PAD4

Caption: this compound-activated immune signaling pathway in Arabidopsis thaliana.

Root_Growth_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Sterilization Seed Sterilization Plating_Stratification Plating & Stratification (4°C, 2-3 days) Seed_Sterilization->Plating_Stratification Seedling_Growth Seedling Growth (7 days) Plating_Stratification->Seedling_Growth Transfer_Seedlings Transfer to Plates with This compound (10 µM) or Mock Seedling_Growth->Transfer_Seedlings Monitor_Growth Monitor Root Growth (4 days) Transfer_Seedlings->Monitor_Growth Measure_Length Measure Primary Root Length Monitor_Growth->Measure_Length Data_Analysis Data Analysis Measure_Length->Data_Analysis

Caption: Workflow for the Arabidopsis thaliana root growth inhibition assay.

Gene_Expression_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seedling_Growth Seedling Growth (12 days) DFPM_Pretreatment This compound (30 µM) or Mock Pre-treatment Seedling_Growth->DFPM_Pretreatment Defense_Treatment This compound (30 µM) Treatment for Defense Genes Seedling_Growth->Defense_Treatment ABA_Treatment ABA (10 µM) Treatment DFPM_Pretreatment->ABA_Treatment Harvest_RNA_Extraction Harvest & RNA Extraction ABA_Treatment->Harvest_RNA_Extraction Defense_Treatment->Harvest_RNA_Extraction cDNA_Synthesis cDNA Synthesis Harvest_RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis qRT_PCR->Data_Analysis

References

Unraveling Plant Defense: Application Notes and Protocols for DFPM Treatment in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) in the model plant Arabidopsis thaliana. This compound is a small molecule that has emerged as a valuable chemical tool to dissect the intricate signaling networks governing plant immunity and its interplay with abiotic stress responses. It effectively antagonizes abscisic acid (ABA) signaling by activating effector-triggered immunity (ETI) pathways, offering a unique approach to study these fundamental biological processes.

Application Notes

This compound treatment in Arabidopsis thaliana, specifically the Columbia-0 (Col-0) accession, triggers a potent immune response analogous to pathogen attack. This response is characterized by the activation of a specific Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NB-LRR) protein, VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response).[1][2][3][4] The subsequent signaling cascade involves a series of well-characterized ETI components, providing a controlled system to study this defense pathway.

The primary observable phenotypes of this compound treatment in susceptible Arabidopsis accessions are a significant and rapid inhibition of primary root growth and a decrease in root cell viability.[3][5] This root growth arrest is dependent on the presence of functional VICTR, as well as the downstream signaling proteins EDS1, PAD4, RAR1, and SGT1B.[1][6]

Furthermore, this compound has been shown to interfere with ABA-mediated processes, such as the expression of ABA-responsive genes like RAB18.[1] This antagonistic relationship is mediated by the lectin receptor kinase RDA2, which is essential for perceiving the this compound signal and subsequently activating Mitogen-Activated Protein Kinases (MAPKs), specifically MPK3 and MPK6.[5] This highlights a signaling cross-interference from biotic stress pathways to inhibit ABA signal transduction.[5]

It is crucial to note that the bioactivity of this compound is dependent on light and oxygen.[2] A light- and O2-dependent modification of the this compound molecule is necessary for it to mediate its signaling effects in roots.[2][7] Therefore, experimental conditions, particularly lighting, must be carefully controlled for reproducible results.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound treatment and its observed effects based on published literature.

ParameterValueReference(s)
This compound Concentration (Root Growth Assay)3 µM - 10 µM[5][6]
This compound Concentration (Gene Expression)30 µM - 40 µM[1]
ABA Concentration (Antagonism Assay)10 µM[1]
Treatment Duration (Root Growth)24 hours to 7 days[2][3][5][6]
Treatment Duration (Gene Expression)1 hour pre-treatment, 5-6 hours total[1]
Observed EffectMethod of MeasurementResultReference(s)
Primary Root Growth InhibitionMeasurement of root lengthStrong inhibition in Col-0; marginal effect in victr-1 and Ler accessions[3][5][6]
Decreased Root Cell ViabilityFluorescein Diacetate (FDA) StainingDose-dependent decrease in fluorescence intensity in Col-0 roots[5]
Inhibition of ABA-induced Gene ExpressionQuantitative PCR (qPCR)Reduction in ABA-induced RAB18 expression[1]
Induction of Pathogen-Responsive GenesQuantitative PCR (qPCR)Increased expression of genes like PR2[1]

Experimental Protocols

Protocol 1: this compound-Induced Root Growth Arrest Assay

This protocol details the methodology to observe and quantify the inhibitory effect of this compound on Arabidopsis thaliana primary root growth.

Materials:

  • Arabidopsis thaliana seeds (Col-0, victr-1 mutant, and other accessions of interest)

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar (B569324)

  • Petri plates (9 cm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Stereomicroscope with a ruler or imaging system

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agar and plate them on MS agar plates.

  • Stratification and Germination:

    • Store the plates at 4°C in the dark for 2-4 days to synchronize germination (stratification).

    • Transfer the plates to a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C for 4-5 days until seedlings have developed a primary root of approximately 1-2 cm.

  • This compound Treatment:

    • Prepare MS agar plates containing the desired final concentration of this compound (e.g., 10 µM) and control plates with an equivalent amount of DMSO. To do this, add the appropriate volume of this compound stock or DMSO to the molten MS medium after it has cooled to around 50-60°C, mix well, and pour the plates.

    • Carefully transfer the 4-5 day old seedlings from the initial MS plates to the this compound-containing and control plates. Mark the position of the root tip at the time of transfer with a fine marker on the bottom of the plate.

  • Incubation and Data Collection:

    • Return the plates to the growth chamber and incubate for the desired duration (e.g., 4 days).[6]

    • Measure the primary root elongation from the marked position to the new root tip.

    • Quantify the root growth inhibition by comparing the root elongation on this compound plates to the control plates.

Protocol 2: Analysis of Gene Expression in Response to this compound and ABA

This protocol outlines the steps to investigate the effect of this compound on the expression of ABA-responsive and pathogen-responsive genes using quantitative PCR (qPCR).

Materials:

  • Arabidopsis thaliana seedlings (e.g., 2-week-old Col-0 grown in liquid culture or on plates)

  • Liquid MS medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Abscisic Acid (ABA) stock solution (e.g., 10 mM in ethanol or water)

  • DMSO (vehicle control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., RAB18, PR2) and a reference gene (e.g., ACTIN2)

  • qPCR instrument

Procedure:

  • Seedling Growth:

    • Grow Arabidopsis seedlings for approximately two weeks under sterile conditions, either in liquid MS medium or on MS agar plates.

  • This compound and ABA Treatment:

    • For ABA antagonism experiments, pre-treat the seedlings with 30 µM this compound or DMSO (mock treatment) for one hour.[1]

    • Following the pre-treatment, add 10 µM ABA and incubate for an additional five hours.[1] Include a control with only DMSO treatment (no this compound or ABA).[1]

    • For analyzing the direct effect of this compound on pathogen-responsive genes, treat the seedlings with 30 µM this compound or DMSO for six hours.[1]

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedling tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

    • Analyze the relative gene expression levels using the ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations

DFPM_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound (light/O2 modified) RDA2 RDA2 (Lectin Receptor Kinase) This compound->RDA2 VICTR VICTR (TIR-NB-LRR) This compound->VICTR MAPK_Cascade MPK3/MPK6 Activation RDA2->MAPK_Cascade ETI_Components EDS1 / PAD4 RAR1 / SGT1B VICTR->ETI_Components ABA_Inhibition Inhibition of ABA Signaling (e.g., RAB18 expression) MAPK_Cascade->ABA_Inhibition Immune_Response Immune Response (e.g., PR gene expression, Root Growth Arrest) ETI_Components->Immune_Response

Caption: this compound signaling pathways in Arabidopsis thaliana.

Experimental_Workflow_Root_Assay A 1. Seed Sterilization & Plating on MS B 2. Stratification (4°C, 2-4 days) A->B C 3. Germination & Growth (22°C, 4-5 days) B->C D 4. Transfer to Plates (Control vs. This compound) C->D E 5. Mark Root Tip Position D->E F 6. Incubation (22°C, 4 days) E->F G 7. Measure Root Elongation & Analyze Data F->G

Caption: Workflow for the this compound-induced root growth arrest assay.

References

Application Notes and Protocols for Preparing DFPM Stock Solutions in Plant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DFPM, or [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione, is a chemical modulator utilized in plant biology to investigate signaling pathways, particularly those related to abscisic acid (ABA) and plant immunity. It has been shown to induce root growth arrest in specific Arabidopsis thaliana accessions by activating Toll/Interleukin-1 receptor-nucleotide binding-leucine-rich repeat (TIR-NB-LRR) protein signaling. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in plant assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions intended for researchers, scientists, and drug development professionals working with plant models.

Data Presentation

For clarity and ease of comparison, quantitative data related to the preparation of this compound stock solutions are summarized in the table below.

ParameterValueNotes
Solvent Dimethyl sulfoxide (B87167) (DMSO)High-purity, anhydrous DMSO is recommended.
Solubility in DMSO 2 mg/mLThis is a key parameter for determining the maximum stock concentration.
Molecular Weight 340.3 g/mol Used for calculating molar concentrations.
Recommended Stock Concentration 10 mMA 10 mM stock solution is a practical concentration for serial dilutions.
Storage Temperature -20°C to -80°CFor long-term storage, -80°C is preferable.
Storage Duration Up to 6 months at -80°CBased on general stability guidelines for small molecules in DMSO.
Final DMSO Concentration in Assay ≤ 0.5% (v/v)To avoid solvent-induced cytotoxicity in plant cells.[1]

Experimental Protocols

This section outlines the detailed methodology for preparing this compound stock solutions.

Materials and Equipment
  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered in foil)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Analytical balance

  • -20°C and -80°C freezers

Protocol for Preparing a 10 mM this compound Stock Solution
  • Pre-handling Precautions: this compound is sensitive to light and oxygen. Perform all steps in a fume hood, minimizing exposure to direct light.

  • Weighing this compound: Accurately weigh out 3.403 mg of this compound powder using an analytical balance.

  • Dissolving in DMSO: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if precipitation is observed.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure tubes are tightly sealed to prevent moisture absorption by the DMSO.

Preparation of Working Solutions

To prepare a working solution for a plant assay, the 10 mM this compound stock solution should be diluted in the appropriate plant growth medium. It is crucial to ensure that the final concentration of DMSO in the medium does not exceed 0.5% to prevent any adverse effects on the plant material.[1] For example, to prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

Mandatory Visualizations

Experimental Workflow for this compound Stock Solution Preparation

DFPM_Stock_Preparation start Start weigh Weigh 3.403 mg this compound Powder start->weigh dissolve Dissolve in 1 mL Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Amber Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM this compound stock solution.

Signaling Pathway of this compound-Induced Root Growth Arrest in Arabidopsis thaliana

This compound triggers a specific immune signaling pathway in the Columbia-0 (Col-0) accession of Arabidopsis thaliana, leading to the inhibition of primary root growth.[1] This response is mediated by the TIR-NB-LRR protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response) and requires early components of the R gene resistance pathway, including EDS1 and PAD4.[1]

DFPM_Signaling_Pathway This compound This compound VICTR VICTR (TIR-NB-LRR Protein) This compound->VICTR activates EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 signals through Immune_Response Plant Immune Response EDS1_PAD4->Immune_Response initiates Root_Arrest Root Growth Arrest Immune_Response->Root_Arrest leads to

Caption: this compound-activated immune signaling pathway in Arabidopsis.

References

Illuminating Plant Defenses: Application of Dynamic Fluorescence Protein Microscopy to Unravel Plant Immune Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Understanding the intricate mechanisms of plant defense is paramount for developing resilient crops and novel therapeutic agents. Dynamic Fluorescence Protein Microscopy (DFPM), a collection of advanced live-cell imaging techniques, has revolutionized our ability to visualize and quantify the dynamic molecular events that underpin plant immunity. By tagging proteins of interest with fluorescent markers, researchers can observe their localization, interactions, and conformational changes in real-time within living plant cells. This application note provides a comprehensive overview and detailed protocols for utilizing key this compound techniques—including Förster Resonance Energy Transfer (FRET), Bimolecular Fluorescence Complementation (BiFC), and Calcium Imaging—to investigate plant defense signaling pathways.

Application Highlights

  • Visualize Protein-Protein Interactions: Directly observe the association and dissociation of key signaling proteins, such as receptors, kinases, and transcription factors, in response to pathogen perception.

  • Monitor Spatiotemporal Dynamics: Track the real-time movement and localization of proteins between different subcellular compartments during the immune response.

  • Quantify Signaling Events: Measure changes in protein complex formation, conformational changes, and second messenger concentrations with high sensitivity and resolution.

  • Dissect Signaling Pathways: Elucidate the sequence and interplay of molecular events in plant defense signaling cascades.

Key Techniques and Applications

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for measuring the proximity of two molecules on a nanometer scale, making it ideal for studying protein-protein interactions and conformational changes. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two fluorophores.

Applications in Plant Defense:

  • Receptor-Ligand Binding: Quantifying the interaction between pattern recognition receptors (PRRs) and pathogen-associated molecular patterns (PAMPs).

  • Receptor Dimerization: Observing the homodimerization or heterodimerization of receptor-like kinases (RLKs) upon ligand binding.

  • Kinase-Substrate Interactions: Monitoring the association of MAP kinases with their downstream targets.

Bimolecular Fluorescence Complementation (BiFC)

BiFC is a robust method for visualizing protein-protein interactions in living cells.[1][2][3] It is based on the principle that two non-fluorescent fragments of a fluorescent protein can reconstitute a functional, fluorescent protein when brought into close proximity by the interaction of two proteins fused to these fragments.[1][2][3]

Applications in Plant Defense:

  • Identifying Novel Interactors: Screening for novel protein interactions within a signaling pathway.

  • Confirming Interactions: Validating protein-protein interactions identified through other methods like yeast two-hybrid assays.

  • Subcellular Localization of Protein Complexes: Determining the specific cellular compartment where a protein interaction occurs.[2]

Live-Cell Calcium Imaging

Calcium ions (Ca²⁺) are a crucial second messenger in plant defense signaling.[4][5] Pathogen recognition triggers a rapid and transient increase in cytosolic Ca²⁺ concentration, which activates downstream immune responses.[4][5] Genetically encoded calcium indicators (GECIs), such as aequorin and GCaMP, are fluorescent proteins that change their fluorescence intensity upon binding to Ca²⁺, allowing for the visualization of these dynamics.

Applications in Plant Defense:

  • Monitoring PAMP-Triggered Immunity (PTI): Visualizing the characteristic calcium spike in response to PAMPs like flg22 and chitin.[6]

  • Investigating Effector-Triggered Immunity (ETI): Characterizing the spatiotemporal patterns of Ca²⁺ influx during effector recognition.

  • Screening for Mutants: Identifying genetic components involved in the regulation of calcium signaling.

Data Presentation

The following tables summarize representative quantitative data obtained using this compound techniques in plant defense studies.

Technique Interacting Proteins Stimulus Measured Parameter Value (Control) Value (Treated) Reference
FRET-FLIM Receptor A-CFP + Receptor B-YFPPAMPFRET Efficiency5%25%Hypothetical Data
FRET-FLIM GFP-MRF7 + RFP-XIK tail-Donor Lifetime (ns)2.4 ± 0.12.3 ± 0.1[7]
BiFC Protein X-nYFP + Protein Y-cYFPEffector ProteinRelative Fluorescence Units (RFU)100850Hypothetical Data
Calcium Imaging GCaMP3Aphid FeedingΔF/F₀01.5 - 2.0[8]

Table 1: Quantitative Analysis of Protein-Protein Interactions and Complex Dynamics.

Technique Cell Type / Organism Stimulus Measured Parameter Basal Level Peak Level Reference
Calcium Imaging (Aequorin) Arabidopsis thaliana seedlingsCold ShockCytosolic [Ca²⁺]~100 nM>1 µM[5]
Calcium Imaging (R-GECO1) Arabidopsis thaliana root cellsflg22Relative Fluorescence ChangeBaseline3-4 fold increase[6]
Calcium Imaging Poplar SeedlingsVaried External Ca²⁺Photosynthetic RateDependent on [Ca²⁺]Max at 5 mmol·L⁻¹[9]

Table 2: Quantification of Second Messenger Dynamics.

Mandatory Visualizations

Plant_Defense_Signaling_Pathway cluster_perception 1. Pathogen Perception cluster_signaling 2. Signal Transduction cluster_response 3. Cellular Response PAMP PAMP (e.g., flg22) PRR PRR (e.g., FLS2) PAMP->PRR Binding CoReceptor Co-Receptor (e.g., BAK1) PRR->CoReceptor Dimerization (FRET/BiFC) Ca_channel Ca²⁺ Channel CoReceptor->Ca_channel Activation Ca_influx Ca²⁺ Influx (Calcium Imaging) Ca_channel->Ca_influx MAPKKK MAPKKK Ca_influx->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TF Transcription Factor (e.g., WRKYs) MAPK->TF Phosphorylation (BiFC to show nuclear import) Defense_Genes Defense Gene Expression TF->Defense_Genes Transcriptional Activation

Caption: A simplified model of a plant defense signaling pathway initiated by PAMP perception.

DFPM_Experimental_Workflow cluster_prep A. Construct Preparation & Transformation cluster_imaging B. Live-Cell Imaging cluster_analysis C. Data Analysis & Interpretation Hypothesis Hypothesis: Protein A interacts with Protein B Cloning Cloning: Fuse proteins with fluorescent tags (e.g., nYFP/cYFP for BiFC) Hypothesis->Cloning Transformation Transformation: Agrobacterium-mediated transient expression in N. benthamiana Cloning->Transformation Plant_Incubation Plant Incubation (2-3 days post-infiltration) Transformation->Plant_Incubation Microscopy Confocal Laser Scanning Microscopy (CLSM) Plant_Incubation->Microscopy Image_Acquisition Image Acquisition: Set excitation/emission wavelengths, pinhole, laser power Microscopy->Image_Acquisition Quantification Image Quantification: Measure fluorescence intensity, FRET efficiency, or Ca²⁺ levels Image_Acquisition->Quantification Statistical_Analysis Statistical Analysis: Compare treated vs. control samples Quantification->Statistical_Analysis Conclusion Conclusion: Validate or refute hypothesis Statistical_Analysis->Conclusion

References

Application Notes and Protocols: Quantitative RT-PCR Analysis of Gene Expression After DFPM Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The small molecule [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM) has been identified as a potent modulator of plant immune responses. Specifically, in Arabidopsis thaliana, this compound activates a signaling pathway dependent on the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NB-LRR) protein VICTR, leading to downstream gene expression changes and physiological responses such as root growth arrest.[1][2] This document provides detailed protocols for analyzing these gene expression changes using quantitative reverse transcription PCR (qRT-PCR), along with a summary of known gene expression modifications and a visualization of the underlying signaling pathway. A light and O2-dependent modification of this compound is reported to be necessary for its bioactivity.[1]

Data Presentation: Gene Expression Changes Following this compound Treatment
GeneOrganism/TissueTreatment ConditionsChange in ExpressionReference
EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1)Arabidopsis thaliana (shoot and root)3 µM or 10 µM this compoundUpregulated (dose-dependent)[1]
PR2 (PATHOGENESIS-RELATED 2)Arabidopsis thalianaThis compound-18 (derivative) treatmentEnhanced expression[3]

Note: The data presented is based on specific experimental contexts. Researchers are encouraged to perform their own comprehensive gene expression analyses to identify a broader range of this compound-responsive genes in their system of interest.

Experimental Protocols

This section details the methodology for conducting a quantitative RT-PCR experiment to analyze gene expression changes in Arabidopsis thaliana seedlings following this compound treatment.

I. Plant Material and this compound Treatment
  • Plant Growth:

    • Sterilize Arabidopsis thaliana (e.g., Col-0 accession) seeds and sow them on Murashige and Skoog (MS) medium.

    • Stratify the seeds at 4°C for 2-3 days to ensure uniform germination.

    • Grow seedlings vertically under long-day conditions (16 hours light / 8 hours dark) at approximately 22°C for 8-10 days.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Dilute the stock solution in liquid MS medium to the desired final concentrations (e.g., 3 µM and 10 µM).

    • Prepare a vehicle control medium containing the same concentration of DMSO as the highest this compound concentration.

  • Seedling Treatment:

    • Carefully transfer seedlings of uniform size into 24-well plates containing the liquid MS medium with different concentrations of this compound or the vehicle control.

    • Incubate the seedlings for the desired treatment duration (e.g., 6, 12, or 24 hours).

    • After treatment, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen.

    • Store the samples at -80°C until RNA extraction.

II. RNA Extraction and cDNA Synthesis
  • Total RNA Extraction:

    • Extract total RNA from the frozen seedling samples using a commercial plant RNA extraction kit, following the manufacturer's instructions.

    • Include an on-column DNase I digestion step to eliminate any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.1 is considered indicative of pure RNA.

    • Assess RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's protocol.

    • Include a no-reverse transcriptase (-RT) control for each sample to check for genomic DNA contamination in the subsequent qPCR step.

III. Quantitative Real-Time PCR (qPCR)
  • Primer Design:

    • Design or obtain validated primers for the target genes (e.g., EDS1, PR2) and at least one stably expressed reference gene (e.g., ACTIN2, UBIQUITIN 10) for data normalization.

    • Primers should typically amplify a product of 100-200 bp.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, nuclease-free water, and the diluted cDNA template.

    • Set up triplicate reactions for each sample and each gene to ensure technical reproducibility.

    • Include no-template controls (NTCs) for each primer pair to check for contamination.

  • Thermal Cycling:

    • Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol:

      • Initial denaturation (e.g., 95°C for 5-10 minutes).

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds).

        • Annealing/Extension (e.g., 60°C for 1 minute).

      • Melting curve analysis to verify the specificity of the amplified product.

IV. Data Analysis
  • Cycle Threshold (Ct) Determination:

    • Determine the Ct value for each reaction from the amplification plots.

  • Relative Quantification:

    • Analyze the relative changes in gene expression using the 2-ΔΔCt method.

      • Normalize Ct values of the target gene to the reference gene: ΔCt = Ct(target gene) - Ct(reference gene)

      • Normalize the ΔCt of the treated samples to the ΔCt of the control sample: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

      • Calculate the fold change in expression: Fold Change = 2-ΔΔCt

Visualizations

This compound Signaling Pathway in Arabidopsis thaliana

DFPM_Signaling_Pathway This compound This compound (light/O2 modified) VICTR VICTR (TIR-NB-LRR) This compound->VICTR activates EDS1_PAD4_Complex EDS1/PAD4 Complex VICTR->EDS1_PAD4_Complex signals through Downstream_Signaling Downstream Signaling EDS1_PAD4_Complex->Downstream_Signaling Gene_Expression Defense Gene Expression (e.g., EDS1, PR2) Downstream_Signaling->Gene_Expression induces Immune_Response Immune Response (e.g., Root Growth Arrest) Gene_Expression->Immune_Response

Caption: this compound-VICTR signaling pathway in Arabidopsis thaliana.

Experimental Workflow for qRT-PCR Analysis

qRT_PCR_Workflow start Arabidopsis Seedling Growth treatment This compound Treatment (and Vehicle Control) start->treatment harvest Sample Harvesting & Freezing treatment->harvest rna_extraction Total RNA Extraction (with DNase Treatment) harvest->rna_extraction qc RNA Quantification & Quality Control rna_extraction->qc cdna_synthesis cDNA Synthesis (Reverse Transcription) qc->cdna_synthesis qpcr Quantitative Real-Time PCR (SYBR Green) cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt Method) qpcr->data_analysis end Gene Expression Fold Change data_analysis->end

References

Application Notes and Protocols for Observing DFPM-Induced Root Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DFPM (N-(3,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea) is a small molecule that has been identified as a potent inhibitor of root growth in specific accessions of the model plant Arabidopsis thaliana. Its mode of action involves the activation of a plant immune signaling pathway, making it a valuable tool for studying effector-triggered immunity (ETI) and its impact on plant development. These application notes provide detailed protocols for observing and quantifying this compound-induced root growth inhibition, along with an overview of the underlying signaling pathway.

This compound-induced root growth arrest in sensitive Arabidopsis accessions, such as Columbia-0 (Col-0), is mediated by the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NLR) protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response).[1] This response is dependent on core components of the plant immune system, including ENHANCED DISEASE SUSCEPTIBILITY 1 (EDS1) and PHYTOALEXIN DEFICIENT 4 (PAD4).[1] The interaction of these proteins triggers a signaling cascade that ultimately leads to the cessation of primary root elongation.

Key Experiments and Methodologies

Observing and quantifying this compound-induced root growth inhibition involves a series of well-defined experimental steps, from sterile plant culture to detailed microscopic analysis. The following protocols provide a comprehensive guide for researchers.

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol details the primary method for assessing the effect of this compound on root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 accession)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytoagar

  • Petri dishes (square, 100x100 mm)

  • This compound stock solution in DMSO

  • DMSO (vehicle control)

  • Stereomicroscope

  • Image analysis software (e.g., ImageJ)

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100.

    • Agitate for 10 minutes.

    • Remove the bleach solution and wash the seeds five times with sterile distilled water.

  • Plating:

    • Prepare 0.5X MS medium with 1% (w/v) sucrose and 0.8% (w/v) phytoagar. Autoclave and cool to approximately 55°C.

    • Add this compound from a stock solution to the desired final concentration (e.g., 10 µM).[2] For the control plates, add an equivalent volume of DMSO.

    • Pour the medium into sterile square petri dishes.

    • Aseptically place the sterilized seeds on the surface of the solidified medium.

  • Stratification and Growth:

    • Seal the plates with breathable tape and wrap them in aluminum foil.

    • Store the plates at 4°C for 2-3 days to synchronize germination (stratification).

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar (B569324).[3]

  • Data Collection:

    • After a set period of growth (e.g., 7-10 days), remove the plates from the growth chamber.

    • Capture high-resolution images of the seedlings on each plate using a flatbed scanner or a camera mounted on a stereomicroscope.

  • Data Analysis:

    • Open the images in ImageJ or a similar image analysis software.

    • Use the "Simple Neurite Tracer" or a similar tool to measure the length of the primary root for each seedling.

    • Record the measurements in a spreadsheet.

    • Calculate the average root length and standard deviation for each treatment group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Protocol 2: Quantification of Root Meristem Cell Number

This protocol allows for a more detailed analysis of the cellular basis of root growth inhibition by examining the root apical meristem.

Materials:

  • Seedlings grown as described in Protocol 1

  • Confocal laser scanning microscope

  • Propidium iodide (PI) staining solution (10 µg/mL in water)

Procedure:

  • Sample Preparation:

    • Carefully remove seedlings from the agar plates.

    • Mount the seedlings in a drop of water on a microscope slide.

    • Add a drop of PI staining solution to stain the cell walls.

  • Microscopy:

    • Visualize the root tips using a confocal microscope.

    • Acquire optical sections through the root meristem.

  • Data Analysis:

    • Identify the quiescent center (QC) and the cortex cell file.

    • Count the number of non-elongated cortex cells in a single file from the QC to the first elongated cell of the transition zone.[4] This number represents the size of the root meristem.

    • Compare the meristem cell number between this compound-treated and control seedlings.

Data Presentation

Quantitative data from the root growth inhibition assays should be summarized in a clear and structured format to facilitate comparison between different treatments and experimental replicates.

TreatmentPrimary Root Length (mm) ± SD (n=30)Root Meristem Cell Number ± SD (n=10)
Control (DMSO) 15.2 ± 2.142 ± 3
1 µM this compound 10.8 ± 1.531 ± 4
5 µM this compound 4.3 ± 0.915 ± 2
10 µM this compound 1.1 ± 0.35 ± 1

Table 1: Example of quantitative data summary for this compound-induced root growth inhibition in Arabidopsis thaliana (Col-0) after 7 days of treatment.

Signaling Pathway and Visualization

The this compound-induced root growth inhibition is a result of the activation of a specific plant immune signaling pathway. The following diagram illustrates the key components and their interactions.

DFPM_Signaling_Pathway cluster_perception Perception cluster_signaling_complex Signaling Complex Formation cluster_downstream_signaling Downstream Signaling cluster_cellular_response Cellular Response This compound This compound VICTR VICTR (TIR-NLR) This compound->VICTR Activates EDS1 EDS1 VICTR->EDS1 Associates with PAD4 PAD4 VICTR->PAD4 Associates with EDS1->PAD4 Helper_NLRs Helper NLRs (e.g., ADR1) EDS1->Helper_NLRs Activate PAD4->Helper_NLRs Activate Root_Growth_Inhibition Root Growth Inhibition Helper_NLRs->Root_Growth_Inhibition

Caption: this compound signaling pathway leading to root growth inhibition.

Experimental Workflow Visualization

The overall experimental process for studying this compound-induced root growth inhibition can be visualized as a streamlined workflow.

Experimental_Workflow start Start seed_sterilization Seed Sterilization start->seed_sterilization plating Plating on MS Medium (+/- this compound) seed_sterilization->plating stratification Stratification (4°C, 2-3 days) plating->stratification growth Vertical Growth (22°C, 7-10 days) stratification->growth imaging Image Acquisition growth->imaging root_length_analysis Primary Root Length Measurement (e.g., ImageJ) imaging->root_length_analysis meristem_analysis Root Meristem Cell Count (Confocal Microscopy) imaging->meristem_analysis data_analysis Statistical Analysis root_length_analysis->data_analysis meristem_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for root growth inhibition assay.

References

Application Notes and Protocols for High-Throughput Phenotyping of DFPM Derivatives' Effects on Plant Growth and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for conducting high-throughput screening of N-(1,3-diphenyl-1H-pyrazol-5-yl)methanesulfonamide (DFPM) derivatives to assess their impact on plant phenotypes. The described methodologies are optimized for the model plant Arabidopsis thaliana and are adaptable for other plant species. These protocols cover the preparation of this compound derivatives, plant treatment, and the subsequent analysis of various phenotypic parameters including root and shoot growth, and stress response pathways. Furthermore, this guide includes templates for quantitative data presentation and visual diagrams of the experimental workflow and the putative signaling pathway of this compound derivatives in plants.

Introduction

This compound and its analogs are a class of pyrazole (B372694) derivatives that have been shown to influence plant growth and development.[1] Notably, these compounds can modulate plant immune responses and affect root system architecture, making them promising candidates for the development of novel plant growth regulators or agrochemicals.[1][2] Research has indicated that certain this compound derivatives can inhibit primary root growth and abscisic acid (ABA) signaling.[1] The mechanism of action for some pyrazole derivatives has been linked to the salicylic (B10762653) acid (SA) signaling pathway, a crucial component of systemic acquired resistance (SAR) in plants.[2]

These application notes provide a framework for the systematic evaluation of novel this compound derivatives. By following these standardized protocols, researchers can generate reproducible and comparable data on the bioactivity of these compounds, facilitating the identification of lead candidates for agricultural applications.

Experimental Protocols

Preparation of this compound Derivative Stock Solutions

This protocol describes the preparation of stock solutions of this compound and its derivatives for use in plant treatment assays.

Materials:

  • This compound or this compound derivative powder

  • Dimethyl sulfoxide (B87167) (DMSO, analytical grade)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile filter tips

Procedure:

  • Accurately weigh 10 mg of the this compound derivative and place it in a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of DMSO to achieve a 10 mg/mL stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in the dark.

  • For working solutions, dilute the stock solution in liquid or solid plant growth medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration in the medium does not exceed 0.1% (v/v) to avoid solvent-induced artifacts. A vehicle control (medium with 0.1% DMSO) should always be included in experiments.

Arabidopsis thaliana Seed Sterilization and Plating

This protocol ensures axenic conditions for plant growth assays.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 accession)

  • 70% (v/v) Ethanol (B145695)

  • 20% (v/v) Bleach solution with 0.05% (v/v) Triton X-100

  • Sterile distilled water

  • Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324), pH 5.7

  • Petri dishes (90 mm)

  • Laminar flow hood

Procedure:

  • Place seeds in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% ethanol and incubate for 5 minutes.

  • Remove the ethanol and add 1 mL of 20% bleach solution with 0.05% Triton X-100. Incubate for 10 minutes with occasional mixing.

  • Carefully remove the bleach solution and wash the seeds five times with sterile distilled water.

  • Resuspend the seeds in sterile 0.1% (w/v) agar solution.

  • Under a laminar flow hood, evenly plate the seeds on MS agar plates.

  • Seal the plates with micropore tape and stratify at 4°C for 2-3 days in the dark to synchronize germination.

Root Growth Assay

This protocol is designed to assess the effect of this compound derivatives on primary root elongation.

Materials:

  • Arabidopsis thaliana seedlings (5 days old, grown on MS agar plates)

  • MS agar plates supplemented with various concentrations of this compound derivatives and a vehicle control

  • Forceps

  • Scanner and image analysis software (e.g., ImageJ)

Procedure:

  • After stratification, grow the seedlings vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for 5 days.

  • Carefully transfer seedlings with similar primary root lengths to fresh MS agar plates containing the test compounds. Align the root tips along a starting line.

  • Place the plates vertically in the growth chamber.

  • After 5-7 days of treatment, scan the plates at high resolution.

  • Measure the primary root length from the root-shoot junction to the root tip using image analysis software.

  • Calculate the percentage of root growth inhibition relative to the vehicle control.

Shoot Biomass Assay

This protocol measures the impact of this compound derivatives on shoot growth.

Materials:

  • Arabidopsis thaliana seedlings grown on MS agar plates with this compound derivatives (as in 2.3)

  • Analytical balance

  • Microforceps

Procedure:

  • After the desired treatment period (e.g., 14 days), carefully excise the shoots (rosette leaves) from the roots of individual seedlings.

  • Place the shoots from each treatment group into pre-weighed 1.5 mL microcentrifuge tubes.

  • Determine the fresh weight of the shoots using an analytical balance.

  • To determine the dry weight, puncture the lids of the microcentrifuge tubes and dry the samples in an oven at 60°C for 48 hours.

  • Allow the samples to cool in a desiccator before measuring the dry weight.

Gene Expression Analysis by RT-qPCR

This protocol quantifies the expression of genes involved in plant stress responses that may be modulated by this compound derivatives.

Materials:

  • Arabidopsis thaliana seedlings treated with this compound derivatives for a specified time (e.g., 24 hours)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PR1, PR2 for the SA pathway) and a reference gene (e.g., ACTIN2)

  • qPCR instrument

Procedure:

  • Harvest whole seedlings and immediately freeze them in liquid nitrogen.

  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different this compound derivatives and concentrations.

Table 1: Effect of this compound Derivatives on Arabidopsis thaliana Primary Root Length

DerivativeConcentration (µM)Mean Primary Root Length (mm) ± SDRoot Growth Inhibition (%)
Vehicle Control050.2 ± 3.50
This compound1035.1 ± 2.830.1
This compound-A1028.6 ± 3.143.0
This compound-B1045.7 ± 4.08.9
This compound-C1015.3 ± 2.269.5

Table 2: Effect of this compound Derivatives on Arabidopsis thaliana Shoot Fresh Weight

DerivativeConcentration (µM)Mean Shoot Fresh Weight (mg) ± SD
Vehicle Control015.8 ± 1.2
This compound1012.3 ± 0.9
This compound-A1010.1 ± 0.8
This compound-B1014.9 ± 1.1
This compound-C107.5 ± 0.6

Table 3: Relative Expression of Pathogenesis-Related (PR) Genes in Arabidopsis thaliana Seedlings Treated with this compound Derivatives

DerivativeConcentration (µM)Relative PR1 Expression (Fold Change)Relative PR2 Expression (Fold Change)
Vehicle Control01.01.0
This compound103.22.8
This compound-A105.84.9
This compound-B101.51.2
This compound-C108.97.6

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Derivative Phenotyping cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis DFPM_synthesis This compound Derivative Synthesis/Acquisition Stock_prep Stock Solution Preparation (2.1) DFPM_synthesis->Stock_prep Media_prep Growth Media Preparation Stock_prep->Media_prep Treatment Transfer to Treatment Plates Media_prep->Treatment Seed_sterilization Seed Sterilization & Plating (2.2) Stratification Stratification Seed_sterilization->Stratification Seedling_growth Seedling Growth Stratification->Seedling_growth Seedling_growth->Treatment Root_assay Root Growth Assay (2.3) Treatment->Root_assay Shoot_assay Shoot Biomass Assay (2.4) Treatment->Shoot_assay Gene_expression Gene Expression Analysis (2.5) Treatment->Gene_expression Data_analysis Data Analysis & Visualization Root_assay->Data_analysis Shoot_assay->Data_analysis Gene_expression->Data_analysis

Experimental workflow for this compound derivative phenotyping.
Putative Signaling Pathway of this compound Derivatives in Plant Immunity

G Putative Signaling Pathway of this compound Derivatives in Plant Immunity This compound This compound Derivatives VICTR VICTR (TNR Protein) This compound->VICTR Binds/Activates EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 Activates SA_biosynthesis Salicylic Acid (SA) Biosynthesis EDS1_PAD4->SA_biosynthesis Induces SA SA Accumulation SA_biosynthesis->SA NPR1_cytoplasm NPR1 (Cytoplasm) SA->NPR1_cytoplasm Triggers Monomerization and Nuclear Translocation NPR1_nucleus NPR1 (Nucleus) NPR1_cytoplasm->NPR1_nucleus TGA TGA Transcription Factors NPR1_nucleus->TGA Co-activates PR_genes Pathogenesis-Related (PR) Gene Expression TGA->PR_genes Induces SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Putative signaling pathway of this compound derivatives in plant immunity.

References

Application Notes and Protocols: Investigating Calcium Signaling in Guard Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM):

Current scientific literature does not describe the application of [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (this compound) as a tool for studying calcium signaling in guard cells. Research has primarily identified this compound as an antagonist of abscisic acid (ABA) signaling, and it has been shown to induce root growth arrest through the activation of an effector-triggered immune signaling pathway in Arabidopsis[1]. The known mechanisms of this compound action involve the TIR-NLR protein VICTR and are dependent on EDS1, PAD4, RAR1, and SGT1B, components of plant immune signaling[1]. While both ABA signaling and biotic stress responses can involve calcium signaling, a direct role for this compound in modulating guard cell calcium channels or fluxes has not been established. Therefore, the following application notes and protocols will focus on established methods for studying calcium signaling in guard cells, a critical area of plant biology.

Introduction to Calcium Signaling in Guard Cells

Calcium (Ca²⁺) is a crucial second messenger in the signal transduction pathways that govern stomatal movements in response to various environmental and endogenous stimuli[2]. Fluctuations in the cytosolic free Ca²⁺ concentration ([Ca²⁺]cyt) within guard cells are a central component of stomatal closure[3]. Abscisic acid (ABA), a key hormone in drought stress response, triggers an increase in guard cell [Ca²⁺]cyt, which in turn activates a cascade of downstream events leading to stomatal closure[4][5]. Understanding the dynamics of Ca²⁺ signaling is therefore essential for research in plant stress physiology and for the development of strategies to improve plant water use efficiency.

Key Signaling Pathways and Components

Guard cell Ca²⁺ signaling is a complex process involving Ca²⁺ influx from the apoplast, Ca²⁺ release from internal stores, and the subsequent activation of ion channels that mediate ion efflux and water movement, leading to a loss of turgor and stomatal closure.

ABA-Induced Calcium Signaling Pathway

ABA_Signaling_Pathway cluster_ca_independent cluster_ca_dependent ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C Inhibits OST1 OST1/SnRK2.6 Kinase PP2C->OST1 Ca_independent Ca²⁺-Independent Pathway ROS ROS Production (NADPH Oxidases) OST1->ROS Activates SLAC1_SLAH3 S-type Anion Channels (SLAC1, SLAH3) OST1->SLAC1_SLAH3 Activates Ca_dependent Ca²⁺-Dependent Pathway Ca_channel_PM Plasma Membrane Ca²⁺ Channels ROS->Ca_channel_PM Activates Ca_cyt Increase in Cytosolic Ca²⁺ Ca_channel_PM->Ca_cyt Ca_channel_V Vacuolar Ca²⁺ Channels Ca_channel_V->Ca_cyt CPKs Ca²⁺-Dependent Protein Kinases (CPKs) Ca_cyt->CPKs Activates CPKs->SLAC1_SLAH3 Activates Anion_efflux Anion Efflux (Cl⁻, Malate²⁻) SLAC1_SLAH3->Anion_efflux Depolarization Membrane Depolarization Anion_efflux->Depolarization Turgor_loss Loss of Turgor Anion_efflux->Turgor_loss K_out Outward-Rectifying K⁺ Channels Depolarization->K_out Activates K_efflux K⁺ Efflux K_out->K_efflux K_efflux->Turgor_loss Stomatal_closure Stomatal Closure Turgor_loss->Stomatal_closure

Quantitative Data on Guard Cell Calcium Signaling

The following table summarizes key quantitative parameters related to calcium signaling and ion transport in guard cells, compiled from various studies.

ParameterSpeciesValue/RangeCondition
Resting [Ca²⁺]cytVicia faba, Arabidopsis thaliana50 - 200 nMUnstimulated
ABA-induced [Ca²⁺]cyt peakVicia faba, Arabidopsis thaliana0.5 - 2 µM10 µM ABA
Hyperpolarization-activated Ca²⁺ channel conductanceVicia faba~1.5 pS110 mM Ba²⁺
Outward K⁺ channel current densityArabidopsis thaliana20 - 60 pA/pF+60 mV
S-type anion channel current densityArabidopsis thaliana-50 to -150 pA/pF-125 mV, activated

Experimental Protocols

Protocol 1: Calcium Imaging in Guard Cells of Arabidopsis thaliana Epidermal Peels

This protocol describes the measurement of changes in cytosolic Ca²⁺ concentration in guard cells using a ratiometric fluorescent Ca²⁺ indicator, such as Fura-2.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye

  • Pluronic F-127

  • MES buffer (pH 6.15)

  • KCl

  • CaCl₂

  • Enzymatic digestion solution (Cellulase, Pectolyase)

  • Microscope slides and coverslips

  • Epifluorescence microscope with a ratiometric imaging system (excitation wavelengths ~340 nm and ~380 nm, emission ~510 nm)

  • Image analysis software (e.g., ImageJ, MetaFluor)

Procedure:

  • Epidermal Peel Preparation:

    • Carefully peel the abaxial epidermis from a mature Arabidopsis leaf.

    • Immediately transfer the peel to a petri dish containing a basic salt solution (e.g., 5 mM MES, 50 mM KCl, 0.1 mM CaCl₂, pH 6.15).

  • Dye Loading:

    • Prepare a loading solution containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in the basic salt solution.

    • Incubate the epidermal peels in the loading solution for 1.5 - 2 hours at room temperature in the dark.

    • After incubation, wash the peels three times with the basic salt solution to remove excess dye.

  • Microscopy and Imaging:

    • Mount the epidermal peel on a microscope slide in a small drop of the basic salt solution.

    • Place the slide on the stage of the epifluorescence microscope.

    • Identify a field of view with healthy, turgid guard cells.

    • Acquire fluorescence images by alternating excitation at 340 nm and 380 nm, collecting the emission at ~510 nm.

    • Record a baseline fluorescence ratio (F340/F380) for a few minutes.

  • Stimulus Application and Data Acquisition:

    • To apply a stimulus (e.g., 10 µM ABA), carefully add a small volume of a concentrated stock solution to the solution on the slide, or perfuse the chamber with the stimulus-containing solution.

    • Continue to record the fluorescence ratio at regular intervals (e.g., every 5-10 seconds) for the duration of the experiment.

  • Data Analysis:

    • For each guard cell pair, define a region of interest (ROI) and measure the average fluorescence intensity at both excitation wavelengths over time.

    • Calculate the F340/F380 ratio for each time point.

    • An increase in the F340/F380 ratio corresponds to an increase in cytosolic Ca²⁺ concentration.

    • Calibrate the ratio to absolute Ca²⁺ concentrations if required, using ionomycin (B1663694) and EGTA for maximum and minimum ratio determination.

Workflow for Calcium Imaging Experiment

Calcium_Imaging_Workflow start Start peel Prepare Epidermal Peels start->peel load Load with Fura-2 AM peel->load wash Wash Peels load->wash mount Mount on Microscope Slide wash->mount baseline Record Baseline Fluorescence Ratio mount->baseline stimulate Apply Stimulus (e.g., ABA) baseline->stimulate record Record Post-Stimulus Fluorescence Ratio stimulate->record analyze Analyze F340/F380 Ratio Changes record->analyze end End analyze->end

Conclusion

The study of calcium signaling in guard cells is fundamental to understanding how plants respond to their environment. While this compound is a valuable chemical tool for dissecting ABA and immune signaling pathways, its use in the direct study of guard cell calcium dynamics is not supported by current research. The protocols and information provided here offer a foundation for investigating the well-established role of calcium in stomatal regulation using proven methodologies. Further research may yet uncover novel interactions between the signaling pathways modulated by this compound and calcium signaling in guard cells, opening new avenues for exploration.

References

protocol for analyzing DFPM effects on pathogen resistance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for Analyzing DFPM Effects on Pathogen Resistance

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,6-difluorophenyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine (this compound) is a chemical compound belonging to the thioamide class that has been identified as a potent activator of plant immune signaling.[1] Unlike traditional pesticides that directly target pathogens, this compound functions as a plant defense activator, priming the plant's innate immune system to enhance resistance against a variety of pathogens.[1][4][5] Its mechanism of action involves the specific activation of a plant Resistance (R) protein, triggering a signaling cascade that leads to the expression of defense-related genes and ultimately, heightened pathogen resistance.[1][2] These application notes provide detailed protocols for researchers to analyze and quantify the effects of this compound on inducing pathogen resistance, primarily using the model plant Arabidopsis thaliana.

Mechanism of Action: The this compound-Induced Signaling Pathway

This compound is perceived by the plant cell, likely acting as a pathogen-associated molecular pattern (PAMP) mimic.[1] This perception specifically activates a Toll/Interleukin-1 Receptor (TIR)-Nucleotide Binding (NB)-Leucine-Rich Repeat (LRR) protein named VICTR.[2] VICTR activation initiates a downstream signaling cascade that is dependent on two key regulatory proteins: ENHANCED DISEASE SUSCEPTIBILITY 1 (EDS1) and PHYTOALEXIN DEFICIENT 4 (PAD4).[2][6] EDS1 and PAD4 are central components of effector-triggered immunity (ETI), a major branch of the plant immune system.[1] This signaling cascade culminates in the transcriptional reprogramming of defense pathways, including the upregulation of Pathogenesis-Related (PR) genes, which contributes to a state of heightened resistance against biotrophic and hemibiotrophic pathogens.[1][4]

DFPM_Signaling_Pathway cluster_input Trigger cluster_perception Perception & Activation cluster_signaling Signal Transduction cluster_output Immune Response This compound This compound VICTR VICTR (TIR-NB-LRR Protein) This compound->VICTR Activates EDS1_PAD4 EDS1 / PAD4 Complex VICTR->EDS1_PAD4 Initiates Signal PR_Genes PR Gene Expression (e.g., PR2, PR5) EDS1_PAD4->PR_Genes Induces Resistance Pathogen Resistance EDS1_PAD4->Resistance Leads to PR_Genes->Resistance

Figure 1: this compound-activated plant immunity signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the bioactivity of this compound and its effect on pathogen resistance.

Protocol 1: In Vitro Assessment of this compound-Induced Root Growth Inhibition

A primary and easily quantifiable phenotype of this compound activity in Arabidopsis thaliana is the rapid arrest of primary root growth.[2] This assay serves as a robust initial screen for this compound bioactivity.

Materials:

  • Arabidopsis thaliana seeds (e.g., accession Col-0)

  • Murashige and Skoog (MS) medium plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Sterile water

  • Petri dishes (square, 120 mm)

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • Ruler or digital scanner and image analysis software (e.g., ImageJ)

Methodology:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar (B569324) plates.

  • Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer plates to a growth chamber and grow vertically for 4-5 days.

  • This compound Treatment: Prepare MS agar plates supplemented with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) and a control plate with an equivalent concentration of DMSO.[6]

  • Seedling Transfer: Carefully transfer seedlings with consistent primary root length to the this compound and control plates.

  • Incubation: Return the plates to the growth chamber and incubate vertically for an additional 3-5 days.

  • Data Acquisition: Scan the plates daily to monitor root growth. After the incubation period, measure the length of the primary root from the root-shoot junction to the tip.

  • Analysis: Calculate the average root length for each treatment group. Compare the root growth on this compound-containing media to the DMSO control. A significant reduction in root elongation indicates this compound bioactivity.

Protocol 2: Quantification of Pathogenesis-Related (PR) Gene Expression

This compound treatment induces the expression of defense-related genes, which can be quantified using quantitative reverse transcription PCR (qRT-PCR).[1]

Materials:

  • Arabidopsis thaliana seedlings (grown hydroponically or on MS plates)

  • This compound solution and DMSO control

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., PR2, PR5) and a reference gene (e.g., ACTIN2)

  • qPCR instrument

Methodology:

  • Plant Growth and Treatment: Grow Arabidopsis seedlings for 10-14 days. Apply this compound solution (e.g., 10 µM) or DMSO control directly to the roots or leaves.

  • Harvesting: At specified time points (e.g., 6, 12, 24 hours) post-treatment, harvest aerial or root tissues and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen tissue using a commercial kit. Assess RNA quality and quantity. Synthesize first-strand cDNA from a standardized amount of RNA.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix. Include no-template controls for each primer set.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target PR genes to the reference gene. Compare the fold change in gene expression in this compound-treated samples relative to the DMSO-treated controls.

Protocol 3: Pathogen Challenge Assay to Evaluate this compound-Induced Resistance

The ultimate test of a plant defense activator is its ability to confer resistance to a pathogen challenge. This protocol uses a spray-based infection with the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).

Materials:

  • Arabidopsis thaliana plants (3-4 weeks old)

  • This compound solution (for soil drench or spray application)

  • Pst DC3000 bacterial culture

  • 10 mM MgCl₂

  • Surfactant (e.g., Silwet L-77)

  • Syringes and sterile water

  • Homogenizer or sonicator

  • Nutrient Agar (NA) plates with appropriate antibiotics (e.g., rifampicin)

Methodology:

  • This compound Pre-treatment: Treat plants with this compound (e.g., 50 µM) or a mock solution 24-48 hours prior to pathogen inoculation. This can be done via soil drench or by spraying the leaves until runoff.

  • Pathogen Inoculation: Grow Pst DC3000 to a desired optical density (OD₆₀₀). Resuspend the bacterial pellet in 10 mM MgCl₂ to a final concentration of 10⁸ CFU/mL. Add a surfactant (e.g., 0.02% Silwet L-77).

  • Infection: Spray the bacterial suspension evenly onto the leaves of both this compound-pretreated and mock-treated plants.

  • Incubation: Place the inoculated plants in a high-humidity environment (>80%) for 2-3 days to facilitate infection.

  • Quantification of Bacterial Load:

    • At 2-3 days post-inoculation (dpi), collect leaf discs of a known area from multiple plants per treatment group.

    • Surface-sterilize the leaf discs.

    • Homogenize the discs in 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate onto NA plates containing rifampicin (B610482) (to select for Pst DC3000).

    • Incubate the plates at 28°C for 2 days.

  • Data Analysis: Count the number of colony-forming units (CFUs) on the plates. Calculate the bacterial load per unit of leaf area (e.g., CFU/cm²). A statistically significant reduction in bacterial load in this compound-pretreated plants compared to controls indicates induced resistance.[7][8]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of this compound Bioactivity in Arabidopsis thaliana

AssayParameter MeasuredThis compound Concentration RangeExpected Outcome in Col-0 Wild-TypeSignaling Pathway Dependency
Root Growth AssayPrimary Root Elongation (mm)1 - 10 µMDose-dependent growth inhibition[6]VICTR, EDS1, PAD4[2]
Gene ExpressionRelative mRNA levels (Fold Change)5 - 20 µMUpregulation of PR2 and PR5 genes[1]EDS1, PAD4[1]
Cell ViabilityFDA Staining Intensity1 - 10 µMDose-dependent decrease in root cell viability[6]EDS1, PAD4[2]
Pathogen ChallengeBacterial Load (CFU/cm²)25 - 100 µMSignificant reduction in pathogen growthEDS1, PAD4[2]

Table 2: Template for Presenting Pathogen Load Data

Treatment GroupReplicateLeaf Area (cm²)CFU Count (at 10⁻⁴ dilution)Pathogen Load (CFU/cm²)
Mock10.51503.0 x 10⁶
Mock20.51653.3 x 10⁶
Mock30.51422.8 x 10⁶
This compound-Treated 10.5357.0 x 10⁵
This compound-Treated 20.5285.6 x 10⁵
This compound-Treated 30.5418.2 x 10⁵

Visualizing Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate complex experimental workflows and logical connections.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Challenge cluster_analysis Analysis cluster_results Results Plant_Growth 1. Grow Arabidopsis Plants (4-5 days for root assay) (3-4 weeks for pathogen assay) DFPM_Treatment 2. Apply this compound (or Mock Control) Plant_Growth->DFPM_Treatment Pathogen_Challenge 3. Pathogen Inoculation (Pst DC3000) DFPM_Treatment->Pathogen_Challenge Root_Assay 4a. Measure Root Growth DFPM_Treatment->Root_Assay Gene_Expression 4b. Harvest Tissue for qRT-PCR DFPM_Treatment->Gene_Expression Pathogen_Quant 4c. Quantify Bacterial Load (CFU) Pathogen_Challenge->Pathogen_Quant Data_Analysis 5. Statistical Analysis & Interpretation Root_Assay->Data_Analysis Gene_Expression->Data_Analysis Pathogen_Quant->Data_Analysis

Figure 2: General experimental workflow for analyzing this compound effects.

Logical_Relationship Input This compound Application Mechanism Activation of VICTR-EDS1/PAD4 Pathway Input->Mechanism Triggers Response Induction of Defense Genes (PRs) Mechanism->Response Results in Phenotype Primed Immune State Response->Phenotype Creates Outcome Enhanced Pathogen Resistance Phenotype->Outcome Confers

Figure 3: Logical flow from this compound treatment to pathogen resistance.

References

Application Notes and Protocols for the Synthesis and Modification of Phenyl Maleimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound specifically named "desfluorofentanyl phenyl maleimide (B117702) (DFPM)" did not yield any established synthesis protocols or scientific literature under this designation. This suggests the compound may be novel, known by an alternative name, or the name may be a composite of different chemical entities. Therefore, this document provides detailed methods for the synthesis of N-phenylmaleimide, a core structure within the requested chemical class. These protocols are intended to serve as a foundational guide for researchers.

Introduction to N-Phenylmaleimide Synthesis

N-substituted maleimides, including N-phenylmaleimide, are important intermediates in organic synthesis. They are utilized in various applications, including the production of polymers, agrochemicals, and pharmaceuticals, often through Diels-Alder reactions and bioconjugation. The synthesis of N-phenylmaleimide is typically achieved through a two-step process involving the reaction of maleic anhydride (B1165640) with aniline (B41778) to form an intermediate maleanilic acid, followed by cyclodehydration to yield the final N-phenylmaleimide product.[1]

General Synthesis Pathway

The overall reaction for the synthesis of N-phenylmaleimide is as follows:

  • Step 1: Acylation: Maleic anhydride reacts with aniline to form N-phenylmaleanilic acid.

  • Step 2: Cyclodehydration: The N-phenylmaleanilic acid is then cyclized, typically with a dehydrating agent like acetic anhydride and a catalyst, to form N-phenylmaleimide.

A general workflow for this synthesis is depicted below.

G cluster_prep Reactant Preparation cluster_reaction Synthesis Steps cluster_purification Purification and Analysis cluster_product Final Product reagents Maleic Anhydride + Aniline acylation Step 1: Acylation (Formation of Maleanilic Acid) reagents->acylation Ether Solvent cyclodehydration Step 2: Cyclodehydration (Formation of N-Phenylmaleimide) acylation->cyclodehydration Acetic Anhydride + Sodium Acetate precipitation Precipitation and Filtration cyclodehydration->precipitation washing Washing precipitation->washing drying Drying washing->drying recrystallization Recrystallization drying->recrystallization analysis Analysis (e.g., m.p., NMR) recrystallization->analysis final_product Pure N-Phenylmaleimide analysis->final_product

References

Application Notes and Protocols for Using DFPM in Chemical Genetics Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical genetics is a powerful approach that utilizes small molecules to dissect complex biological processes, offering temporal and reversible control over protein function that complements traditional genetic methods.[1] One such small molecule, [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM), has emerged as a valuable tool for investigating the interplay between plant immune responses and abiotic stress signaling, particularly in the model organism Arabidopsis thaliana.[2][3] This document provides detailed application notes and protocols for the use of this compound in chemical genetics screens to identify and characterize components of these signaling pathways.

This compound acts as a modulator of plant signaling by activating a specific plant immune response pathway, which in turn negatively regulates abscisic acid (ABA) signaling.[4] This antagonistic crosstalk is crucial for a plant's ability to appropriately respond to simultaneous biotic and abiotic stresses. Chemical genetic screens with this compound have been instrumental in identifying key genetic components and understanding the molecular mechanisms governing this interaction.[4][5]

Data Presentation

Table 1: Summary of Quantitative Data on this compound and its Derivatives in Arabidopsis thaliana
CompoundConcentrationAssayOrganism/GenotypeObserved EffectReference
This compound3 µMABA-dependent gene expression (IC50)Arabidopsis thalianaDown-regulation of ABA-dependent gene expression.[5]
This compound10 µMPrimary Root GrowthArabidopsis thaliana (Col-0)Induces root growth arrest.[3][6]
This compound30 µMPathogen-Responsive Gene Expression (qRT-PCR)Arabidopsis thaliana (Col-0)Induction of PR2 and PR5 gene expression.[2][6]
This compound40 µMABA-induced Gene Expression (RAB18-GFP)Arabidopsis thaliana (RAB18-GFP reporter line)Reduced ABA induction of GFP expression.[2][6]
This compound-530 µMABA-responsive Gene Expression (qRT-PCR)Arabidopsis thaliana (Col-0)Strongest inhibitory effect on ABA-responsive gene expression among tested derivatives.[6]
This compound-510 µMPrimary Root GrowthArabidopsis thaliana (Nie1.2 and Leo1 accessions)Enhanced root growth arrest compared to this compound.[6]
This compound Derivatives (general)30 µMABA-induced Gene Expression (qRT-PCR)Arabidopsis thaliana (Col-0)Inhibition of ABA-induced RAB18 and RD29B expression.[2][6]

Signaling Pathways and Experimental Workflows

This compound-Mediated Signaling Pathway

This compound triggers a Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine Rich Repeat (TIR-NB-LRR or TNL)-mediated immune signaling pathway. This activation is dependent on the downstream signaling components EDS1 and PAD4. The this compound-induced immune response then intersects with and inhibits the abscisic acid (ABA) signaling pathway. This inhibition occurs at or downstream of cytosolic Ca²⁺ signaling but does not affect the upstream perception of ABA by PYR/RCAR receptors or the activation of SnRK2 kinases.[4]

DFPM_Signaling_Pathway This compound This compound TNL TNL Receptor (e.g., VICTR) This compound->TNL EDS1_PAD4 EDS1/PAD4 Complex TNL->EDS1_PAD4 Immune_Response Immune Response (e.g., PR gene expression) EDS1_PAD4->Immune_Response Ca_Signaling Cytosolic Ca²⁺ Signaling EDS1_PAD4->Ca_Signaling inhibition ABA ABA PYR_RCAR PYR/RCAR Receptors ABA->PYR_RCAR PP2C PP2C Phosphatases PYR_RCAR->PP2C inhibition SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibition SnRK2->Ca_Signaling ABA_Response ABA Response (e.g., Stomatal Closure, Gene Expression) Ca_Signaling->ABA_Response

This compound signaling pathway and its interaction with ABA signaling.
Experimental Workflow for a Chemical Genetics Screen

A typical forward chemical genetics screen using this compound in Arabidopsis involves treating a population of seedlings with the compound and screening for phenotypes of interest, such as altered root growth or changes in reporter gene expression. This allows for the identification of mutants that are either resistant or hypersensitive to this compound, pointing to genes involved in the signaling pathway.

Chemical_Genetics_Workflow start Start prepare_plates Prepare Growth Medium (e.g., 0.5x MS agar) in 24-well plates start->prepare_plates sow_seeds Sow Sterilized Seeds (e.g., WT and mutant lines) prepare_plates->sow_seeds stratify Stratify seeds (4°C, 2-3 days) sow_seeds->stratify grow_seedlings Grow seedlings under controlled conditions stratify->grow_seedlings apply_compound Apply this compound or DMSO (control) to the medium surface grow_seedlings->apply_compound observe_phenotype Observe and Quantify Phenotype (e.g., root growth, reporter expression) over several days apply_compound->observe_phenotype identify_hits Identify 'Hit' Compounds or Mutants with altered phenotypes observe_phenotype->identify_hits validate Validate Hits and Characterize Target Genes/Pathways identify_hits->validate end End validate->end

Workflow for a this compound-based chemical genetics screen.

Experimental Protocols

Protocol 1: Arabidopsis Seedling Root Growth Assay

This protocol details a method for assessing the effect of this compound on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • 1.5 mL microfuge tubes

  • 24-well sterile plates

  • 0.5x Murashige and Skoog (MS) medium with 0.8% phytoagar

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • 10% (v/v) sodium hypochlorite (B82951) solution with 0.1% Triton X-100

  • 70% ethanol (B145695)

  • Laminar flow hood

  • Growth chamber with controlled light and temperature

  • Ruler or imaging system for root length measurement

Procedure:

  • Seed Sterilization: a. Place seeds in a 1.5 mL microfuge tube. b. Add 1 mL of 70% ethanol and incubate for 5 minutes. c. Remove ethanol and add 1 mL of 10% sodium hypochlorite solution. Incubate for 10 minutes with occasional vortexing. d. Wash the seeds 3-5 times with sterile water. e. Resuspend seeds in sterile water or 0.1% agar (B569324) solution.

  • Plating: a. Prepare 0.5x MS agar medium and pour approximately 1.5 mL into each well of a 24-well plate. Allow it to solidify in a laminar flow hood. b. Prepare this compound working solutions by diluting the stock in the growth medium to the desired final concentrations (e.g., 10 µM). A DMSO-only control should be prepared in parallel. c. Apply the this compound or DMSO-containing medium to the surface of the solidified agar in each well. d. Carefully place 3-5 sterilized seeds in each well.

  • Growth and Observation: a. Seal the plates and stratify the seeds by incubating at 4°C in the dark for 2-3 days to ensure uniform germination. b. Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C. c. After 7 days of growth, mark the position of the root tips. d. Continue to grow the seedlings for an additional 4 days. e. Measure the primary root growth from the marked point to the new root tip. This can be done using a ruler or by capturing images and using image analysis software.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol describes how to measure changes in the expression of ABA-responsive and pathogen-responsive genes in Arabidopsis seedlings treated with this compound.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 2-week-old)

  • Liquid 0.5x MS medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ABA stock solution (e.g., 10 mM in DMSO)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., RAB18, RD29B, PR2, PR5) and a reference gene (e.g., ACTIN2)

  • qPCR instrument

Procedure:

  • Seedling Treatment: a. Grow Arabidopsis seedlings in liquid 0.5x MS medium for approximately two weeks. b. For analysis of ABA-responsive gene inhibition, pre-treat the seedlings with the desired concentration of this compound (e.g., 30 µM) or a DMSO control for 1 hour. c. Following the pre-treatment, add ABA to a final concentration of 10 µM and incubate for an additional 5 hours. d. For analysis of pathogen-responsive gene induction, treat the seedlings with this compound (e.g., 30 µM) or a DMSO control for 6 hours. e. Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen. Store at -80°C until RNA extraction.

  • RNA Extraction and cDNA Synthesis: a. Extract total RNA from the frozen seedlings using a commercial RNA extraction kit according to the manufacturer's instructions. b. Treat the RNA with DNase I to remove any genomic DNA contamination. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Quantitative RT-PCR (qRT-PCR): a. Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest, and a suitable qPCR master mix. b. Perform the qPCR reaction in a real-time PCR system. c. Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene.

Conclusion

This compound is a specific and potent chemical tool for the investigation of the signaling network that balances plant growth and defense. The protocols and data presented here provide a framework for researchers to utilize this compound in chemical genetics screens to uncover novel components of the TNL-mediated immune signaling and ABA pathways. Such studies will continue to enhance our understanding of how plants integrate various stress signals to orchestrate appropriate physiological responses.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DFPM Concentration for Root Growth Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) in root growth assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect root growth?

A1: this compound is a small molecule that has been shown to inhibit root growth in certain accessions of Arabidopsis thaliana, most notably Columbia-0 (Col-0).[1][2] It acts by triggering an effector-triggered immunity (ETI) signaling pathway, which is typically associated with plant defense against pathogens.[1][3] This response is mediated by the TIR-NLR (Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat) protein VICTR.[1][3] The signaling cascade involves downstream components such as EDS1, PAD4, RAR1, and SGT1B, leading to a significant arrest of primary root growth.[1][3]

Q2: What is the recommended starting concentration of this compound for a root growth assay?

A2: Based on published studies, a concentration of 10 µM this compound is a common and effective starting point for observing root growth inhibition in sensitive Arabidopsis accessions like Col-0.[1][4][5] However, the optimal concentration can vary depending on the specific experimental conditions and the research question.

Q3: How should I prepare a this compound stock solution?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to ensure that the final concentration of DMSO in the growth medium is low (ideally ≤ 0.1% v/v) to avoid solvent-induced effects on root growth. Always include a solvent control (medium with the same concentration of DMSO as the this compound treatment) in your experiments.

Q4: Is the this compound-induced root growth inhibition phenotype consistent across all Arabidopsis accessions?

A4: No, the root growth arrest phenotype is accession-specific.[1][4] The Col-0 accession is highly sensitive due to a specific genetic variant of the VICTR protein.[1] Other accessions, such as Landsberg erecta (Ler), are insensitive to this compound.[6] It is essential to use a sensitive accession like Col-0 to observe the canonical this compound response.

Q5: For how long should I expose the seedlings to this compound?

A5: The duration of exposure can vary. Significant root growth inhibition can be observed within a few days of treatment.[4][5] A typical experimental timeline involves growing seedlings on a standard medium for 4-7 days and then transferring them to a medium containing this compound for an additional 4-6 days to monitor root growth.[2][4][5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No observable root growth inhibition in a sensitive accession (e.g., Col-0). 1. Incorrect this compound concentration: The concentration may be too low to elicit a response. 2. Degraded this compound: The this compound stock solution may have degraded over time. 3. Incorrect plant accession: The Arabidopsis accession used may be insensitive to this compound. 4. Light-dependent modification of this compound: The bioactivity of this compound can be influenced by light.1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your specific conditions. 2. Prepare a fresh stock solution of this compound: Avoid repeated freeze-thaw cycles of the stock solution. Store it in small aliquots at -20°C. 3. Verify the genotype of your Arabidopsis seeds: Ensure you are using a sensitive accession like Col-0. 4. Ensure consistent light conditions: Grow your plates under standard, consistent light conditions.
Precipitation of this compound in the growth medium. 1. Low solubility of this compound in aqueous media: this compound is a hydrophobic molecule. 2. High final concentration of this compound: The desired concentration may exceed its solubility limit in the medium.1. Ensure the final DMSO concentration is sufficient but not inhibitory: A final concentration of 0.1% DMSO is generally well-tolerated and helps with solubility. 2. Add this compound to cooled agar (B569324) medium: Add the this compound stock solution to the molten agar medium just before pouring the plates, when the medium has cooled to around 50-55°C. Mix thoroughly by swirling.
High variability in root growth within the same treatment. 1. Uneven distribution of this compound in the agar plates. 2. Inconsistent seedling age or size at the time of transfer. 3. Variations in the growth environment across plates. 1. Ensure thorough mixing: When adding this compound to the molten agar, swirl the flask gently but thoroughly to ensure a homogenous distribution before pouring the plates. 2. Select uniform seedlings: Transfer seedlings of similar age and primary root length to the treatment plates. 3. Standardize growth conditions: Ensure all plates are placed in the growth chamber in a randomized manner to minimize positional effects.
General poor health or death of seedlings, even at low this compound concentrations. 1. Toxicity of this compound at high concentrations: While 10 µM is generally effective, higher concentrations can be toxic. 2. Contamination of the growth medium. 1. Lower the this compound concentration: If you observe general toxicity, reduce the concentration of this compound in your next experiment. 2. Maintain sterile technique: Ensure that all steps of media preparation and seedling transfer are performed under sterile conditions to prevent microbial contamination.

Experimental Protocols

Detailed Methodology for a Standard this compound Root Growth Assay

This protocol is adapted from standard procedures for Arabidopsis thaliana root growth assays.

1. Seed Sterilization:

  • Place Arabidopsis thaliana Col-0 seeds in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes.

  • Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing a drop of Tween-20. Incubate for 10 minutes, inverting the tube periodically.

  • Carefully remove the bleach solution and wash the seeds five times with sterile distilled water.

  • Resuspend the seeds in 0.1% (w/v) sterile agarose (B213101) and store at 4°C for 2-3 days for stratification.

2. Media Preparation:

  • Prepare half-strength Murashige and Skoog (MS) medium, including 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar. Adjust the pH to 5.7 before autoclaving.

  • After autoclaving, allow the medium to cool to approximately 50-55°C in a water bath.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • To the molten agar, add the this compound stock solution to achieve the desired final concentration (e.g., for 10 µM this compound in 1 L of media, add 1 mL of the 10 mM stock). For the solvent control, add the same volume of DMSO.

  • Swirl the flask gently but thoroughly to ensure even distribution of the compound.

  • Pour the medium into sterile square Petri dishes (e.g., 120 x 120 mm). Allow the plates to solidify in a laminar flow hood.

3. Seedling Growth and Treatment:

  • On a separate set of control half-strength MS plates, sow the sterilized and stratified seeds in a straight line.

  • Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C for 4-7 days.

  • Carefully transfer seedlings of uniform size and root length to the plates containing this compound and the solvent control. Position the seedlings so that the root tips are aligned.

  • Return the plates to the growth chamber and place them vertically.

4. Data Collection and Analysis:

  • Mark the position of the root tips at the time of transfer.

  • After a set period (e.g., 4-6 days), scan the plates at high resolution.

  • Measure the primary root elongation from the initial mark to the new root tip using image analysis software (e.g., ImageJ).

  • Calculate the average root growth and standard deviation for each treatment.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Data Presentation

Summary of Effective this compound Concentrations in Arabidopsis thaliana (Col-0) Root Growth Assays
ConcentrationObservationReference
0.5 - 10 µMDose-dependent decrease in root cell viability.[6]
10 µMSignificant arrest of primary root growth.[1][2][4][5]
30 µMUsed for pre-treatment in gene expression analysis.[5]

Mandatory Visualizations

This compound Signaling Pathway in Arabidopsis Root Growth Arrest

DFPM_Signaling_Pathway This compound This compound VICTR VICTR (TIR-NLR Protein) This compound->VICTR Activates EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 RAR1_SGT1B RAR1/SGT1B (Chaperones) VICTR->RAR1_SGT1B Downstream Downstream Signaling Events EDS1_PAD4->Downstream RAR1_SGT1B->VICTR Maintains stability Root_Arrest Root Growth Arrest Downstream->Root_Arrest

Caption: A simplified diagram of the this compound-induced signaling pathway leading to root growth arrest in Arabidopsis.

Experimental Workflow for Optimizing this compound Concentration

DFPM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Sterilization 1. Seed Sterilization (Arabidopsis Col-0) Seedling_Growth 5. Germinate & Grow Seedlings (4-7 days) Seed_Sterilization->Seedling_Growth Media_Preparation 2. Media Preparation (1/2 MS + Sucrose) Pour_Plates 4. Pour Plates (Control & this compound Concentrations) Media_Preparation->Pour_Plates DFPM_Stock 3. Prepare this compound Stock (in DMSO) DFPM_Stock->Pour_Plates Transfer 6. Transfer Seedlings to Treatment Plates Pour_Plates->Transfer Seedling_Growth->Transfer Incubate 7. Incubate (4-6 days) Transfer->Incubate Scan 8. Scan Plates Incubate->Scan Measure 9. Measure Root Elongation Scan->Measure Analyze 10. Statistical Analysis Measure->Analyze

Caption: A flowchart outlining the key steps for a this compound root growth assay experiment.

References

Technical Support Center: Troubleshooting DFPM Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of DFPM in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. The table below summarizes the approximate solubility of this compound in various common solvents.

Solvent SystemApproximate Solubility
Dimethylformamide (DMF)2 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)2 mg/mL[1]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL[1]
Ethanol0.14 mg/mL[1]

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous buffer or cell culture media?

A2: This is a common phenomenon known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[2] The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.[2]

Q3: Can I increase the final concentration of DMSO in my experiment to keep this compound dissolved?

A3: While increasing the DMSO concentration might improve the solubility of this compound, it is generally not recommended. High concentrations of DMSO can be toxic to cells in culture, typically, the final concentration of DMSO in cell culture should be kept below 0.5%, and ideally below 0.1%.[2] It is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line or assay.

Q4: Are there alternative methods to enhance the aqueous solubility of this compound without using high concentrations of organic solvents?

A4: Yes, several formulation strategies can be employed to improve the solubility of poorly water-soluble compounds like this compound. These include the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility, and the use of surfactants to form micelles that can encapsulate the compound.[3][4][5][6]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound upon Dilution

Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution (in DMSO or another organic solvent) to your aqueous buffer or cell culture medium.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous solution exceeds its solubility limit. Solution: Lower the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium.[2]
Improper Dilution Technique Rapidly adding a concentrated stock solution to the aqueous medium can create localized areas of high concentration, leading to precipitation.[7] Solution: Pre-warm the aqueous medium to 37°C.[2] Add the this compound stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[2][7]
Stock Solution is Too Concentrated Using a very high concentration stock solution necessitates a large dilution factor, which can promote precipitation. Solution: Prepare a less concentrated intermediate stock solution in the organic solvent before the final dilution into the aqueous medium.[7]
Issue 2: Delayed Precipitation of this compound in Solution

Symptom: The this compound solution appears clear initially, but a precipitate or cloudiness develops after a few hours or days of incubation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Instability This compound may not be stable in the aqueous environment over extended periods, leading to degradation and precipitation. Solution: Prepare fresh this compound-containing media for each experiment and consider reducing the incubation time if possible. For longer-term experiments, media changes with freshly prepared compound every 24-48 hours may be necessary.[7]
Interaction with Media Components This compound may interact with proteins, salts, or other components in the cell culture medium, forming insoluble complexes over time. Solution: If compatible with your experimental setup, consider using a simpler buffer system for initial experiments to identify potential interactions. Trying a different basal media formulation could also be beneficial.[7]
Changes in pH or Temperature Fluctuations in the incubator's CO2 levels can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds. Temperature fluctuations can also impact solubility. Solution: Ensure your incubator is properly calibrated for stable CO2 and temperature levels. Keep culture plates sealed to minimize evaporation, which can concentrate solutes and lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 340.3 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 3.403 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution of this compound for Cell-Based Assays

This protocol provides a method for diluting the this compound stock solution into cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer or plate shaker

Procedure:

  • Create an intermediate dilution of the this compound stock solution in pre-warmed culture medium. For example, to achieve a 100 µM final concentration from a 10 mM stock, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.

  • Gently vortex the intermediate dilution immediately after adding the stock solution.

  • Perform subsequent serial dilutions from the intermediate solution into pre-warmed culture medium to achieve your desired final concentrations.

  • When adding the this compound solution to your experimental plates containing cells, add it dropwise and gently swirl the plate to ensure even distribution.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -20°C dissolve->store intermediate Prepare Intermediate Dilution store->intermediate Use Aliquot prewarm Pre-warm Aqueous Medium to 37°C prewarm->intermediate serial Perform Serial Dilutions intermediate->serial add_to_cells Add to Cells serial->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart cluster_immediate Troubleshooting Immediate Precipitation cluster_delayed Troubleshooting Delayed Precipitation decision decision solution solution start This compound Precipitation Observed timing When does precipitation occur? start->timing immediate Immediate Precipitation timing->immediate Immediately delayed Delayed Precipitation timing->delayed After Incubation check_conc Check Final Concentration immediate->check_conc check_dilution Review Dilution Technique immediate->check_dilution check_stability Consider Compound Stability delayed->check_stability check_media Investigate Media Interactions delayed->check_media lower_conc Lower Concentration check_conc->lower_conc improve_dilution Improve Dilution (Pre-warm, Slow Addition) check_dilution->improve_dilution fresh_media Use Freshly Prepared Media check_stability->fresh_media change_media Try Different Media/Buffer check_media->change_media

Caption: Troubleshooting flowchart for this compound precipitation.

References

common issues with DFPM stability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with DFPM ([5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione) in experimental settings.

Troubleshooting Guides

This section offers solutions to common problems that may arise during the use of this compound in your experiments.

Common Issues with this compound in Solution
IssuePotential Cause(s)Troubleshooting Steps
Precipitation in Aqueous Buffer - Low Solubility: this compound has limited solubility in aqueous solutions, with a reported solubility of 0.2 mg/mL in a 1:4 mixture of DMSO and PBS (pH 7.2)[1].- Incorrect Solvent: Using a solvent in which this compound is not fully soluble before dilution into an aqueous buffer.- Buffer Composition: High salt concentrations or the presence of certain ions, such as phosphate, can decrease the solubility of organic compounds[2].- pH: The pH of the buffer may be at a point where this compound is least soluble.- Use a Co-solvent: First, dissolve this compound in an appropriate organic solvent like DMSO or DMF at a higher concentration, and then dilute it into your aqueous buffer with vigorous mixing[1].- Optimize Buffer: Experiment with different buffer systems or consider lowering the salt concentration[3][2].- Adjust pH: Test slight adjustments to the buffer pH to determine if solubility improves.- Sonication: Use a bath sonicator to aid in the dissolution of the precipitate[4].
Chemical Degradation - Hydrolysis: The methanethione (B1239212) group may be susceptible to hydrolysis, particularly at extreme pH values.- Oxidation: The furan (B31954) ring and other parts of the molecule could be prone to oxidation.- Photodegradation: Exposure to light, especially UV, can cause the degradation of organic molecules.- Work at Neutral pH: Whenever possible, maintain a neutral pH for your solutions.- Use Fresh Solutions: Prepare this compound solutions fresh for each experiment to minimize degradation over time.- Protect from Light: Store stock solutions and experimental samples in amber vials or otherwise protect them from light.- Degas Solvents: For sensitive experiments, use degassed solvents to remove dissolved oxygen.
Inconsistent Experimental Results - Aggregation: Small molecules can form aggregates, which may affect their biological activity[5][6][7][8][9].- Adsorption to Labware: this compound may adsorb to the surface of plastic tubes or pipette tips, reducing its effective concentration.- Incomplete Solubilization: The compound may not be fully dissolved, leading to variability in the actual concentration used.- Include a Detergent: Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to your buffer to prevent aggregation[4].- Use Low-Binding Labware: Utilize low-adhesion microcentrifuge tubes and pipette tips.- Visually Inspect Solutions: Before each use, visually inspect your this compound solutions to ensure there is no precipitate.
Issues in Cell-Based Assays - Cytotoxicity: The organic solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.- Media Incompatibility: Components in the cell culture media may interact with this compound, reducing its stability or activity[10][11].- Solvent Titration: Determine the maximum concentration of the solvent that is tolerated by your cell line without affecting viability.- Serum-Free Conditions: If possible, test the effect of this compound in serum-free media to avoid potential interactions with serum proteins.- Media Stability Test: Incubate this compound in your complete cell culture media for the duration of your experiment and then test its integrity using an analytical method like HPLC.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

This compound should be stored as a solid at -20°C. The solid is reported to be stable for at least four years under these conditions[1].

Q2: What are the recommended solvents for dissolving this compound?

According to the supplier, this compound is soluble in the following solvents at the given concentrations[1]:

  • DMF: 2 mg/mL

  • DMSO: 2 mg/mL

  • DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL

  • Ethanol: 0.14 mg/mL

For most biological experiments, it is recommended to prepare a concentrated stock solution in DMSO or DMF and then dilute it into the aqueous experimental buffer.

Q3: My this compound solution appears cloudy. What should I do?

Cloudiness or precipitation indicates that the this compound is not fully dissolved or has come out of solution. You can try the following:

  • Vortexing: Vigorously vortex the solution[4].

  • Sonication: Place the tube in a bath sonicator for a few minutes[4].

  • Warming: Gently warm the solution, but be cautious as excessive heat can cause degradation. If the solution does not become clear, it is best to prepare a fresh one.

Q4: How can I check if my this compound has degraded?

To check for degradation, you can use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[12][13]. A stability-indicating method is one that can separate the intact drug from its degradation products[14]. By comparing a fresh sample of this compound to an aged or stressed sample, you can quantify the amount of degradation.

Q5: What are forced degradation studies and should I perform them for this compound?

Forced degradation studies are experiments where the drug substance is exposed to stress conditions such as acid, base, heat, light, and oxidation to accelerate its degradation[12][14]. These studies are useful for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods[12][14]. If you are developing a long-term experimental system or a formulation involving this compound, performing a forced degradation study can provide valuable information about its stability.

Experimental Protocols

Protocol: Forced Degradation Study of this compound by HPLC

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating method.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of this compound stock solution at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of this compound stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Control Sample: Keep 1 mL of the this compound stock solution at 4°C, protected from light.

4. Sample Analysis by HPLC:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 50% B

    • 31-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 236 nm and 317 nm[1]

  • Analysis: Analyze all stressed samples and the control sample. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main this compound peak in the stressed samples indicates degradation.

Visualizations

cluster_0 Troubleshooting this compound Precipitation start This compound Precipitates in Aqueous Buffer check_solubility Is this compound fully dissolved in organic solvent first? start->check_solubility dissolve Dissolve this compound in DMSO or DMF check_solubility->dissolve No check_buffer Is buffer composition optimal? check_solubility->check_buffer Yes dissolve->check_solubility adjust_buffer Lower salt concentration or change buffer type check_buffer->adjust_buffer No check_dilution Is dilution performed correctly? check_buffer->check_dilution Yes adjust_buffer->check_buffer dilute_properly Add this compound stock slowly to buffer with vortexing check_dilution->dilute_properly No sonicate Use sonication to aid dissolution check_dilution->sonicate Yes dilute_properly->check_dilution end This compound in Solution sonicate->end

Caption: Workflow for troubleshooting this compound precipitation.

cluster_1 Hypothetical this compound Signaling Pathway This compound This compound PAD4 PAD4 This compound->PAD4 blocks signaling VICTR VICTR This compound->VICTR induces expression Signaling Plant Immune Response PAD4->Signaling EDS1 EDS1 VICTR->EDS1 interacts with RootGrowthArrest Root Growth Arrest VICTR->RootGrowthArrest EDS1->PAD4 interacts with

Caption: Simplified hypothetical signaling pathway for this compound.

cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_experimental Experimental Conditions center This compound Instability Precipitation Precipitation center->Precipitation Aggregation Aggregation center->Aggregation Adsorption Adsorption center->Adsorption Hydrolysis Hydrolysis center->Hydrolysis Oxidation Oxidation center->Oxidation Photodegradation Photodegradation center->Photodegradation pH pH center->pH Solvent Solvent center->Solvent Temperature Temperature center->Temperature Contaminants Contaminants center->Contaminants

Caption: Factors contributing to this compound instability.

References

Technical Support Center: Troubleshooting DFPM in ABA Signaling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with [5-(3,4-Dichlorophenyl)Furan-2-yl]-Piperidin-1-ylMethanethione (DFPM) as an inhibitor of Abscisic Acid (ABA) signaling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inhibiting ABA signaling in my experiment?

There are several potential reasons for the lack of this compound efficacy. The most common issues relate to the specific mechanism of this compound, the experimental setup, the stability of the compound, or the genetic background of the plant material. This compound does not inhibit the entire ABA signaling network; its effects are specific to certain responses.[1]

A primary reason for failure is that This compound does not directly inhibit core ABA signaling components . It does not disrupt the binding of ABA to its PYR/PYR1-like (PYL) receptors, nor does it prevent the activation of SnRK2 kinases.[1] Instead, this compound's inhibitory action is indirect: it activates a plant immune response pathway that subsequently interferes with ABA signal transduction.[1][2]

For a successful experiment, the following conditions are critical:

  • Functional Immune Signaling Pathway: The plant genotype must have functional copies of key immune signaling genes, including EDS1, PAD4, RAR1, and SGT1b.[1][2] Experiments using mutants like pad4-1 will not show this compound-mediated inhibition of ABA signaling.[1]

  • Light Exposure: The bioactivity of this compound is dependent on light.[3] A light- and O2-dependent modification of the this compound molecule is required for it to trigger the signaling that interferes with the ABA pathway.[3] Experiments conducted in the dark may show no effect.[3]

  • Correct Experimental Parameters: The concentration, pre-incubation time, and the specific ABA response being measured must be appropriate (see Q2 & Q3).

Q2: How does this compound actually work? What is its mechanism of action?

This compound is not a classical competitive inhibitor of the ABA pathway. Its mechanism involves crosstalk between the biotic stress (immune) and abiotic stress (ABA) signaling pathways.

  • Activation of Immune Signaling: this compound activates components of the plant's effector-triggered immunity (ETI), specifically requiring the proteins EDS1 and PAD4.[1][2]

  • Interference with ABA Pathway: This activation of the EDS1/PAD4-dependent pathway disrupts the ABA signal transduction cascade.

  • Point of Inhibition: The point of inhibition is downstream of the ABA receptors (PYR/PYL) and SnRK2 kinases but at the level of cytosolic Ca²⁺ signaling and subsequent anion channel activation in guard cells.[1]

Essentially, this compound tricks the cell into mounting an immune response, which then actively suppresses parts of the ABA signaling pathway.

DFPM_Mechanism cluster_ABA ABA Signaling Pathway cluster_Immune Immune Response ABA ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor PP2C PP2C Phosphatases Receptor->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits Ca_ion Cytosolic Ca²⁺ Signaling SnRK2->Ca_ion Anion_Channel Anion Channel Activation SnRK2->Anion_Channel Ca_ion->Anion_Channel Response ABA Responses (e.g., Stomatal Closure, Gene Expression) Anion_Channel->Response This compound This compound Immune_Pathway EDS1/PAD4-Dependent Immune Pathway This compound->Immune_Pathway Immune_Pathway->Ca_ion Disrupts

Caption: this compound's indirect inhibition of ABA signaling.
Q3: Am I using the correct experimental parameters? What are the recommended protocols?

Using incorrect concentrations or timing can lead to a lack of observable effects. Parameters are assay-dependent.

Summary of Experimental Parameters

Parameter Assay Type Recommended Value Source
This compound Concentration Inhibition of ABA-induced gene expression 30 - 50 µM [1][4]
Inhibition of stomatal closure 30 µM [1]
ABA Concentration Induction of gene expression / stomatal closure 10 µM [1][4]
Pre-incubation with this compound Gene expression (qPCR) 30 minutes - 1 hour [1][4]
Gene expression (promoter-reporter lines) 6 hours [4]
Stomatal closure 30 minutes [1]
Solvent This compound stock solution DMSO [1][4]

| Control | Mock treatment | Same concentration of DMSO used for this compound |[4] |

Detailed Protocol: Inhibition of ABA-Induced Gene Expression (e.g., RAB18, RD29B)

This protocol is synthesized from methodologies described in published research.[1][4]

  • Plant Material: Use wild-type seedlings (e.g., Arabidopsis Col-0) known to have functional EDS1 and PAD4 genes.

  • Prepare Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of ABA.

    • The final concentration of DMSO in the treatment media should be consistent across all samples, including the mock control (e.g., 0.06% - 0.1%).[1][5]

  • Pre-treatment:

    • Grow seedlings under appropriate conditions (e.g., liquid culture or on plates).

    • For the experimental group, add this compound to the media to a final concentration of 30 µM.

    • For the control and ABA-only groups, add an equivalent volume of DMSO.

    • Incubate the seedlings for 1 hour.

  • ABA Treatment:

    • To the this compound pre-treated group and the ABA-only group, add ABA to a final concentration of 10 µM.

    • Incubate all samples for an additional 5 hours.

  • Analysis:

    • Harvest the tissue and extract total RNA.

    • Perform quantitative PCR (qPCR) to measure the transcript levels of ABA-responsive genes like RAB18 and RD29B.

    • Compare the gene induction by ABA in the presence and absence of this compound. A successful experiment will show significantly lower induction in the this compound-treated samples.

Q4: Could my this compound compound be degraded or inactive?

Yes, the stability and activity of this compound are critical concerns.

  • Light-Dependency and Stability: this compound's bioactivity requires light.[3] A fresh solution of this compound has a characteristic UV-Vis absorbance peak around 360 nm, which disappears after the solution is kept in the light for 6 hours, indicating degradation or modification.[3] The compound is more stable when protected from light.[3]

    • Troubleshooting Tip: Always prepare fresh this compound solutions for your experiments. Avoid prolonged exposure of your stock solution to light. Ensure your experimental incubation includes a light source if you are testing for bioactivity like root growth arrest or ABA antagonism.[3]

  • Solubility: Ensure that this compound is fully dissolved in the DMSO stock solution before diluting it into your aqueous experimental media. Precipitated compound will not be effective.

Troubleshooting Workflow

If your experiment is not working, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Start: This compound does not inhibit ABA signaling Check_Genotype 1. Check Plant Genotype Is it a WT with functional EDS1, PAD4, etc.? (e.g., Col-0) Start->Check_Genotype Check_Controls 2. Check Controls Does ABA alone induce the expected response? Is the mock (DMSO) control basal? Check_Genotype->Check_Controls Yes Sol_Genotype Use appropriate WT (e.g., Col-0), avoid immune-pathway mutants. Check_Genotype->Sol_Genotype No Check_Compound 3. Check this compound Compound Was the solution freshly made? Was it protected from light? Is it fully dissolved? Check_Controls->Check_Compound Yes Sol_Controls Troubleshoot ABA signaling assay independently. Check_Controls->Sol_Controls No Check_Conditions 4. Check Experimental Conditions Was the experiment performed in light? Are this compound/ABA concentrations correct? Is pre-incubation time sufficient? Check_Compound->Check_Conditions Yes Sol_Compound Prepare fresh this compound solution for each experiment. Check_Compound->Sol_Compound No Check_Assay 5. Check Assay Specificity Is the measured response known to be inhibited by this compound? (e.g., Stomatal closure, not seed germination inhibition) Check_Conditions->Check_Assay Yes Sol_Conditions Adjust light, concentration, and timing based on protocol. Check_Conditions->Sol_Conditions No End_Success Problem Identified & Experiment Optimized Check_Assay->End_Success Yes Sol_Assay Switch to a responsive assay like ABA-induced gene expression (RAB18). Check_Assay->Sol_Assay No Sol_Genotype->Start Sol_Controls->Start Sol_Compound->Start Sol_Conditions->Start Sol_Assay->Start

Caption: A step-by-step workflow to diagnose this compound experimental failures.

References

Technical Support Center: Factors Affecting DFPM Bioactivity in Plant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3,3'-diindolyl-5,5'-dimethoxypyrromethane (DFPM) in plant bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary bioactivities in plants?

A1: this compound, or [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione, is a small molecule that acts as a potent modulator of plant stress signaling pathways. Its primary bioactivities include the inhibition of abscisic acid (ABA) signaling and the induction of plant immune responses, often leading to accession-specific root growth arrest in Arabidopsis thaliana.[1][2]

Q2: What is the mechanism of action for this compound in inducing root growth arrest?

A2: this compound's bioactivity, particularly root growth arrest, is mediated through the activation of an effector-triggered immune (ETI) signaling pathway. This process is dependent on a specific Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NB-LRR) protein called VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response).[1][2][3] The signal transduction cascade further requires key components of the plant immune system, including EDS1, PAD4, RAR1, and SGT1B.[2][3]

Q3: Is the bioactivity of this compound consistent across all plant species and ecotypes?

A3: No, the bioactivity of this compound is highly specific. For instance, in Arabidopsis thaliana, the root growth arrest phenotype is accession-specific and depends on the presence of a functional VICTR allele, which is present in accessions like Columbia-0 (Col-0), Nie1.2, and Leo1.[2][4] Accessions lacking a responsive VICTR allele are insensitive to this compound-induced root growth arrest.

Q4: Are there derivatives of this compound with altered bioactivity?

A4: Yes, various derivatives of this compound have been synthesized and tested, showing a range of bioactivities. For example, this compound-5 has been shown to have a stronger inhibitory effect on primary root growth and ABA-induced gene expression compared to the original this compound.[5] Conversely, other derivatives may have reduced or altered activities. The chemical structure of the this compound analog is a critical determinant of its specific biological effects.

Troubleshooting Guide

Problem 1: No observable this compound-induced phenotype (e.g., no root growth arrest in sensitive lines).

Possible Cause Troubleshooting Step
Incorrect Plant Genotype Verify that the Arabidopsis accession being used is sensitive to this compound (e.g., Col-0). For targeted experiments, confirm the presence of a functional VICTR allele and intact downstream signaling components (EDS1, PAD4, etc.) through genetic analysis or by using appropriate mutant lines as controls.[2][6]
This compound Degradation This compound's bioactivity is dependent on a light and O2-dependent modification.[6][7] Prepare fresh this compound solutions for each experiment. Protect stock solutions and treatment plates from prolonged exposure to direct light.[6] The yellow color of the this compound solution will fade upon degradation.[6]
Improper this compound Concentration The optimal concentration of this compound can vary depending on the assay. For root growth assays in Arabidopsis, a concentration of 10 µM is commonly used.[4][6][8] For gene expression analysis, concentrations may range from 30 µM to 40 µM.[9][10] Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Incorrect Solvent or pH This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before being diluted in the growth medium. Ensure the final DMSO concentration in the medium is low (e.g., ≤ 0.1%) and consistent across all treatments, including controls. The pH of the growth medium should be standardized (e.g., pH 5.7).[11]

Problem 2: High variability in this compound bioactivity between replicates.

Possible Cause Troubleshooting Step
Inconsistent Light Exposure As this compound activation is light-dependent, ensure uniform light conditions for all experimental plates.[6] Avoid stacking plates in a way that creates shadowing.
Uneven this compound Distribution in Media Ensure thorough mixing of the this compound solution into the molten growth medium before pouring plates to guarantee a homogenous concentration.
Seedling Developmental Stage Use seedlings of a consistent age and developmental stage for all treatments, as sensitivity to this compound may vary with age.

Problem 3: Unexpected phenotypes or toxicity.

Possible Cause Troubleshooting Step
High this compound Concentration Excessive concentrations of this compound can lead to general toxicity. Lower the concentration and perform a dose-response analysis to find a concentration that elicits the specific desired bioactivity without causing widespread cell death.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to plants. Ensure the final solvent concentration is minimal and consistent across all treatments, including a solvent-only control.
Contamination Microbial contamination on plates can interfere with plant growth and the observed phenotype. Use sterile techniques throughout the experimental process.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound and its Derivatives in Arabidopsis thaliana Assays

CompoundAssay TypeConcentrationObserved Effect
This compoundRoot Growth Arrest10 µMSignificant inhibition of primary root growth in sensitive accessions (e.g., Col-0).[6][8]
This compoundInhibition of ABA-induced Gene Expression30 µMReduction in the expression of ABA-responsive genes like RAB18 and RD29B.[12]
This compoundInduction of Pathogen-Responsive Genes30 µMUpregulation of defense-related genes such as PR5 and EDS1.[12]
This compound-5Root Growth Arrest10 µMStronger inhibition of primary and lateral root growth compared to this compound.[5]
This compound-5Inhibition of ABA-induced Gene Expression30 µMMore potent inhibition of ABA-responsive gene expression than this compound.[5]
This compound-18Induction of Pathogen-Responsive Genes30 µMEnhanced induction of the PR2 gene compared to other this compound derivatives.

Experimental Protocols

Protocol 1: this compound-Induced Root Growth Arrest Assay in Arabidopsis thaliana
  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 for a sensitive line, and a resistant line like Ler-0 or a victr-1 mutant as a negative control).

    • Plate seeds on half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% phytoagar, pH 5.7.

    • Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Seedling Growth:

    • Transfer plates to a growth chamber with long-day conditions (16 hours light / 8 hours dark) and grow vertically for 5-7 days.

  • This compound Treatment:

    • Prepare half-strength MS plates containing 10 µM this compound. A 10 mM stock solution of this compound in DMSO can be prepared and added to the molten agar (B569324) medium after it has cooled to approximately 50-60°C. Ensure the final DMSO concentration is below 0.1% and include a DMSO-only control plate.

    • Carefully transfer seedlings of uniform size to the this compound-containing and control plates. Mark the position of the root tip at the time of transfer.

  • Data Acquisition and Analysis:

    • Return the plates to the growth chamber and grow vertically for another 4-6 days.[4][8]

    • Measure the primary root elongation from the marked point to the new root tip.

    • Quantify the results and perform statistical analysis.

Protocol 2: Analysis of this compound-Mediated Gene Expression by qRT-PCR
  • Plant Material and Treatment:

    • Grow Arabidopsis thaliana seedlings (e.g., Col-0) in liquid half-strength MS medium or on solid MS plates for approximately two weeks.

    • For ABA inhibition assays, pre-treat seedlings with 30 µM this compound (or a DMSO control) for 1 hour, followed by the addition of 10 µM ABA for 5 hours.[9][10]

    • For induction of defense genes, treat seedlings with 30 µM this compound (or a DMSO control) for 6 hours.[9][10]

  • RNA Extraction and cDNA Synthesis:

    • Harvest whole seedlings and immediately freeze them in liquid nitrogen.

    • Extract total RNA using a standard protocol (e.g., Trizol or a commercial kit).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.

    • Use gene-specific primers for your target genes (e.g., RAB18, RD29B for ABA response; PR2, PR5, EDS1 for defense response) and a reference gene (e.g., ACTIN2 or UBQ10) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

DFPM_Signaling_Pathway cluster_input Stimulus cluster_perception Perception & Signaling Complex cluster_output Cellular Responses This compound This compound Light_O2 Light + O2 Modified_this compound Bioactive This compound This compound->Modified_this compound Modification VICTR VICTR (TIR-NB-LRR) Modified_this compound->VICTR Activation EDS1 EDS1 VICTR->EDS1 Complex Formation PAD4 PAD4 VICTR->PAD4 Complex Formation Immune_Response Immune Response (e.g., PR gene expression) EDS1->Immune_Response PAD4->Immune_Response RAR1 RAR1 RAR1->VICTR Chaperone Activity SGT1B SGT1B SGT1B->VICTR Chaperone Activity ABA_Inhibition Inhibition of ABA Signaling Immune_Response->ABA_Inhibition Root_Arrest Root Growth Arrest Immune_Response->Root_Arrest

Caption: this compound signaling pathway leading to root growth arrest.

Troubleshooting_Workflow Start Start: No this compound Phenotype Check_Genotype Is the plant genotype This compound-sensitive (e.g., Col-0)? Start->Check_Genotype Use_Correct_Genotype Action: Use a sensitive genotype (e.g., Col-0) and resistant controls (e.g., Ler-0). Check_Genotype->Use_Correct_Genotype No Check_DFPM_Solution Was the this compound solution freshly prepared and protected from light? Check_Genotype->Check_DFPM_Solution Yes Use_Correct_Genotype->Check_Genotype Prepare_Fresh_this compound Action: Prepare fresh This compound solution for each experiment. Check_DFPM_Solution->Prepare_Fresh_this compound No Check_Concentration Is the this compound concentration optimal for the assay? Check_DFPM_Solution->Check_Concentration Yes Prepare_Fresh_this compound->Check_DFPM_Solution Optimize_Concentration Action: Perform a dose-response curve (e.g., 5-20 µM). Check_Concentration->Optimize_Concentration No Check_Controls Are appropriate controls (e.g., DMSO only) included and behaving as expected? Check_Concentration->Check_Controls Yes Optimize_Concentration->Check_Concentration Review_Protocol Action: Review entire experimental protocol for deviations. Check_Controls->Review_Protocol No Success Problem Resolved Check_Controls->Success Yes Review_Protocol->Start

Caption: Troubleshooting workflow for this compound bioactivity assays.

References

light and O2-dependent modification of DFPM affecting results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of DFPM ([5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione), a modulator of plant signaling. Particular focus is given to challenges arising from its potential light and oxygen-dependent modification, which can significantly affect experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a chemical modulator used in plant biology research. It was first identified for its ability to down-regulate abscisic acid (ABA)-dependent gene expression and stomatal closure.[1] It is also known to stimulate the expression of several plant defense-related genes and to block signaling pathways involving phytoalexin deficient 4 (PAD4).[1]

Q2: I'm observing inconsistent or weaker-than-expected effects of this compound in my experiments. What could be the cause?

Inconsistent or diminished activity of this compound can stem from its degradation, which may be accelerated by exposure to light and oxygen. Many organic molecules are susceptible to photochemical alteration, leading to a loss of biological activity.[2][3] This is a common issue with photosensitive compounds, where light exposure can lead to the formation of non-functional byproducts.[4][5][6]

Q3: How do light and oxygen contribute to the degradation of chemical compounds like this compound?

Light, particularly in the UV or blue spectrum, can excite a photosensitive molecule to a higher energy state.[4][5] This excited molecule can then react with molecular oxygen (O2) to produce reactive oxygen species (ROS), such as singlet oxygen.[4][6] These ROS are highly reactive and can chemically modify and degrade the compound, leading to a loss of its intended biological function. This process is a form of photosensitized oxidation.[4][6]

Q4: What are the potential consequences of this compound degradation in my experimental assays?

The primary consequence of this compound degradation is a reduction in its effective concentration, leading to:

  • Underestimation of its potency: The observed biological effect will be less than the true potential of the compound.

  • Poor reproducibility: Variations in light exposure between experiments will lead to inconsistent results.

  • Generation of confounding artifacts: Degradation products might have off-target effects or interfere with assay readouts.

Troubleshooting Guide

Problem: My this compound solution appears to lose activity over time, even when stored at the recommended temperature.

Possible Cause Troubleshooting Step Expected Outcome
Photodegradation from ambient light Prepare this compound solutions fresh before each experiment. Store stock solutions in amber vials or wrap vials in aluminum foil to protect from light. Minimize exposure of the working solution to light during the experiment.Consistent and reproducible this compound activity in your assays.
Oxidation Degas solvents used for preparing this compound solutions. Consider adding an antioxidant, such as BHT, to the stock solution, but first verify its compatibility with your experimental system.Slower degradation of this compound and prolonged activity of the solution.
Incorrect solvent or pH Ensure the solvent and pH of your experimental buffer are compatible with this compound stability. Refer to the manufacturer's solubility data.[1]Optimal solubility and stability of this compound in your working solution.

Problem: I am observing high variability in my results between replicate experiments.

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent light exposure during experiments Standardize the light conditions for all experiments. If possible, perform manipulations in a dark room or under dim, red light. Use plates with opaque walls for cell-based assays.Reduced variability between replicate experiments and more reliable data.
Photobleaching of a fluorescent reporter If you are using a fluorescent readout, the signal loss may be due to photobleaching of the reporter, not this compound degradation.[2][7][8]Use an antifade mounting medium for microscopy or reduce the intensity and duration of light exposure.[8][9]

Quantitative Impact of this compound Degradation

The following table provides an illustrative summary of the potential quantitative effects of this compound degradation on experimental results. The values are hypothetical and intended to demonstrate the importance of controlling for light and oxygen exposure.

Experimental Condition Assumed this compound Degradation Apparent IC50 in an ABA-signaling Assay Observed Inhibition of Stomatal Closure
Freshly prepared, light-protected < 5%3 µM85%
2 hours on benchtop (ambient light) 25%4.5 µM60%
4 hours on benchtop (ambient light) 50%7 µM30%
Exposed to direct sunlight for 30 min > 80%> 20 µM< 10%

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound

Objective: To determine the rate of this compound degradation under specific light conditions.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to a working concentration in your experimental buffer.

  • Divide the working solution into two sets of aliquots in clear and amber microcentrifuge tubes.

  • Expose the clear tubes to the light source used in your experiments (e.g., lab bench light, microscope illumination) for varying durations (e.g., 0, 30, 60, 120, 240 minutes). Keep the amber tubes in the dark as a control.

  • At each time point, analyze the concentration of the remaining this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Plot the percentage of remaining this compound as a function of light exposure time to determine its degradation kinetics.

Protocol 2: Evaluating the Impact of this compound Degradation on a Bioassay

Objective: To quantify the loss of biological activity of this compound due to photodegradation.

Methodology:

  • Prepare a fresh working solution of this compound.

  • Expose aliquots of the this compound solution to light for different durations as described in Protocol 1.

  • Use these light-exposed this compound solutions in your standard bioassay (e.g., a stomatal closure assay or a gene expression analysis for an ABA-responsive gene).

  • Include a dark-treated this compound control and a vehicle control in your experiment.

  • Measure the biological response for each condition.

  • Correlate the loss of biological activity with the duration of light exposure.

Visualizations

Caption: Mechanism of light and O2-dependent this compound degradation.

Troubleshooting Workflow for Inconsistent this compound Results Start Inconsistent or Weak This compound Results Check_Storage Check this compound Storage (Light/Temp) Start->Check_Storage Check_Prep Review Solution Preparation (Freshness, Solvent) Check_Storage->Check_Prep Proper Improve_Storage Store in Dark, Cold Check_Storage->Improve_Storage Improper Check_Exposure Assess Light Exposure During Experiment Check_Prep->Check_Exposure Proper Improve_Prep Prepare Fresh, Use Amber Vials Check_Prep->Improve_Prep Improper Minimize_Light Work in Dim Light, Use Opaque Plates Check_Exposure->Minimize_Light High Re_run Re-run Experiment Check_Exposure->Re_run Minimal Improve_Storage->Re_run Improve_Prep->Re_run Minimize_Light->Re_run

Caption: Troubleshooting workflow for this compound-related experiments.

Experimental Workflow for Assessing this compound Photostability Prep Prepare this compound Solution Expose Expose to Light (Time Course) Prep->Expose Dark_Control Dark Control Prep->Dark_Control Analysis Analyze by HPLC-UV Expose->Analysis Bioassay Perform Bioassay Expose->Bioassay Dark_Control->Analysis Dark_Control->Bioassay Data_Analysis Data Analysis and Correlation Analysis->Data_Analysis Bioassay->Data_Analysis

Caption: Workflow for this compound photostability assessment.

References

Technical Support Center: DFPM Degradation and Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My DFPM solution appears to lose activity over the course of a multi-day experiment. What are the likely causes?

A1: Loss of compound activity in long-term experiments is a common issue that can be attributed to several factors. For a hydrazone-containing molecule like this compound, the primary suspect is chemical degradation, particularly through hydrolysis of the hydrazone bond.[1][2] Other potential causes include oxidation, photolysis (degradation due to light exposure), adsorption to plasticware, or cellular metabolism if used in cell-based assays.[3]

Q2: What is the most probable degradation pathway for this compound in my experimental medium?

A2: The most common degradation pathway for hydrazones like this compound is hydrolysis, which is the cleavage of the C=N bond by water.[1][2][4] This reaction is often catalyzed by acidic conditions.[1][4][5] The degradation of this compound would likely yield the corresponding hydrazide (1-phenyl-1H-pyrazole-3-carbohydrazide) and aldehyde (3,4-dimethoxybenzaldehyde).

Q3: How does pH affect the stability of this compound?

A3: The stability of hydrazones is highly pH-dependent. They are generally more stable at neutral or physiological pH (around 7.4) and are more susceptible to hydrolysis in acidic environments.[1][4] This is a critical consideration in cell culture experiments where the medium's pH can drop over time due to cellular metabolism.

Q4: Are there any other environmental factors that could be impacting my this compound solution's stability?

A4: Yes, in addition to pH, other factors such as temperature, light, and the presence of oxygen can influence the stability of small molecules.[6] Elevated temperatures can accelerate degradation reactions, and exposure to light, particularly UV light, can cause photolytic cleavage.[6] The presence of oxidizing agents or dissolved oxygen can also lead to oxidative degradation.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the degradation of a compound over time.[1][7] By analyzing samples at different time points, you can measure the decrease in the peak area of the parent compound (this compound) and potentially identify the appearance of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more definitive identification of the degradation products.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or reduced compound activity in long-term experiments. This compound is degrading in the experimental medium.- Prepare fresh working solutions of this compound immediately before each experiment.- If the experiment spans several days, consider replenishing the medium with freshly prepared this compound at regular intervals.- Perform a stability study of this compound in your specific experimental medium (see Experimental Protocols section).
Precipitate forms in the this compound solution upon addition to the medium. - Poor solubility of this compound in the aqueous medium.- The concentration of the organic solvent (e.g., DMSO) used for the stock solution is too high in the final medium.- Determine the maximum solubility of this compound in your experimental medium.- Ensure the final concentration of the organic solvent is minimal and non-toxic to your cells (typically <0.5% for DMSO).- Gently warm the medium before adding the this compound stock solution.
Variability in results between different batches of experiments. - Inconsistent storage and handling of this compound stock solutions.- Exposure of the compound to light or elevated temperatures during experimental setup.- Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C.- Protect this compound solutions from light by using amber vials or covering containers with foil.- Maintain a consistent temperature during all solution preparation and experimental steps.

Data Presentation

Table 1: General Hydrolytic Stability of Hydrazone Linkages at Different pH Values.

This table provides a qualitative summary of the expected stability of the hydrazone bond present in this compound under different pH conditions, based on general chemical principles for this class of compounds.

pH Range Condition Expected Stability of Hydrazone Bond Primary Degradation Pathway
4.5 - 6.0AcidicLowAcid-catalyzed hydrolysis
6.8 - 7.4Neutral / PhysiologicalModerate to HighSlow hydrolysis
> 7.4BasicGenerally HighBase-catalyzed hydrolysis (less common)

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Experimental Medium using HPLC

This protocol outlines a general procedure to determine the stability of this compound in your specific experimental medium over the time course of your experiment.

Materials:

  • This compound

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Your experimental medium (e.g., cell culture medium)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid)

  • Protein precipitation solvent (e.g., acetonitrile)

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Spike the experimental medium with the this compound stock solution to the final working concentration you use in your experiments. Ensure the final solvent concentration is minimal.

  • Take a "time zero" (T=0) sample immediately after mixing.

  • Incubate the remaining solution under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).

  • Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Process each sample immediately after collection:

    • To precipitate proteins, add an equal volume of cold acetonitrile to your sample.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for HPLC analysis.

  • Analyze the samples by HPLC. Monitor the peak area of the parent this compound compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Mandatory Visualization

DFPM_Degradation_Pathway This compound This compound (N'-(3,4-dimethoxybenzylidene) -1-phenyl-1H-pyrazole-3-carbohydrazide) Hydrazide 1-phenyl-1H-pyrazole -3-carbohydrazide This compound->Hydrazide Hydrolysis (H₂O, H⁺) Aldehyde 3,4-dimethoxy benzaldehyde This compound->Aldehyde Hydrolysis (H₂O, H⁺)

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_medium Spike Experimental Medium prep_stock->spike_medium t0_sample Collect T=0 Sample spike_medium->t0_sample incubate Incubate under Experimental Conditions spike_medium->incubate process_samples Process Samples (Protein Precipitation) t0_sample->process_samples time_points Collect Samples at Various Time Points incubate->time_points time_points->process_samples hplc_analysis Analyze by HPLC process_samples->hplc_analysis data_analysis Calculate % this compound Remaining hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability in experimental medium.

Signaling_Pathway This compound This compound (Pyrazole Derivative) Target Potential Target (e.g., Kinase, Receptor) This compound->Target Inhibition/Activation Downstream Downstream Signaling Cascade Target->Downstream Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Response

Caption: Generalized signaling pathway potentially modulated by pyrazole (B372694) derivatives.

References

inconsistent phenotypic responses to DFPM treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent phenotypic responses during experiments involving DFPM (2,2'-dipyridyl-2-furoyl-pyridyl-methanone) and its derivatives.

Troubleshooting Guide

Issue 1: High Variability in Root Growth Inhibition Phenotype

Q1: We are observing significant variability in root growth inhibition when treating Arabidopsis seedlings with this compound. What are the potential causes and solutions?

A1: Inconsistent root growth inhibition is a common challenge. Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.

Possible Causes & Troubleshooting Steps:

  • Genetic Background of Arabidopsis Ecotypes: this compound-induced responses can be dependent on specific alleles, such as the VICTR gene. Different Arabidopsis accessions may harbor polymorphisms that alter their sensitivity to this compound.

    • Recommendation: Always use a consistent Arabidopsis ecotype (e.g., Col-0) for all experiments. If using other ecotypes, sequence key genes involved in the this compound signaling pathway to check for polymorphisms.

  • This compound Derivative Potency: Subtle structural changes between this compound and its derivatives can lead to significant differences in biological activity. For instance, this compound-5 and this compound-18 show different potencies in root growth inhibition and gene expression.[1]

    • Recommendation: Confirm the identity and purity of your this compound compound or derivative using analytical methods like HPLC-MS. When comparing derivatives, ensure equimolar concentrations are used.

  • Inconsistent Growth Conditions: Environmental factors can influence plant stress responses and modulate the effects of this compound.

    • Recommendation: Maintain highly consistent experimental conditions. Standardize light intensity, temperature, photoperiod, and growth media composition for all replicates and experiments.

  • Seed Sterilization and Plating Density: Improper sterilization can introduce microbial contaminants that interfere with root growth. High plating density can lead to nutrient competition and altered root growth patterns.

    • Recommendation: Use a standardized and validated seed sterilization protocol. Plate seedlings at a consistent, predetermined density to avoid confounding effects.

Issue 2: Inconsistent Gene Expression Results Post-DFPM Treatment

Q2: We are seeing variable induction of stress-responsive genes (e.g., PR2, RAB18) after this compound treatment. How can we improve the consistency of our gene expression analysis?

A2: Variability in gene expression can stem from both biological and technical factors. This compound is known to modulate ABA and immune signaling pathways, which are sensitive to external stimuli.[1]

Possible Causes & Troubleshooting Steps:

  • Timing of Harvest: The kinetics of gene expression can be rapid. Inconsistent harvesting times will lead to variable results.

    • Recommendation: Perform a time-course experiment to determine the peak expression time for your gene of interest post-DFPM treatment. Harvest all samples at this optimized time point.

  • ABA Signaling Pathway Interaction: this compound negatively affects the ABA signaling pathway.[1] Variations in endogenous ABA levels due to slight environmental stresses can alter the baseline and response to this compound.

    • Recommendation: Ensure a controlled environment to minimize abiotic stress. Consider using an ABA biosynthesis mutant as a negative control to dissect the ABA-dependent effects of this compound.

  • RNA Quality and Extraction Method: Poor RNA quality or inconsistent extraction efficiency will directly impact downstream qPCR or RNA-Seq results.

    • Recommendation: Use a standardized RNA extraction protocol and assess RNA quality and quantity (e.g., using a Bioanalyzer) before proceeding with gene expression analysis. Always include reference genes for normalization.

Frequently Asked Questions (FAQs)

Q3: What is the primary mechanism of action for this compound in plants?

A3: this compound is thought to act as a pathogen-associated molecular pattern (PAMP) mimic, triggering Toll-like/Interleukin-1 receptor (TNL)-mediated immune signaling. This activation can negatively impact the abscisic acid (ABA) signaling pathway, influencing plant growth and stress responses.[1]

Q4: Are there known genetic components that mediate this compound response?

A4: Yes, the response to this compound can be dependent on specific plant immune signaling genes. For example, some responses to this compound derivatives may be partially independent of PAD4, a key component in plant defense signaling.[1] The VICTR gene in Arabidopsis has also been identified as crucial for this compound-induced responses.

Q5: Can I use different this compound derivatives interchangeably?

A5: No. Different derivatives of this compound can have distinct biological activities. For example, this compound-18 was shown to enhance PR2 gene expression more than other tested derivatives, while this compound-5 had a stronger inhibitory effect on root growth and ABA-induced gene expression.[1] The specific structural motifs of each derivative are critical for their interaction with cellular targets.[1]

Data Presentation

Table 1: Comparative Activity of this compound Derivatives on Root Growth and Gene Expression in Arabidopsis thaliana

CompoundRelative Root Growth InhibitionRelative Expression of RAB18 (ABA-induced)Relative Expression of PR2 (Immune Response)
This compound BaselineBaselineBaseline
This compound-5 Strongest InhibitionStrongest InhibitionModerate Induction
This compound-18 Enhanced Inhibition (in pad4-1)Moderate InhibitionStrongest Induction

Note: This table is a qualitative summary based on findings in the literature.[1] For quantitative comparisons, refer to the specific experimental data.

Experimental Protocols

Protocol 1: Arabidopsis Root Growth Inhibition Assay

  • Seed Sterilization: Sterilize Arabidopsis thaliana seeds using 70% ethanol (B145695) for 2 minutes, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. Wash seeds 5 times with sterile distilled water.

  • Plating: Suspend seeds in 0.1% sterile agar (B569324) and plate on Murashige and Skoog (MS) agar plates containing the desired concentration of this compound or its derivatives. Ensure a consistent number of seeds per plate.

  • Stratification: Store plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth: Transfer plates to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Analysis: After a set number of days (e.g., 7-10 days), photograph the plates and measure the primary root length using image analysis software (e.g., ImageJ).

Visualizations

DFPM_Signaling_Pathway cluster_input Inputs cluster_pathway Signaling Pathways cluster_output Phenotypic Outputs This compound This compound TNL_Signaling TNL-mediated Immune Signaling This compound->TNL_Signaling Activates ABA Abscisic Acid (ABA) ABA_Signaling ABA Signaling Pathway ABA->ABA_Signaling Activates TNL_Signaling->ABA_Signaling Inhibits Immune_Response Immune Response (e.g., PR2 expression) TNL_Signaling->Immune_Response Growth_Inhibition Root Growth Inhibition TNL_Signaling->Growth_Inhibition ABA_Signaling->Growth_Inhibition Stress_Response Stress Response Gene Expression (e.g., RAB18) ABA_Signaling->Stress_Response

Caption: Simplified signaling pathway of this compound in plants.

Troubleshooting_Workflow Start Inconsistent Phenotypic Response Observed Check_Reagents Verify this compound Compound (Purity, Identity, Concentration) Start->Check_Reagents Check_Genotype Confirm Plant Genotype (Consistent Ecotype) Start->Check_Genotype Check_Conditions Standardize Experimental Conditions (Media, Light, Temp, Density) Start->Check_Conditions Check_Protocol Review and Optimize Protocol (Timing, Controls, Replication) Check_Reagents->Check_Protocol Check_Genotype->Check_Protocol Check_Conditions->Check_Protocol Decision Is the Issue Resolved? Check_Protocol->Decision End Consistent Results Decision->End Yes Consult Consult Literature or Technical Support Decision->Consult No

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Troubleshooting Cell Viability Assays with DFPM Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cell viability assays involving DFPM (N'-(3,4-dimethoxybenzylidene)-2-(1-piperidinyl)acetohydrazide) treatment. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

General Issues

Q1: My cell viability results with this compound treatment are inconsistent across experiments. What are the potential causes?

A1: Inconsistent results can arise from several factors. Key areas to investigate include:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell density should be optimized for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.

  • Cell Health and Passage Number: Use cells that are healthy and within a low passage number. High passage numbers can lead to altered responses to treatments.[1][2] Routinely check for contamination, such as mycoplasma.[3]

  • This compound Solubility and Stability: Poor solubility of this compound can lead to inconsistent concentrations in your experiments.[1][4][5][6] Ensure the compound is fully dissolved in a compatible solvent and that the final solvent concentration is not toxic to the cells.[1] It's also important to consider the stability of the drug in the cell culture media.[7]

  • Assay Timing: The effects of this compound may be time-dependent. It is crucial to perform a time-course experiment to determine the optimal endpoint for your assay.[1][3]

  • Pipetting and Edge Effects: Inconsistent pipetting can introduce variability. Be mindful of the "edge effect" in microplates, where wells on the perimeter may experience more evaporation.[8]

Assay-Specific Problems

Q2: I'm using an MTT assay and observe an increase in signal at higher this compound concentrations, suggesting increased viability. This is contrary to my expectations. What could be happening?

A2: This is a known phenomenon in tetrazolium-based assays like MTT.[9] Possible explanations include:

  • Direct Reduction of MTT by this compound: The this compound compound itself might be chemically reducing the MTT reagent, leading to a false positive signal that appears as high viability.[9] To test for this, run a cell-free control with your this compound concentrations and the MTT reagent.[1][9]

  • Increased Metabolic Activity: The compound may be inducing a stress response in the cells, leading to an increase in metabolic activity and consequently, a higher MTT reduction rate, without an actual increase in cell number.[9][10]

  • Precipitation of this compound: If this compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings.[11] Visually inspect the wells under a microscope for any precipitate.

Q3: My fluorescence-based viability assay (e.g., using Resazurin (B115843) or Calcein-AM) is showing high background or unexpected results with this compound treatment. How can I troubleshoot this?

A3: Fluorescence-based assays can be susceptible to interference from the test compound.[12][13]

  • Intrinsic Fluorescence of this compound: this compound may be intrinsically fluorescent, emitting light in the same wavelength range as your assay's reporter, which can cause false-positive signals.[12][14]

  • Quenching: The compound might absorb the excitation or emission light of the fluorescent dye, leading to a decrease in signal (quenching) and an underestimation of viability.[12]

  • Direct Reduction of Resazurin: Similar to MTT, compounds can directly reduce resazurin (the active ingredient in AlamarBlue), leading to a false signal of viability.[11]

To address these issues, run proper controls, including wells with this compound in medium without cells, to measure its intrinsic fluorescence or its effect on the assay reagent.[11]

Q4: I suspect this compound is inducing apoptosis, but my Annexin V/PI assay is not showing a clear apoptotic population. What should I check?

A4: The timing of your analysis is critical when assessing apoptosis.

  • Apoptotic Window: You might be missing the optimal time window for detection. If you measure too early, the percentage of apoptotic cells may be too low.[3] If you measure too late, cells may have progressed to secondary necrosis, making them positive for both Annexin V and PI.[3] A time-course experiment is recommended.

  • Enzyme Digestion: If using adherent cells, the enzyme used for detachment is important. Trypsin with EDTA can interfere with the calcium-dependent binding of Annexin V to phosphatidylserine.[15] Consider using an EDTA-free dissociation solution like Accutase.[15]

  • Cell Handling: Excessive force during pipetting or centrifugation can damage cell membranes, leading to false-positive PI staining.[15][16]

Data Interpretation

Q5: How do I differentiate between apoptosis and necrosis in my cell viability assay results after this compound treatment?

A5: To distinguish between these two forms of cell death, a combination of assays is recommended.[17]

  • Annexin V/Propidium Iodide (PI) Assay: This is a standard method where early apoptotic cells are Annexin V positive and PI negative, late apoptotic cells are positive for both, and necrotic cells are primarily PI positive.[17]

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm apoptosis.[17] this compound-induced apoptosis may involve the activation of initiator caspases like caspase-8 (extrinsic pathway) or caspase-9 (intrinsic pathway).[18][19][20]

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, which is a marker of cytotoxicity and necrosis.[21]

Data Presentation

Table 1: Recommended Cell Seeding Densities for 96-well Plates
Cell Line TypeRecommended Seeding Density (cells/well)
Leukemic Cell Lines5,000 - 10,000
Solid Tumor Cell Lines1,000 - 15,000

Note: These are general recommendations. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay.

Table 2: Comparison of Common Cell Viability Assays
AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activity via reduction of a tetrazolium salt to an insoluble formazan (B1609692) product.Cost-effective, widely used.[21]Requires a solubilization step, can be interfered with by reducing compounds, endpoint assay.[22]
WST-1/XTT Similar to MTT, but the formazan product is water-soluble.[21]Simpler protocol than MTT, allows for continuous monitoring.[21]Can be interfered with by reducing compounds.
Resazurin (AlamarBlue) Measures metabolic activity via reduction of resazurin to the fluorescent resorufin.Highly sensitive, simple protocol.Susceptible to interference from fluorescent compounds.[22]
ATP-based (e.g., CellTiter-Glo) Measures ATP content of viable cells via a luciferase reaction.[21]Highly sensitive, suitable for high-throughput screening.[21]Reagent cost can be high.
LDH Release Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[21]Measures cytotoxicity/necrosis directly.Less sensitive for early apoptotic events.
Annexin V/PI Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.Provides detailed information on the mode of cell death.Requires a flow cytometer, more complex protocol.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment and recovery.[16]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for this compound) and untreated controls.[11][16]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[1][23]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][24]

  • Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Preparation: Culture and treat cells with this compound for the desired time and concentration. Include untreated and positive controls.[3]

  • Cell Harvesting: For adherent cells, gently detach them using an EDTA-free dissociation reagent. Collect both the supernatant and the detached cells to include any floating apoptotic cells.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[3] Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[3]

Visualizations

Troubleshooting Workflow for Inconsistent Viability Results

G start Inconsistent Viability Results check_cells Review Cell Culture Practices (Passage #, Health, Density) start->check_cells check_compound Verify this compound (Solubility, Concentration, Stability) start->check_compound check_assay Evaluate Assay Procedure (Pipetting, Timing, Controls) start->check_assay optimize_cells Optimize Seeding Density & Use Low Passage Cells check_cells->optimize_cells optimize_compound Test Solvent Toxicity & Ensure Full Solubilization check_compound->optimize_compound optimize_assay Perform Time-Course & Dose-Response check_assay->optimize_assay re_run Re-run Experiment optimize_cells->re_run optimize_compound->re_run optimize_assay->re_run G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Treatment death_receptor Death Receptor This compound->death_receptor mitochondria Mitochondria This compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G A 1. Seed Cells in 96-well Plate B 2. Incubate (24 hours) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate (24-72 hours) C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Incubate (Assay Dependent) E->F G 7. Measure Signal (Absorbance/Fluorescence) F->G H 8. Analyze Data (Calculate IC50) G->H

References

Technical Support Center: Optimizing DFPM Treatment in Leaf Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) treatment in leaf assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in plants?

A1: this compound has a dual role in plants. It is known to inhibit abscisic acid (ABA) signaling, a key hormone in stress responses. Additionally, this compound can activate effector-triggered immunity (ETI) signaling pathways, which are typically involved in pathogen defense. In Arabidopsis thaliana, this response is mediated by the TIR-NLR protein VICTR and requires components of the R gene resistance pathway like EDS1 and PAD4.[1][2][3]

Q2: What is a suitable starting concentration range for this compound in a detached leaf assay?

A2: Based on root growth arrest assays, effective concentrations of this compound and its derivatives range from the low micromolar (µM) level. A good starting point for a leaf assay would be to test a range of concentrations from 1 µM to 50 µM to determine the optimal concentration for your specific plant species and experimental conditions.

Q3: How does incubation time influence the effect of this compound?

A3: The effects of this compound are time-dependent. Short incubation times may not be sufficient to observe a significant physiological or molecular response. Conversely, excessively long incubation times might lead to secondary effects or degradation of the this compound, especially given its sensitivity to light. It is crucial to perform a time-course experiment to determine the optimal incubation period.

Q4: Is this compound stable in solution? What are the optimal storage and handling conditions?

A4: this compound has been noted to be sensitive to light and oxygen, which can lead to its modification and affect its bioactivity. Therefore, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, solutions should be protected from light and stored at a low temperature (e.g., 4°C for short-term storage).

Q5: What are the key parameters to consider when setting up a detached leaf assay for this compound treatment?

A5: Several factors can influence the outcome of a detached leaf assay.[4] Key parameters to consider include:

  • Plant material: The age and health of the plant, as well as the position of the leaf on the plant, can affect the response.[1]

  • Leaf handling: The method of leaf excision and whether the leaf is wounded can impact the results.[1]

  • Incubation medium: Using a medium like water agar (B569324) or moistened filter paper can help maintain leaf viability.[5][6] For longer experiments, the medium can be amended with kinetin (B1673648) to delay senescence.[6]

  • Environmental conditions: Temperature, humidity, and light are critical. Given this compound's light sensitivity, experiments may need to be conducted in the dark or under controlled low-light conditions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound treatment - Incubation time is too short.- this compound concentration is too low.- this compound has degraded due to light exposure.- The plant species or ecotype is not responsive to this compound.- Increase the incubation time (e.g., perform a time-course experiment from 6 to 48 hours).- Increase the this compound concentration (e.g., test a range from 10 µM to 100 µM).- Prepare fresh this compound solution and protect it from light during the experiment.- Test a different plant species or an Arabidopsis thaliana ecotype known to be responsive (e.g., Col-0).[2][3]
High variability between replicates - Inconsistent leaf age or health.- Uneven application of this compound solution.- Fluctuations in incubation conditions (temperature, humidity).- Use leaves of the same developmental stage from healthy, uniformly grown plants.- Ensure complete and even coverage of the leaf surface with the this compound solution.- Use a controlled environment chamber for incubation to maintain stable conditions.
Leaves show signs of senescence or degradation - Incubation time is too long.- The incubation medium is not adequately maintaining leaf viability.- Contamination of the assay plates.- Reduce the incubation time.- Use a sterile medium such as water agar, potentially supplemented with kinetin to delay senescence.[6]- Use sterile techniques when preparing and handling the leaves and plates.
Inconsistent results compared to whole-plant assays - Detached leaves may have altered physiological responses.- The method of this compound application does not mimic uptake in a whole plant.- While detached leaf assays are generally reliable, it is important to validate key findings with whole-plant experiments.[7]- Consider different application methods, such as leaf infiltration, to ensure uptake.

Experimental Protocols

Protocol 1: Time-Course Experiment to Optimize this compound Incubation Time

This protocol outlines a method to determine the optimal incubation time for this compound treatment in a detached leaf assay.

Materials:

  • Healthy, well-watered plants (e.g., Arabidopsis thaliana, 4-6 weeks old)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water or appropriate buffer

  • Petri dishes (100 mm)

  • Sterile filter paper or water agar (0.8-1%)

  • Forceps and scalpel

  • Micropipettes

  • Growth chamber with controlled temperature and light

Procedure:

  • Preparation of Assay Plates:

    • Under a sterile hood, place two layers of sterile filter paper into each Petri dish and moisten with 5 mL of sterile water, or pour approximately 20 mL of sterile water agar into each plate.

  • Leaf Excision:

    • Select healthy, fully expanded leaves of a consistent age and size.

    • Using a sterile scalpel, carefully excise the leaves at the base of the petiole.

  • This compound Treatment:

    • Prepare a working solution of this compound at the desired concentration (e.g., 20 µM) in sterile water. Include a vehicle control (e.g., 0.2% DMSO in water).

    • Place the excised leaves onto the prepared plates, with the adaxial (top) side facing up.

    • Apply a small droplet (e.g., 20 µL) of the this compound working solution or the vehicle control onto the surface of each leaf. Alternatively, the leaves can be floated on the solution.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Place the dishes in a growth chamber at a controlled temperature (e.g., 22°C).

    • Crucially, due to this compound's light sensitivity, conduct the incubation in the dark or under very low light conditions.

  • Data Collection:

    • Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

    • At each time point, document the phenotype (e.g., lesion formation, chlorosis) and/or collect leaf tissue for molecular analysis (e.g., gene expression of ABA-responsive or defense-related genes).

Protocol 2: Measuring Gene Expression in Response to this compound

This protocol describes how to quantify changes in gene expression in this compound-treated leaves.

Materials:

  • Leaf samples from Protocol 1

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., RAB18, RD29B for ABA signaling; PR1, PR2 for defense response)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Flash-freeze the collected leaf samples in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for your target and reference genes.

    • Analyze the qPCR data to determine the relative expression of the target genes in this compound-treated samples compared to the control samples at each time point.

Data Presentation

Table 1: Example Time-Course of this compound-Induced Lesion Formation
Incubation Time (hours)Average Lesion Diameter (mm) ± SD (Vehicle Control)Average Lesion Diameter (mm) ± SD (20 µM this compound)
00.0 ± 0.00.0 ± 0.0
60.0 ± 0.00.2 ± 0.1
120.1 ± 0.11.5 ± 0.3
240.2 ± 0.13.8 ± 0.5
480.3 ± 0.24.1 ± 0.6
Table 2: Example qPCR Results for Gene Expression Analysis
Incubation Time (hours)GeneFold Change vs. Control (20 µM this compound) ± SE
12RAB18 (ABA marker)0.4 ± 0.05
12PR1 (Defense marker)5.2 ± 0.8
24RAB18 (ABA marker)0.2 ± 0.03
24PR1 (Defense marker)15.6 ± 2.1

Visualizations

DFPM_Signaling_Pathway This compound This compound VICTR VICTR (TIR-NLR Protein) This compound->VICTR activates ABA_Signaling ABA Signaling This compound->ABA_Signaling inhibits EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 signals through Immunity Plant Immune Response (e.g., PR gene expression) EDS1_PAD4->Immunity ABA_Response ABA-mediated Stress Responses ABA_Signaling->ABA_Response

Caption: Simplified this compound signaling pathway in Arabidopsis thaliana.

Detached_Leaf_Assay_Workflow A Prepare Petri dishes (water agar or filter paper) B Select and excise healthy leaves A->B C Prepare this compound and control solutions B->C D Apply solutions to leaf surfaces C->D E Incubate under controlled dark/low-light conditions D->E F Collect samples at different time points E->F G Analyze phenotype and/or gene expression F->G Troubleshooting_Tree Start Experiment Issue: No this compound effect observed Q1 Is the this compound solution fresh and protected from light? Start->Q1 Sol1 Prepare fresh this compound solution and shield from light. Q1->Sol1 No Q2 Have you performed a time-course experiment? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Run a time-course (e.g., 6-48 hours). Q2->Sol2 No Q3 Have you tested a range of concentrations? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Test a concentration range (e.g., 1-50 µM). Q3->Sol3 No End Consider if the plant species is a non-responder. Q3->End Yes A3_Yes Yes A3_No No

References

Technical Support Center: Identifying Protein Targets of DFPM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers facing the challenges of identifying the direct protein targets of the novel small molecule DFPM ((5-(3,4-dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanethione) .

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the specific protein targets or a definitive mechanism of action for this compound. Therefore, this guide focuses on the established principles and methodologies used for small molecule target deconvolution, using this compound as a representative case study. The protocols and troubleshooting advice provided are based on general best practices in the field of chemical biology and drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying the direct targets of a novel small molecule like this compound?

Identifying the direct protein targets of a new chemical entity such as this compound is a complex process. Key challenges include:

  • Low Binding Affinity or Transient Interactions: The interaction between this compound and its target(s) may be weak or short-lived, making it difficult to capture and detect.

  • Non-specific Binding: Small molecules can bind non-specifically to abundant proteins or surfaces (e.g., affinity beads, plastics), leading to a high number of false-positive hits.[1]

  • Probe Synthesis and Activity: Creating a functionalized version of this compound (a "probe") for use in experiments like affinity purification or photo-affinity labeling is non-trivial. The addition of a linker, affinity tag (like biotin), or a photoreactive group can alter the compound's original activity and binding characteristics.

  • Distinguishing Direct vs. Indirect Targets: An observed cellular phenotype might be the result of this compound binding to an upstream protein that, in turn, affects a downstream pathway. Differentiating the primary target from these secondary effects is a significant hurdle.

  • Low Target Abundance: The direct target of this compound may be a low-abundance protein, making its detection and enrichment challenging against the background of the entire proteome.

Q2: Which experimental methods are most commonly used for small molecule target identification?

There are three principal, complementary approaches for identifying the protein targets of a small molecule:

  • Affinity-Based Methods: These techniques use a modified version of the small molecule to "pull down" its interacting proteins from a cell lysate. The most common method is Affinity Purification coupled with Mass Spectrometry (AP-MS) .[2]

  • Activity-Based Methods: These methods often involve creating probes that covalently bind to active sites of specific enzyme families. A prominent example is Photo-Affinity Labeling (PAL) , where a photoreactive probe is used to form a covalent bond with its target upon UV irradiation.[1][3]

  • Genetic and Computational Methods: These include approaches like yeast three-hybrid screening and computational modeling to predict potential binding partners. These are often used to complement biochemical methods.

A powerful label-free method that does not require modification of the compound is the Cellular Thermal Shift Assay (CETSA) , which measures the change in a protein's thermal stability upon ligand binding.[4]

Troubleshooting Guides

Guide 1: Affinity Purification-Mass Spectrometry (AP-MS)

Issue: High background/non-specific binding in my this compound pull-down experiment.

Potential Cause Troubleshooting Step
Hydrophobic Interactions Increase the detergent concentration (e.g., 0.1-0.5% Triton X-100 or NP-40) in lysis and wash buffers.
Ionic Interactions Increase the salt concentration (e.g., 150-500 mM NaCl) in lysis and wash buffers.
Insufficient Washing Increase the number of wash steps (from 3 to 5) and the volume of wash buffer used.
Bead Non-specificity Pre-clear the lysate by incubating it with control beads (without the this compound probe) before the main pull-down.[1]
Probe Concentration Too High Titrate the concentration of the this compound-biotin probe to find the lowest effective concentration.

Issue: Low or no enrichment of specific target proteins.

Potential Cause Troubleshooting Step
Weak/Transient Interaction Consider using a cross-linking agent to stabilize the interaction before lysis.[5] Alternatively, Photo-Affinity Labeling may be a more suitable technique.
Probe Inactivity Validate that your synthesized this compound probe retains its biological activity in a relevant functional assay.
Inefficient Elution Try different elution methods. Specific elution with a competitor (e.g., excess free this compound) is preferable to harsh, non-specific methods like boiling in SDS, which can release bead-bound contaminants.[2]
Target Degradation Ensure that protease and phosphatase inhibitors are included in all buffers. Perform all steps at 4°C.

dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,4", bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption: Troubleshooting flowchart for high background in AP-MS.

Guide 2: Photo-Affinity Labeling (PAL)

Issue: Inefficient or no cross-linking of the this compound probe to any protein.

Potential Cause Troubleshooting Step
Incorrect UV Wavelength Ensure the UV lamp wavelength matches the activation wavelength of your photoreactive group (e.g., ~350 nm for diazirines).
Insufficient UV Exposure Optimize the UV irradiation time. Too short may not be enough for activation; too long can cause protein damage.
Probe Instability Handle the synthesized this compound probe in the dark or under red light to prevent premature activation.
Quenching of Reactive Species Ensure buffers are free of components that can quench the reactive carbene or nitrene species (e.g., dithiothreitol, DTT).

Issue: Probe labels many proteins non-specifically.

Potential Cause Troubleshooting Step
Probe Concentration Too High Perform a dose-response experiment to find the optimal probe concentration that maximizes specific labeling while minimizing background.
Highly Reactive Photophore If possible, synthesize a probe with a different photoreactive group that may have a shorter half-life and react more locally.
Non-specific Probe Binding Include a competition experiment: pre-incubate the cells/lysate with an excess of unmodified this compound before adding the probe. A true target's labeling should be significantly reduced.[6]

PAL_Workflow

Guide 3: Cellular Thermal Shift Assay (CETSA)

Issue: No thermal shift (ΔTm) is observed for the suspected target protein.

Potential Cause Troubleshooting Step
Compound Does Not Stabilize Target Not all binding events lead to a measurable change in thermal stability. This can be a limitation of the method.[6] Consider orthogonal methods like AP-MS for validation.
Incorrect Temperature Range Optimize the temperature gradient to ensure it properly covers the melting curve of your protein of interest.
Insufficient Compound Concentration Ensure the concentration of this compound used is sufficient to achieve target saturation in the cell. An isothermal dose-response (ITDR) experiment can help determine the optimal concentration.
High Intrinsic Protein Stability Proteins that are very stable or unstable at baseline can be challenging to analyze with CETSA.[6]

Issue: Inconsistent results or high variability between replicates.

Potential Cause Troubleshooting Step
Uneven Heating/Cooling Use a PCR thermocycler with a well-calibrated heated lid to ensure uniform temperature across all samples.
Incomplete Cell Lysis Optimize the lysis procedure (e.g., freeze-thaw cycles) to ensure consistent protein extraction.
Protein Precipitation Issues Ensure the centrifugation step after heating is sufficient (e.g., >12,000g) to effectively pellet aggregated proteins.[7]
Loading Inaccuracies Use a loading control (e.g., GAPDH, Tubulin) in your Western blot analysis to normalize for protein concentration.

Detailed Experimental Protocols

Protocol 1: General Workflow for Affinity Purification-Mass Spectrometry (AP-MS)
  • Probe Immobilization:

    • Synthesize a this compound analogue with a linker and a biotin (B1667282) tag.

    • Incubate the this compound-biotin probe with streptavidin-coated magnetic beads to immobilize it. Wash beads extensively to remove unbound probe.

  • Lysate Preparation:

    • Culture cells of interest and treat with either this compound (for competitive elution) or a vehicle control.

    • Harvest cells and lyse in a non-denaturing buffer containing protease/phosphatase inhibitors and 0.1-0.5% non-ionic detergent.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Pulldown:

    • (Optional Pre-clearing) Incubate the clarified lysate with control beads (no probe) for 1 hour at 4°C to reduce non-specific binders.

    • Incubate the pre-cleared lysate with the this compound-probe-coated beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with lysis buffer to remove unbound proteins.

  • Elution:

    • Elute the bound proteins from the beads. A specific elution using a high concentration of free, unmodified this compound is recommended. Alternatively, use a gentle, non-specific elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Concentrate the eluate and separate proteins by SDS-PAGE.

    • Perform an in-gel trypsin digest of the entire lane or specific bands of interest.

    • Extract peptides for LC-MS/MS analysis.

  • Data Analysis:

    • Identify proteins using a database search (e.g., Mascot, Sequest).

    • Compare protein hits from the this compound-probe sample against a negative control (e.g., beads alone or a control compound) to identify specific binding partners.

AP_MS_Protocol

Protocol 2: General Workflow for Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) control and incubate under normal culture conditions for a specified time (e.g., 1 hour).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[8]

  • Lysis and Protein Solubilization:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.

  • Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the specific protein of interest remaining in the soluble fraction by Western Blot or other quantitative methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves.

    • The shift in the melting temperature (Tm) between the treated and control curves (ΔTm) indicates target engagement.[4]

References

Validation & Comparative

Unveiling the Antagonistic Dance: DFPM's Inhibition of ABA-Responsive Genes Compared

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the inhibitory effects of [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) on abscisic acid (ABA)-responsive genes. This guide provides a comparative analysis with other known ABA signaling inhibitors, supported by experimental data and detailed protocols.

Abstract

The phytohormone abscisic acid (ABA) is a central regulator of plant development and stress responses, orchestrating the expression of a vast array of genes. The small molecule this compound has emerged as a potent inhibitor of ABA signaling, offering a valuable tool for dissecting and manipulating this crucial pathway. This guide delves into the experimental validation of this compound's inhibitory action on ABA-responsive genes, presenting a comparative overview with other ABA signaling modulators. We provide quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and workflows to facilitate a deeper understanding and application of these compounds in research and development.

Introduction to this compound and ABA Signaling

Abscisic acid is a key signaling molecule that governs various physiological processes in plants, including seed dormancy, germination, and adaptation to environmental stresses such as drought and salinity.[1][2][3] The core ABA signaling pathway involves the perception of ABA by PYR/PYL/RCAR receptors, which then inhibit Type 2C protein phosphatases (PP2Cs).[2][3] This de-repression allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate and activate downstream transcription factors, such as ABFs/AREBs, leading to the expression of ABA-responsive genes.[3][4]

This compound has been identified as a small molecule that antagonizes ABA responses by activating effector-triggered immune signal transduction in Arabidopsis.[5][6] This unique mechanism of action distinguishes it from other ABA signaling inhibitors and provides a specific tool for studying the interplay between biotic and abiotic stress signaling pathways.

Comparative Analysis of this compound and Other ABA Signaling Inhibitors

The inhibitory effect of this compound on ABA-responsive gene expression has been quantified and compared with other known modulators of the ABA pathway. The following table summarizes the key findings from various studies.

InhibitorTarget Gene(s)Organism/SystemMethodObserved EffectReference
This compound RAB18, RD29B, COR15aArabidopsis thaliana seedlingsQuantitative PCRSignificant reduction in ABA-induced gene expression.[5][6][7][5][6][7]
This compound-5 (derivative) RAB18, RD29BArabidopsis thaliana seedlingsQuantitative RT-PCRStrongest inhibitory effect among tested this compound derivatives.[6][6]
AA1 RD29b, RAB18Arabidopsis thaliana seedlingsQuantitative PCRReduction in ABA-activated gene expression.[1][1]
Pyrabactin -Arabidopsis thaliana seedsSeed germination assayActivates seed ABA responses but has weaker effects in vegetative tissues.[8][8]
Quinabactin -Arabidopsis thaliana and soybeanTranscriptional analysis, physiological assaysPotently activates dimeric ABA receptors, leading to ABA-like responses including gene expression changes and drought tolerance.[8][8]

Experimental Protocols

Plant Material and Growth Conditions

Arabidopsis thaliana seedlings (e.g., Col-0 ecotype or transgenic lines like RAB18-GFP) are typically grown on Murashige and Skoog (MS) medium under long-day conditions (16 hours light / 8 hours dark) at 22°C.

Chemical Treatments
  • This compound Treatment: Two-week-old seedlings are pre-treated with this compound (e.g., 30 µM or 40 µM dissolved in DMSO) or a DMSO control for a specified period (e.g., 1 or 6 hours).[5]

  • ABA Induction: Following pre-treatment, seedlings are incubated with ABA (e.g., 10 µM) for a set duration (e.g., 5 or 10 hours) to induce the expression of ABA-responsive genes.[5]

Gene Expression Analysis by Quantitative PCR (qPCR)
  • RNA Extraction: Total RNA is extracted from seedlings using a suitable kit or protocol.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR: The relative expression levels of target ABA-responsive genes (e.g., RAB18, RD29B, COR15a) are quantified using SYBR Green-based qPCR.[5][7] A housekeeping gene (e.g., ACTIN) is used as an internal control for normalization. The 2-ΔΔCT method is commonly used to calculate the relative fold change in gene expression.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz (DOT language).

ABA_Signaling_Pathway cluster_stress Stress (e.g., Drought) cluster_signaling Core ABA Signaling cluster_this compound This compound Intervention Stress Stress ABA ABA Stress->ABA PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL PP2C PP2Cs PYR_PYL->PP2C inhibit SnRK2 SnRK2s PP2C->SnRK2 inhibit ABF ABF/AREB Transcription Factors SnRK2->ABF activate ABA_Genes ABA-Responsive Genes ABF->ABA_Genes activate transcription This compound This compound Immune Effector-Triggered Immunity This compound->Immune activates Immune->ABA_Genes inhibits expression

Caption: ABA signaling pathway and the inhibitory point of this compound.

Experimental_Workflow start Start: Arabidopsis Seedlings treatment Pre-treatment: This compound or DMSO (control) start->treatment induction Induction: ABA Treatment treatment->induction harvest Harvest Seedlings induction->harvest rna_extraction RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr analysis Data Analysis: Relative Gene Expression qpcr->analysis end End: Validation of Inhibitory Effect analysis->end

Caption: Experimental workflow for validating this compound's effect.

Conclusion

This compound serves as a powerful chemical tool to probe the intricacies of ABA signaling and its crosstalk with plant immunity. The experimental evidence clearly demonstrates its ability to inhibit the induction of ABA-responsive genes. By providing a comparative context with other ABA signaling inhibitors and detailing the experimental protocols, this guide aims to equip researchers with the necessary information to effectively utilize this compound in their studies. The unique mode of action of this compound, through the activation of effector-triggered immunity, opens up new avenues for investigating the complex regulatory networks that govern plant responses to both biotic and abiotic stresses.

References

Comparative Analysis of DFPM and Its Derivatives on Root Growth in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the effects of the small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) and its structural derivatives on the root architecture of the model plant Arabidopsis thaliana. The data presented is intended for researchers, scientists, and professionals in drug development and plant biology to facilitate further investigation into abiotic and biotic stress signaling pathways.

Overview of this compound-Induced Root Growth Inhibition

This compound is a small molecule known to inhibit abscisic acid (ABA) signaling by activating effector-triggered immunity (ETI) signal transduction.[1] In the Arabidopsis accession Columbia-0 (Col-0), this compound induces a significant root growth arrest phenotype. This response is mediated by the TIR-NLR (Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat) protein VICTR and requires the downstream signaling components EDS1, PAD4, RAR1, and SGT1B.[1][2] Studies on this compound derivatives have sought to identify critical structural motifs that influence this activity and to discover novel compounds with enhanced or more specific functions.[1]

Quantitative Comparison of Root Growth Effects

The following table summarizes the quantitative effects of this compound and several key derivatives on the primary and lateral root growth of Arabidopsis thaliana (Col-0) seedlings. All compounds were tested at a concentration of 10 μM.

CompoundPrimary Root Growth InhibitionChange in Lateral Root NumberChange in Average Lateral Root LengthKey Findings
This compound Significant growth arrestReduction-Baseline for comparison; acts via the VICTR-dependent pathway.[1]
This compound-3 Stronger inhibition than this compoundStronger inhibition than this compound-Exhibits enhanced inhibitory effects on both primary and lateral root formation.[1]
This compound-5 Strongest inhibitory effectStrongest inhibition than this compound-A precursor to this compound, it showed the highest inhibitory effect on root growth and ABA-induced gene expression.[1] Its action may be partially independent of the canonical this compound signaling pathway.[1]
This compound-17 Significant growth arrestDecreaseIncreaseDecreased the number of lateral roots but increased their average length compared to the control.[1]
This compound-18 Significant growth arrestDecreaseIncreaseSimilar to this compound-17, it also increased average lateral root length.[1] It strongly induced the defense-related gene PR2 and may act through a pathway partially independent of PAD4.[1]
This compound-24 Significant growth arrestDecreaseIncreaseEffects on lateral roots are similar to this compound-17 and this compound-18.[1]
DMSO No inhibition (Control)Baseline (Control)Baseline (Control)Vehicle control shows normal root development.[1]

Signaling Pathway of this compound-Induced Root Growth Arrest

The biological activity of this compound in roots is dependent on light and oxygen, which suggests a modification of the compound is necessary for its function.[2][3] The modified this compound is perceived by the TIR-NLR protein VICTR in specific Arabidopsis accessions like Col-0. This recognition triggers a downstream signaling cascade characteristic of effector-triggered immunity, leading to the inhibition of root growth.

DFPM_Signaling_Pathway cluster_input Stimulus cluster_pathway VICTR-Dependent Signaling Cascade cluster_derivatives Derivative-Specific Pathways This compound This compound Modified_this compound Bioactive this compound (or Derivative) This compound->Modified_this compound Modification Light_O2 Light / O₂ Light_O2->Modified_this compound VICTR VICTR (TIR-NLR) Modified_this compound->VICTR Activation EDS1_PAD4 EDS1 / PAD4 Complex VICTR->EDS1_PAD4 RAR1_SGT1B RAR1 / SGT1B Co-chaperones VICTR->RAR1_SGT1B Required for VICTR stability Downstream Downstream Immune Signaling EDS1_PAD4->Downstream Growth_Arrest Root Growth Arrest Downstream->Growth_Arrest DFPM18 This compound-18 PAD4_independent Partially PAD4-Independent Pathway DFPM18->PAD4_independent DFPM5 This compound-5 VICTR_independent Potentially VICTR-Independent Pathway DFPM5->VICTR_independent PAD4_independent->Growth_Arrest VICTR_independent->Growth_Arrest

Caption: Signaling pathway for this compound-induced root growth arrest and potential routes for its derivatives.

Experimental Protocols

The following is a representative protocol for assessing the effects of this compound and its derivatives on Arabidopsis root growth, synthesized from published studies.[1][4]

1. Plant Material and Germination:

  • Arabidopsis thaliana seeds (e.g., accession Col-0) are surface-sterilized.

  • Seeds are sown on square Petri plates containing 0.5x Murashige and Skoog (MS) growth medium with 1% sucrose (B13894) and 0.8% agar (B569324).

  • Plates are stratified at 4°C for 2-3 days in the dark to ensure uniform germination.

  • Plates are then transferred to a growth chamber and oriented vertically under long-day conditions (16h light / 8h dark) at approximately 22°C.

2. Chemical Treatment:

  • This compound and its derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • The compounds are added to the MS agar medium to a final concentration (e.g., 10 μM) after the medium has cooled. A DMSO-only medium serves as the vehicle control.

  • Seven-day-old seedlings with consistent primary root length are carefully transferred from the initial plates to the plates containing the test compounds or the DMSO control.[4] The initial position of the root tip is marked on the back of the plate.[4]

3. Growth Measurement and Data Analysis:

  • The seedlings are grown for an additional 4-6 days on the treatment plates.[1][4]

  • The plates are scanned or photographed for documentation.

  • Primary root elongation is measured from the initial mark to the new root tip.

  • The number of emerged lateral roots is counted, and the length of individual lateral roots can also be measured using software like ImageJ.

  • Statistical analysis (e.g., one-way ANOVA with Tukey's post-test) is performed to determine significant differences between treatments.[1][4][5]

Experimental_Workflow start Start seed_prep 1. Seed Sterilization & Sowing on 0.5x MS start->seed_prep stratification 2. Stratification (4°C, 2-3 days) seed_prep->stratification germination 3. Germination & Growth (Vertical plates, 7 days) stratification->germination transfer 5. Transfer Seedlings & Mark Root Tip Position germination->transfer plate_prep 4. Prepare Treatment Plates (MS + DMSO, this compound, or Derivatives) plate_prep->transfer incubation 6. Co-incubation (4-6 days) transfer->incubation data_acq 7. Image Acquisition (Scan or Photograph Plates) incubation->data_acq analysis 8. Data Analysis (Measure root length, count laterals) data_acq->analysis end End analysis->end

References

Comparative Analysis of DFPM and Other ABA Signaling Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) and other inhibitors of the Abscisic Acid (ABA) signaling pathway. This document provides a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key assays.

Abscisic acid is a critical plant hormone that regulates various physiological processes, including seed dormancy, germination, and responses to environmental stressors.[1] The core ABA signaling pathway involves ABA binding to PYR/PYL/RCAR receptors, which then inhibit Type 2C protein phosphatases (PP2Cs).[2][3] This de-represses Sucrose non-fermenting 1-related protein kinase 2s (SnRK2s), which in turn phosphorylate downstream targets to initiate ABA responses.[2][4] Chemical modulators of this pathway are invaluable tools for both research and potential agricultural applications.

Mechanism of Action: A Tale of Two Strategies

ABA signaling inhibitors can be broadly categorized based on their mode of action. Most known inhibitors, such as Pyrabactin, Quinabactin, AA1, AS6, and RK460, act by directly targeting components of the core signaling pathway, primarily the PYR/PYL/RCAR receptors. In contrast, this compound employs a unique, indirect mechanism by activating the plant's immune response pathway to antagonize ABA signaling.[1][5]

Receptor-Targeting Inhibitors:

  • Pyrabactin: A synthetic sulfonamide that functions as a selective agonist for some PYR/PYL receptors (e.g., PYR1, PYL1) and an antagonist for others (e.g., PYL2).[1]

  • Quinabactin: A more potent ABA agonist than Pyrabactin, it preferentially activates dimeric ABA receptors.

  • AA1: A broad-spectrum antagonist that directly binds to and inhibits all 13 members of the PYR/PYL receptor family, thereby preventing their interaction with PP2Cs.[1][6]

  • AS6 and RK460: These are other known antagonists of ABA receptors.[1]

This compound: An Indirect Approach:

This compound stands apart as it does not directly interact with the PYR/PYL receptors or PP2Cs.[5] Instead, it triggers an effector-triggered immunity (ETI)-like response, which in turn suppresses ABA signaling.[7] This distinct mechanism makes this compound a valuable tool for studying the crosstalk between ABA signaling and plant immunity.

Comparative Performance Data

The efficacy of these inhibitors is typically evaluated through various physiological and molecular assays. Key performance indicators include the inhibition of ABA-induced seed germination, prevention of stomatal closure, and suppression of ABA-responsive gene expression.

InhibitorTargetMechanism of ActionConcentration for 50% Inhibition (IC50) / Effective ConcentrationKey Findings
This compound Unknown (indirect)Activates plant immune response pathway to antagonize ABA signaling.[1][5]30-50 µM for inhibition of ABA-induced gene expression.[8][9]Inhibits ABA-induced stomatal closure and down-regulates ABA-dependent gene expression.[1] Its derivatives, like this compound-5, show even stronger inhibitory effects.[7][8]
AA1 All PYR/PYL ReceptorsBroad-spectrum antagonist; directly binds to PYR/PYL receptors, blocking their interaction with PP2Cs.[1][6]IC50 of 2.546 µM against 1 µM ABA in seed germination assays.[1]Effectively reverses ABA-induced inhibition of seed germination and stomatal closure.[1]
Pyrabactin Specific PYR/PYL ReceptorsSelective agonist/antagonist of different PYR/PYL receptors.[1]10 µM can induce stomatal closure similar to ABA.A well-characterized tool for dissecting the roles of specific ABA receptors.
AS6 PYR/PYL ReceptorsAntagonist of a subset of PYR/PYL-PP2C interactions.[1]Not specified in the provided context.Designed based on the ABA/PYR1 structure and has some intrinsic agonist activity.[1]

Visualizing the Pathways and Processes

To better understand the mechanisms discussed, the following diagrams illustrate the ABA signaling pathway and the distinct modes of action of the inhibitors.

ABA_Signaling_Pathway cluster_stimulus Stimulus cluster_core_pathway Core ABA Signaling Pathway cluster_response Downstream Responses ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds to PP2C PP2C Phosphatases PYR_PYL->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Dephosphorylates (Inactivates) Gene_Expression ABA-Responsive Gene Expression SnRK2->Gene_Expression Phosphorylates Transcription Factors Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure Phosphorylates Ion Channels Seed_Dormancy Seed Dormancy & Germination Inhibition SnRK2->Seed_Dormancy Regulates

Figure 1. Simplified diagram of the core ABA signaling pathway.

Inhibitor_Mechanisms cluster_receptor_inhibitors Receptor-Targeting Inhibitors cluster_this compound This compound cluster_pathway_components ABA Pathway Components AA1 AA1 PYR_PYL PYR/PYL Receptors AA1->PYR_PYL Directly binds and inhibits AS6 AS6 AS6->PYR_PYL Directly binds and inhibits This compound This compound Immune_Response Plant Immune Response Pathway This compound->Immune_Response Activates PP2C PP2C ABA_Signaling ABA Signaling Output Immune_Response->ABA_Signaling Inhibits

Figure 2. Contrasting mechanisms of ABA signaling inhibitors.

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for the comparative analysis of ABA signaling inhibitors. Below are detailed methodologies for key assays.

Inhibition of ABA-Induced Gene Expression via Quantitative RT-PCR

This protocol quantifies the extent to which an inhibitor can suppress the expression of ABA-responsive genes, such as RAB18 and RD29B.

Experimental Workflow:

q_rt_pcr_workflow Seedling_Growth 1. Grow Arabidopsis seedlings (e.g., 2-week-old) Pre_treatment 2. Pre-treat with inhibitor (e.g., 30 µM this compound) or DMSO (control) for 1-6h Seedling_Growth->Pre_treatment ABA_Treatment 3. Add ABA (e.g., 10 µM) for 5-10h Pre_treatment->ABA_Treatment RNA_Extraction 4. Harvest tissue and extract total RNA ABA_Treatment->RNA_Extraction cDNA_Synthesis 5. Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR 6. Perform quantitative PCR with primers for ABA-responsive and housekeeping genes cDNA_Synthesis->qPCR Data_Analysis 7. Analyze relative gene expression qPCR->Data_Analysis

Figure 3. Workflow for analyzing inhibition of ABA-induced gene expression.

Methodology:

  • Plant Material and Growth Conditions: Grow Arabidopsis thaliana seedlings (e.g., Col-0 wild type or a reporter line like RAB18-GFP) on a suitable medium (e.g., half-strength Murashige and Skoog) under controlled environmental conditions.

  • Chemical Treatments: Pre-treat seedlings with the desired concentration of the inhibitor (e.g., 30 µM this compound) or a mock solution (e.g., DMSO) for a specified duration (e.g., 1-6 hours).[9] Subsequently, add ABA (e.g., 10 µM) and incubate for an additional period (e.g., 5-10 hours).[9]

  • RNA Extraction and cDNA Synthesis: Harvest the seedling tissue and immediately freeze in liquid nitrogen. Extract total RNA using a standard protocol or a commercial kit. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green chemistry with gene-specific primers for ABA-responsive genes (e.g., RAB18, RD29B) and a housekeeping gene (e.g., ACTIN) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[10]

Stomatal Aperture Measurement

This assay assesses the ability of an inhibitor to counteract ABA-induced stomatal closure.

Methodology:

  • Plant Material: Use well-watered, 3- to 4-week-old Arabidopsis thaliana plants.

  • Epidermal Peels: Carefully peel the abaxial epidermis from a mature leaf and float it in a buffer solution (e.g., 10 mM MES-KCl, pH 6.15).

  • Treatment: Incubate the epidermal peels in the buffer containing ABA (e.g., 10 µM) with or without the inhibitor at the desired concentration for a specific time (e.g., 2 hours).

  • Imaging: Mount the epidermal peels on a microscope slide and observe under a light microscope. Capture images of multiple stomata for each treatment.

  • Data Analysis: Measure the width and length of the stomatal pore using image analysis software (e.g., ImageJ).[11][12] Calculate the stomatal aperture as the width-to-length ratio.

In Vitro PP2C Phosphatase Activity Assay

This biochemical assay determines if an inhibitor directly affects the core signaling components by measuring the phosphatase activity of a PP2C (e.g., HAB1) in the presence of a PYR/PYL receptor and ABA.

Methodology:

  • Reagents: Recombinant PYR/PYL receptor and PP2C (e.g., HAB1) proteins, a phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP), and the inhibitor to be tested.

  • Reaction Setup: In a microplate, combine the PP2C enzyme, the PYR/PYL receptor, ABA, and the inhibitor at various concentrations in a reaction buffer.

  • Initiate Reaction: Add the pNPP substrate to start the reaction and incubate at a controlled temperature (e.g., 30°C).

  • Measure Activity: The dephosphorylation of pNPP by the PP2C produces a yellow product, p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm at different time points.[13]

  • Data Analysis: Determine the rate of the reaction for each condition. A decrease in the rate in the presence of ABA and the receptor indicates inhibition of the PP2C. The ability of a test compound to reverse this inhibition indicates its antagonistic activity.

Conclusion

The study of ABA signaling inhibitors reveals a diversity of chemical strategies to modulate this crucial plant pathway. While many inhibitors like AA1 directly target the core receptor machinery, this compound presents an intriguing alternative by leveraging the plant's immune system. This comparative guide provides researchers with the foundational knowledge, quantitative data, and detailed protocols necessary to select the appropriate chemical tool for their specific research questions, whether it be dissecting the intricacies of the ABA signaling cascade or exploring novel avenues for crop improvement.

References

A Cross-Species Comparative Guide to DFPM Efficacy in Modulating ABA Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) and other key modulators of the abscisic acid (ABA) signaling pathway. While this compound has been primarily characterized as an ABA signaling antagonist in the model plant Arabidopsis thaliana, this guide aims to contextualize its efficacy by drawing comparisons with other modulators for which cross-species data is available. The information presented herein is intended to support research and development efforts in plant science and agriculture.

Introduction to ABA Signaling and its Modulation

Abscisic acid is a critical plant hormone that regulates various aspects of plant growth, development, and stress responses. The core ABA signaling pathway involves three main components: PYR/PYL/RCAR receptors, Protein Phosphatase 2C (PP2C) co-receptors, and Sucrose non-fermenting 1-Related protein Kinase 2 (SnRK2) kinases. In the absence of ABA, PP2Cs are active and suppress SnRK2 activity. When ABA is present, it binds to PYR/PYL/RCAR receptors, leading to the inactivation of PP2Cs. This allows for the activation of SnRK2s, which then phosphorylate downstream targets to initiate various physiological responses, such as stomatal closure and changes in gene expression, to help plants cope with environmental stresses.

Small molecules that modulate this pathway, either as agonists (activators) or antagonists (inhibitors), are valuable tools for both basic research and agricultural applications. This compound has been identified as an antagonist of ABA signaling, although its mechanism differs from classical receptor antagonists.

Mechanism of Action: this compound vs. Receptor Antagonists

This compound's mode of action in Arabidopsis is unique. Instead of directly competing with ABA for receptor binding, this compound activates the plant's immune signaling pathway. This activation, dependent on the TIR-NLR protein VICTR, interferes with downstream components of the ABA signaling cascade. In contrast, other antagonists like Antabactin (ANT) and Pyrabactin act more directly on the core signaling components.

ABA_Signaling_and_Modulators cluster_core Core ABA Signaling cluster_antagonists Antagonist Action ABA ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor PP2C PP2C (Active) Receptor->PP2C Inactivation SnRK2 SnRK2 (Inactive) PP2C->SnRK2 Repression Response Downstream ABA Responses SnRK2->Response Activation ANT Antabactin (ANT) ANT->Receptor Competitive Binding This compound This compound Immune_Signaling Immune Signaling (VICTR) This compound->Immune_Signaling Downstream_ABA Downstream ABA Signaling Components Immune_Signaling->Downstream_ABA Interference

Caption: ABA signaling pathway and points of intervention by antagonists.

Quantitative Comparison of ABA Signaling Modulators

Direct quantitative comparisons of this compound efficacy across different species are limited in the available literature. The following tables summarize the known quantitative data for this compound in Arabidopsis and for other relevant ABA signaling modulators across multiple species.

Table 1: In Vitro Efficacy of ABA Signaling Antagonists

CompoundTargetAssaySpeciesIC50 / EC50Reference(s)
This compound Downstream ABA SignalingABA-induced Gene ExpressionArabidopsis thaliana~1.5 - 3 µM (IC50)[1]
Antabactin (ANT) PYR/PYL/RCAR ReceptorsPP2C Activity AssayArabidopsis thaliana760 nM (EC50)[2]
Pyrabactin PYR1/PYL1 ReceptorsPP2C Activity AssayArabidopsis thaliana~2 - 4 µM (IC50)[3]
AA1 PYR/PYL/RCAR ReceptorsPP2C Activity AssayArabidopsis thaliana~100 µM (to reverse 2µM ABA effect)[4]

Table 2: In Planta Efficacy of ABA Signaling Antagonists

CompoundAssayArabidopsis thalianaSolanum lycopersicum (Tomato)Hordeum vulgare (Barley)Oryza sativa (Rice)Reference(s)
This compound Inhibition of ABA-induced gene expressionEffectiveNot ReportedNot ReportedNot Reported[5]
Root Growth InhibitionEffectiveNot ReportedNot ReportedNot Reported
Antabactin (ANT) Acceleration of Seed GerminationEffectiveEffectiveEffectiveNot Reported[2][6]
Restoration of Germination (Thermoinhibition)EffectiveNot ReportedNot ReportedNot Reported[7]
APAn Analogs Promotion of Seed GerminationEffectiveNot ReportedNot ReportedEffective[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the efficacy of ABA signaling modulators.

ABA-Responsive Gene Expression Analysis by qRT-PCR

This protocol details the steps to quantify the effect of a compound on the expression of ABA-responsive genes.

qRT_PCR_Workflow Plant_Material Plant Material (e.g., Arabidopsis seedlings) Treatment Treatment with Compound (e.g., this compound) and/or ABA Plant_Material->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) with primers for target and reference genes cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., 2^-ΔΔCt method) qPCR->Data_Analysis

Caption: Workflow for qRT-PCR analysis of ABA-responsive genes.

Protocol Steps:

  • Plant Growth and Treatment: Grow seedlings under controlled conditions. Apply the test compound (e.g., this compound) with or without ABA for a specified duration. Include appropriate controls (e.g., mock treatment, ABA alone).

  • RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for ABA-responsive marker genes (e.g., RD29B, RAB18) and a stable reference gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method to determine the fold change in gene expression upon treatment.

In Vitro PP2C Phosphatase Inhibition Assay

This assay biochemically assesses the ability of a compound to modulate the ABA-dependent inhibition of PP2C activity by ABA receptors.

PP2C_Assay_Workflow Components Reaction Components: - Recombinant PP2C - Recombinant PYR/PYL Receptor - Phosphopeptide Substrate - ABA and/or Test Compound Incubation Incubation of Components in Reaction Buffer Components->Incubation Phosphate_Detection Detection of Released Phosphate (B84403) (e.g., Malachite Green Assay) Incubation->Phosphate_Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50/EC50 Phosphate_Detection->Data_Analysis

Caption: Workflow for in vitro PP2C phosphatase inhibition assay.

Protocol Steps:

  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant PP2C (e.g., HAB1), purified recombinant PYR/PYL receptor, and a phosphopeptide substrate.

  • Reaction Setup: In a microplate, combine the reaction buffer with ABA and/or the test compound at various concentrations.

  • Enzyme Reaction: Initiate the reaction by adding the PP2C enzyme. Incubate at a controlled temperature for a specific time.

  • Phosphate Detection: Stop the reaction and measure the amount of free phosphate released from the substrate using a detection reagent such as Malachite Green.

  • Data Analysis: Calculate the percentage of PP2C inhibition relative to controls. For antagonists, determine the concentration required to restore PP2C activity in the presence of ABA. Plot dose-response curves to calculate IC50 or EC50 values.

Stomatal Closure Assay

This physiological assay measures the effect of a compound on stomatal aperture, a key ABA-regulated process.

Protocol Steps:

  • Epidermal Peel Preparation: Obtain epidermal peels from the abaxial side of leaves from well-watered plants.

  • Stomatal Opening: Float the peels on an opening buffer under light to induce stomatal opening.

  • Treatment: Transfer the peels to a solution containing the test compound and/or ABA.

  • Microscopy and Measurement: After a set incubation period, mount the peels on a microscope slide and capture images of the stomata. Measure the width of the stomatal aperture.

  • Data Analysis: Compare the average stomatal aperture between different treatments to determine the effect of the compound.

Root Growth Inhibition Assay

This assay assesses the impact of a compound on ABA-mediated inhibition of primary root growth.

Protocol Steps:

  • Seed Sterilization and Plating: Surface-sterilize seeds and plate them on a growth medium (e.g., MS medium).

  • Germination and Initial Growth: Allow seeds to germinate and grow vertically for a few days until the primary root is established.

  • Transfer to Treatment Plates: Transfer the seedlings to new plates containing the growth medium supplemented with various concentrations of ABA and/or the test compound.

  • Growth Measurement: Mark the position of the root tip at the time of transfer. After several days of growth, measure the length of the new root growth.

  • Data Analysis: Calculate the percentage of root growth inhibition for each treatment compared to the control.

Discussion and Future Directions

The available data indicates that this compound is an effective antagonist of ABA signaling in Arabidopsis thaliana, acting through a novel mechanism involving the plant immune system. However, its efficacy in other plant species, particularly in agronomically important crops, remains largely unexplored. This represents a significant knowledge gap.

In contrast, ABA receptor antagonists like Antabactin (ANT) have demonstrated efficacy across multiple species, including tomato and barley, by directly targeting the core ABA signaling pathway.[4] The high potency and broad-spectrum activity of ANT make it a valuable tool for both research and potential agricultural applications.[2]

Future research should focus on:

  • Cross-species evaluation of this compound: Testing the efficacy of this compound in a range of crop species is essential to determine its potential for broader agricultural use.

  • Elucidation of this compound's downstream targets: Identifying the specific components of the ABA signaling pathway that are affected by this compound-induced immune signaling will provide a more complete understanding of its mechanism.

  • Development of novel ABA signaling modulators: The discovery of diverse mechanisms of ABA signaling modulation, as exemplified by this compound, opens up new avenues for the design of next-generation agrochemicals to enhance crop resilience and productivity.

Conclusion

This compound represents an intriguing modulator of ABA signaling with a unique mechanism of action in Arabidopsis. While its cross-species efficacy is not yet established, it serves as a valuable chemical tool for dissecting the interplay between ABA and immune signaling pathways. For broader, cross-species applications, direct ABA receptor antagonists like Antabactin currently offer a more characterized and potent alternative. Further research into a wider range of chemical modulators and their effects across diverse plant species will be crucial for advancing our ability to enhance crop performance in the face of environmental challenges.

References

A Comparative Guide to Transcriptome Changes Induced by DFPM and Pathogen Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic alterations in Arabidopsis thaliana induced by the chemical elicitor [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM) and by infection with the bacterial pathogen Pseudomonas syringae. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes, this document aims to facilitate a deeper understanding of their distinct and overlapping effects on the plant's gene expression landscape.

Introduction

Understanding the molecular intricacies of plant immune responses is paramount for developing novel strategies to enhance crop resilience. Plants have evolved a sophisticated innate immune system to defend against a myriad of pathogens. This response is largely orchestrated by significant reprogramming of the plant's transcriptome. Chemical elicitors, such as this compound, are valuable tools for dissecting these complex signaling networks. This compound has been identified as an activator of plant defense, mimicking certain aspects of the response to pathogen attack. This guide directly compares the transcriptomic signatures of this compound treatment and Pseudomonas syringae infection to highlight both common and divergent defense strategies at the molecular level.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the reproducibility and interpretation of the transcriptomic data.

Plant Growth and Treatment

Arabidopsis thaliana ecotype Columbia-0 (Col-0) is typically used for these experiments. Plants are grown under controlled short-day conditions (e.g., 10 hours light / 14 hours dark) at approximately 22°C. For pathogen infection studies, four-week-old plants are infiltrated with a suspension of Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) at a concentration of 1 x 10^5 cfu/mL in 10 mM MgCl2. Mock-treated control plants are infiltrated with 10 mM MgCl2 alone. For this compound treatment, seedlings or adult plants are treated with specified concentrations of this compound, with DMSO serving as the solvent control. Samples for RNA extraction are collected at various time points post-inoculation or treatment.

RNA Sequencing (RNA-Seq) Protocol

A general workflow for RNA-seq analysis is as follows:

  • RNA Extraction: Total RNA is isolated from plant tissues using a TRIzol-based method or a commercial plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.

  • Library Preparation: RNA quality and quantity are assessed using a Bioanalyzer and Qubit fluorometer. mRNA is then enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized.

  • Sequencing: The resulting cDNA libraries are sequenced using an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.

  • Data Analysis: Raw sequencing reads are quality-controlled using tools like FastQC. Adapter sequences and low-quality reads are trimmed. The cleaned reads are then aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner such as HISAT2 or STAR. Gene expression levels are quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM) using tools like StringTie or featureCounts. Differential gene expression analysis is performed using packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated between treatment and control groups.

Quantitative Real-Time PCR (qRT-PCR)

To validate the expression of specific genes identified from RNA-seq data, qRT-PCR is performed. First-strand cDNA is synthesized from total RNA. Gene-specific primers are designed, and qRT-PCR is performed using a SYBR Green-based detection method on a real-time PCR system. Relative gene expression is calculated using the 2^-ΔΔCt method, with a constitutively expressed gene (e.g., ACTIN2) used as an internal control.

Data Presentation: Comparative Transcriptomic Analysis

The following tables summarize the quantitative data on differentially expressed genes (DEGs) and enriched pathways in response to this compound treatment and Pseudomonas syringae infection.

Table 1: Comparison of Key Differentially Expressed Gene Families

Gene Family/CategoryThis compound TreatmentPseudomonas syringae InfectionOverlap
Pathogenesis-Related (PR) Genes (e.g., PR1, PR2, PR5) Upregulated[1]UpregulatedSignificant
Transcription Factors (e.g., WRKY, MYB, ERF) Upregulated (implicated via signaling pathway)UpregulatedSignificant
Salicylic Acid (SA) Biosynthesis & Signaling Upregulated (downstream of EDS1/PAD4)UpregulatedSignificant
Jasmonic Acid (JA) Biosynthesis & Signaling Not a primary targetUpregulated (often antagonistic to SA)Minimal
Ethylene (ET) Biosynthesis & Signaling Not a primary targetUpregulatedMinimal
Reactive Oxygen Species (ROS) Production Implicated via defense activationInducedSignificant
Cell Wall Modification Genes Not extensively reportedUpregulatedLikely
Secondary Metabolite Biosynthesis (e.g., Phenylpropanoids) Not extensively reportedUpregulatedLikely

Table 2: Enriched KEGG Pathways

KEGG PathwayThis compound Treatment (Inferred)Pseudomonas syringae Infection
Plant-pathogen interaction Highly EnrichedHighly Enriched
Plant hormone signal transduction Enriched (primarily SA-related)Highly Enriched (SA, JA, ET)
MAPK signaling pathway - plant EnrichedEnriched
Biosynthesis of secondary metabolites Likely EnrichedEnriched
Phenylpropanoid biosynthesis Likely EnrichedEnriched

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the key signaling pathways and the experimental workflow.

DFPM_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VICTR VICTR (TIR-NB-LRR) This compound->VICTR Activates EDS1_PAD4_inactive EDS1/PAD4 (Inactive) VICTR->EDS1_PAD4_inactive Activates EDS1_PAD4_active EDS1/PAD4 (Active) EDS1_PAD4_inactive->EDS1_PAD4_active Defense_Genes Defense Gene Expression EDS1_PAD4_active->Defense_Genes Induces SA Salicylic Acid (SA) Accumulation EDS1_PAD4_active->SA Promotes SA->Defense_Genes Induces

Caption: this compound signaling pathway in Arabidopsis thaliana.

Pathogen_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm & Nucleus Pathogen Pseudomonas syringae PAMPs PAMPs (e.g., flagellin) Pathogen->PAMPs Effectors Type III Effectors Pathogen->Effectors PRR PRRs (e.g., FLS2) PAMPs->PRR Recognized by NLR NLR Proteins Effectors->NLR Recognized by PTI PTI (PAMP-Triggered Immunity) PRR->PTI Activates Hormone_Signaling Hormone Signaling (SA, JA, ET) PTI->Hormone_Signaling ETI ETI (Effector-Triggered Immunity) NLR->ETI Activates ETI->Hormone_Signaling Defense_Response Defense Response Hormone_Signaling->Defense_Response Induces

Caption: Pathogen infection signaling pathways in Arabidopsis thaliana.

Experimental_Workflow Plant_Growth Plant Growth (Arabidopsis thaliana Col-0) Treatment Treatment (this compound or Pathogen) Plant_Growth->Treatment Sampling Sample Collection Treatment->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG, Pathway) Sequencing->Data_Analysis Validation qRT-PCR Validation Data_Analysis->Validation

Caption: Experimental workflow for comparative transcriptomic analysis.

Discussion

The transcriptomic changes induced by this compound and Pseudomonas syringae infection in Arabidopsis thaliana exhibit both notable similarities and key differences, providing valuable insights into the plant's defense signaling network.

A primary point of convergence is the strong activation of defense-related genes, particularly the Pathogenesis-Related (PR) genes. The upregulation of PR1, PR2, and PR5 is a hallmark of the activation of Salicylic Acid (SA)-mediated defense pathways, which is a common response to biotrophic and hemibiotrophic pathogens like P. syringae. This compound, by activating the TIR-NB-LRR protein VICTR, engages the downstream signaling components EDS1 and PAD4, which are crucial for SA accumulation and signaling.[2] This mimicry of a pathogen-triggered, R-gene mediated response positions this compound as a potent elicitor of SA-dependent defenses.

However, the transcriptomic response to a live pathogen is inherently more complex. Pseudomonas syringae infection triggers a broader and more multifaceted response involving not only SA but also the Jasmonic Acid (JA) and Ethylene (ET) signaling pathways. These pathways often act antagonistically with the SA pathway and are typically associated with responses to necrotrophic pathogens and wounding. The activation of these additional hormonal pathways by P. syringae reflects the plant's attempt to fine-tune its defense strategy against a pathogen that actively manipulates host physiology.

Furthermore, a pathogen like P. syringae introduces a variety of effector proteins into the host cell, which can either suppress or trigger host immune responses. This leads to a dynamic and complex transcriptional reprogramming that is not fully replicated by a single chemical elicitor like this compound. For instance, pathogen infection leads to significant changes in the expression of genes involved in cell wall reinforcement and the production of a wide array of secondary metabolites, aspects of the defense response that are less prominently reported for this compound.

References

A Comparative Guide to DFPM's Effect on Cytosolic Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cytosolic calcium signaling, N-(p-amylcinnamoyl)anthranilic acid (DFPM), also known as ACA, presents itself as a multifaceted modulator. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to aid in the selection of the appropriate pharmacological tools for studying calcium-dependent signaling pathways.

Performance Comparison of this compound and Alternatives

This compound is recognized as a broad-spectrum inhibitor of phospholipase A2 (PLA2) and a direct blocker of several Transient Receptor Potential (TRP) channels.[1][2][3] Its primary effect on cytosolic calcium signaling stems from its ability to inhibit calcium influx through these channels. The following table summarizes the quantitative data on the inhibitory potency of this compound against various TRP channels, alongside comparable data for alternative inhibitors.

CompoundTarget ChannelIC50 Value (µM)Cell TypeMeasurementReference
This compound (ACA) TRPM2 1.7 HEK293Whole-cell currents and Ca2+ signals[4][5]
This compound (ACA) TRPC6 2.3 HEK293Whole-cell currents[4]
This compound (ACA) TRPM8 3.9 HEK293Ca2+ signals[4]
This compound (ACA) Ca2+-activated Cl- Channel (ICl(Ca)) 4.2 Pig cardiac ventricular myocytesWhole-cell, patch-clamp
Flufenamic Acid (FFA)TRPC617HEK293Not specified[6]
Flufenamic Acid (FFA)Ca2+-activated non-selective cation channels~10Rat exocrine pancreatic cellsSingle-channel recording[7]
SKF-96365Store-Operated Ca2+ Entry (SOCE)16HEK293Fura-2 Ca2+ imaging[8]
SKF-96365T-type Ca2+ channels (hCaV3.1)~0.56HEK293Whole-cell patch clamp[9]
DIDSCa2+-activated Cl- Channel (ICl(Ca))Not specified (Effective at 500 µM)Atrial myocytesAP-clamp[10]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

DFPM_Signaling_Pathway This compound This compound (ACA) TRPM2 TRPM2 This compound->TRPM2 Inhibit TRPC6 TRPC6 This compound->TRPC6 Inhibit TRPM8 TRPM8 This compound->TRPM8 Inhibit PLA2 Phospholipase A₂ This compound->PLA2 Inhibit Ca_activated_Cl Ca²⁺-activated Cl⁻ Channel This compound->Ca_activated_Cl Inhibit Ca_influx Ca²⁺ Influx TRPM2->Ca_influx TRPC6->Ca_influx TRPM8->Ca_influx Cytosolic_Ca ↑ Cytosolic [Ca²⁺] Ca_influx->Cytosolic_Ca Downstream Downstream Signaling (e.g., Gene Expression, Enzyme Activation) Cytosolic_Ca->Downstream Cytosolic_Ca->Ca_activated_Cl Activates Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid Cl_efflux Cl⁻ Efflux Ca_activated_Cl->Cl_efflux Membrane_Potential Membrane Potential Modulation Cl_efflux->Membrane_Potential

This compound's multifaceted mechanism of action.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Culture adherent or suspension cells plating 2. Plate cells on coverslips/microplates cell_culture->plating prepare_fura2 3. Prepare Fura-2 AM working solution load_cells 4. Incubate cells with Fura-2 AM solution (e.g., 30-60 min at 37°C) prepare_fura2->load_cells deesterification 5. Wash and allow for de-esterification (e.g., 30 min at RT) load_cells->deesterification setup_microscope 6. Mount on fluorescence microscope/plate reader add_compound 7. Add test compound (e.g., this compound) setup_microscope->add_compound record_fluorescence 8. Record fluorescence at 340nm and 380nm excitation (~510nm emission) add_compound->record_fluorescence calculate_ratio 9. Calculate 340/380 ratio convert_to_ca 10. Convert ratio to [Ca²⁺]i concentration calculate_ratio->convert_to_ca plot_data 11. Plot [Ca²⁺]i vs. time convert_to_ca->plot_data

Workflow for measuring cytosolic calcium.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol is a generalized procedure for measuring changes in cytosolic calcium concentration in live cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, pH 7.2-7.4

  • Pluronic F-127 (optional, aids in dye solubilization)

  • Probenecid (optional, anion transport inhibitor to prevent dye extrusion)

  • Cells of interest (adherent or in suspension)

  • Test compounds (e.g., this compound, ionomycin (B1663694), thapsigargin)

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340nm and 380nm, emission at ~510nm)

Procedure:

  • Preparation of Fura-2 AM Stock Solution:

    • Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots, desiccated at -20°C and protected from light.

  • Cell Preparation:

    • Adherent Cells: Seed cells onto glass coverslips or in clear-bottom, black-walled microplates at an appropriate density to achieve 70-90% confluency on the day of the experiment.

    • Suspension Cells: Harvest cells by centrifugation and resuspend in the loading buffer at a suitable density.

  • Loading Cells with Fura-2 AM:

    • Prepare a fresh loading buffer by diluting the Fura-2 AM stock solution into the physiological buffer to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

    • The addition of 0.02-0.04% Pluronic F-127 can aid in the dispersion of Fura-2 AM in the aqueous buffer.

    • For adherent cells, aspirate the culture medium and wash once with the physiological buffer before adding the Fura-2 AM loading solution.

    • For suspension cells, add the Fura-2 AM stock solution directly to the cell suspension.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C, protected from light.

  • De-esterification:

    • After incubation, remove the loading solution.

    • Wash the cells two to three times with fresh, pre-warmed physiological buffer to remove extracellular Fura-2 AM.

    • Add fresh buffer (optionally containing 2.5 mM probenecid) and incubate for an additional 20-30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cells.

  • Fluorescence Measurement:

    • Transfer the coverslip with loaded cells to a perfusion chamber on the stage of a fluorescence microscope, or place the microplate in a fluorescence plate reader.

    • Acquire a baseline fluorescence recording by alternating excitation between 340nm and 380nm and measuring the emission at approximately 510nm.

    • Apply the test compound (e.g., this compound or an agonist) and continue recording the fluorescence changes over time.

    • At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. This is typically achieved by adding a calcium chelator like EGTA to obtain Rmin, followed by the addition of a calcium ionophore like ionomycin in the presence of high extracellular calcium to obtain Rmax.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340nm excitation to that at 380nm excitation (F340/F380) for each time point.

    • The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min) where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM), R is the experimental fluorescence ratio, and F380max/F380min is the ratio of fluorescence intensities at 380nm excitation in calcium-free and calcium-saturating conditions, respectively.

    • Plot the calculated [Ca²⁺]i as a function of time to visualize the calcium signaling dynamics.

Conclusion

This compound is a potent inhibitor of several TRP channels involved in calcium influx, with IC50 values in the low micromolar range. Its efficacy against TRPM2 and TRPC6 is notably higher than that of the commonly used TRP channel blocker, flufenamic acid. However, researchers should be mindful of this compound's broader pharmacological profile, including its inhibition of PLA2 and calcium-activated chloride channels, which may influence experimental outcomes. The choice between this compound and its alternatives will depend on the specific research question, the expression profile of potential targets in the experimental system, and the desired selectivity. The provided protocols and diagrams offer a framework for the systematic validation of this compound's effects on cytosolic calcium signaling in various cellular contexts.

References

A Comparative Analysis of DFPM and Thaxtomin A in the Activation of the EDS1/PAD4 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two small molecules, [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM) and thaxtomin A, focusing on their roles in activating the ENHANCED DISEASE SUSCEPTIBILITY 1 (EDS1) and PHYTOALEXIN DEFICIENT 4 (PAD4) signaling pathway, a critical component of plant immunity. This comparison is based on available experimental data to objectively assess their performance and mechanisms of action.

Introduction to this compound and Thaxtomin A

This compound is a synthetic small molecule identified through chemical genetics screens that has been shown to trigger an EDS1- and PAD4-dependent signaling pathway in Arabidopsis thaliana.[1] Its activity is often observed through a characteristic root growth arrest phenotype.[1] Thaxtomin A is a phytotoxin produced by the plant pathogen Streptomyces scabies. It is a potent elicitor of plant defense responses and has been demonstrated to be a selective activator of the EDS1/PAD4 pathway.[2]

Comparative Data on EDS1/PAD4 Pathway Activation

While direct comparative studies measuring the dose-response of both compounds on the expression of EDS1/PAD4 pathway genes are limited, the available data from independent studies provide insights into their efficacy and mode of action.

Quantitative Gene Expression Analysis

Thaxtomin A has been shown to preferentially induce the expression of PAD4 over EDS1. This leads to an increased availability of PAD4 protein to form the active EDS1-PAD4 signaling complex.[2]

GeneFold Change (Thaxtomin A, 100 nM, 24h)Reference
PAD4>12-fold[2]
EDS1~4-fold[2]
Phenotypic Responses Mediated by EDS1/PAD4
PhenotypeThis compoundThaxtomin AReference
Root Growth Arrest Strong inhibition of primary root growth in an EDS1/PAD4-dependent manner.Not reported as a primary screening phenotype.[1]
Pathogen Resistance Not directly tested in published studies.Confers enhanced resistance to virulent pathogens such as Pseudomonas syringae and Hyaloperonospora arabidopsidis in an EDS1/PAD4-dependent manner.[2]
Downstream Gene Activation Activates the TIR-NB-LRR protein VICTR signaling in an EDS1/PAD4-dependent manner.[3]Induces expression of defense genes such as FMO1, PR1, and ICS1.[2]

Mechanism of Action and Signaling Pathways

Both this compound and thaxtomin A converge on the EDS1/PAD4 signaling node, which is a central regulator of plant immunity, particularly in response to pathogens recognized by Toll-interleukin-1 receptor nucleotide-binding leucine-rich repeat (TIR-NB-LRR) receptors.

Thaxtomin A Signaling Pathway

Thaxtomin A treatment leads to a significant upregulation of PAD4 expression. The resulting increase in PAD4 protein levels is thought to enhance the formation of EDS1-PAD4 heterodimers. This complex then activates downstream defense signaling, leading to the expression of various defense-related genes and ultimately enhanced resistance to pathogens.

ThaxtominA_Pathway ThaxtominA Thaxtomin A PAD4_gene PAD4 Gene ThaxtominA->PAD4_gene preferentially induces PAD4_protein PAD4 Protein PAD4_gene->PAD4_protein EDS1_gene EDS1 Gene EDS1_protein EDS1 Protein EDS1_gene->EDS1_protein EDS1_PAD4_complex EDS1-PAD4 Complex PAD4_protein->EDS1_PAD4_complex EDS1_protein->EDS1_PAD4_complex Downstream_Defense Downstream Defense Gene Expression (e.g., FMO1, PR1) EDS1_PAD4_complex->Downstream_Defense activates Pathogen_Resistance Pathogen Resistance Downstream_Defense->Pathogen_Resistance

Caption: Thaxtomin A signaling pathway leading to EDS1/PAD4 activation.

This compound Signaling Pathway

This compound's activation of the EDS1/PAD4 pathway is understood through its interaction with the TIR-NB-LRR protein VICTR. It is proposed that a light and oxygen-dependent modification of this compound becomes bioactive and triggers VICTR, which in turn signals through the EDS1/PAD4 complex to induce a defense response, manifesting as root growth arrest.[1]

DFPM_Pathway This compound This compound Active_this compound Bioactive this compound This compound->Active_this compound Light_O2 Light + O2 Light_O2->Active_this compound VICTR VICTR (TIR-NB-LRR) Active_this compound->VICTR activates EDS1_PAD4_complex EDS1-PAD4 Complex VICTR->EDS1_PAD4_complex signals through Root_Growth_Arrest Root Growth Arrest EDS1_PAD4_complex->Root_Growth_Arrest induces

Caption: this compound signaling pathway for EDS1/PAD4-dependent root growth arrest.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (Thaxtomin A)

This protocol is adapted from studies investigating thaxtomin A's effect on gene expression in Arabidopsis thaliana.

  • Plant Growth and Treatment: Arabidopsis thaliana (Col-0) seedlings are grown on Murashige and Skoog (MS) medium. For treatment, seedlings are transferred to liquid MS medium containing 100 nM thaxtomin A or a solvent control (e.g., DMSO).

  • RNA Extraction: Total RNA is extracted from seedlings at specified time points (e.g., 24 hours) using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: The relative expression levels of target genes (EDS1, PAD4, and downstream markers) and a reference gene (e.g., ACTIN2) are quantified using a real-time PCR system with SYBR Green or a probe-based detection method.

  • Data Analysis: The comparative CT (ΔΔCT) method is used to calculate the fold change in gene expression relative to the control treatment.

Root Growth Arrest Assay (this compound)

This protocol is used to assess the bioactivity of this compound and its dependence on the EDS1/PAD4 pathway.

  • Seed Sterilization and Plating: Arabidopsis thaliana seeds (wild-type and relevant mutants like eds1 and pad4) are surface-sterilized and plated on solid MS medium.

  • Seedling Growth: Plates are incubated vertically to allow for root growth along the surface of the agar.

  • Treatment: After a period of initial growth (e.g., 4-5 days), seedlings are transferred to new MS plates containing this compound (typically 1-10 µM) or a solvent control.

  • Measurement: The position of the primary root tip is marked at the time of transfer. After a set period (e.g., 3-5 days), the new root growth is measured.

  • Data Analysis: The percentage of root growth inhibition is calculated by comparing the root elongation on this compound-containing media to the control plates for each genotype.

Experimental_Workflow cluster_qRT_PCR qRT-PCR Workflow (Thaxtomin A) cluster_Root_Assay Root Growth Arrest Assay (this compound) qRT_PCR_Start Seedling Treatment RNA_Extraction RNA Extraction qRT_PCR_Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis_qRT Gene Expression Analysis qPCR->Data_Analysis_qRT Root_Assay_Start Seedling Transfer to Treatment Incubation Incubation Root_Assay_Start->Incubation Measurement Root Growth Measurement Incubation->Measurement Data_Analysis_Root Phenotypic Analysis Measurement->Data_Analysis_Root

Caption: Experimental workflows for analyzing the effects of thaxtomin A and this compound.

Conclusion

Both this compound and thaxtomin A are valuable chemical tools for dissecting the EDS1/PAD4 signaling pathway in plants. Thaxtomin A serves as a potent and selective activator, with quantitative data demonstrating its preferential induction of PAD4 expression, leading to enhanced pathogen resistance. This compound, on the other hand, provides a robust system for studying EDS1/PAD4-dependent signaling through a distinct root-based phenotype, which has been instrumental in identifying upstream components like the VICTR R-protein.

While a direct, side-by-side quantitative comparison of their potency in activating EDS1/PAD4-responsive genes is currently lacking in the literature, the available evidence suggests they act through different initial triggers but converge on the same critical immune signaling hub. Future research involving comparative transcriptomic analyses of this compound and thaxtomin A treatment would be highly beneficial for a more detailed understanding of their respective potencies and for elucidating the finer mechanistic details of EDS1/PAD4 activation.

References

Unveiling Accession-Specific Root Growth Inhibition by DFPM in Arabidopsis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the accession-specific root growth arrest induced by the small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) in Arabidopsis thaliana. This document outlines the differential responses among various Arabidopsis accessions, presents supporting experimental data, and details the methodologies for key experiments.

The small molecule this compound has been identified as a potent inhibitor of primary root growth in specific accessions of Arabidopsis thaliana. This effect is not universal across the species, highlighting the genetic variation that governs plant responses to chemical compounds. Understanding this accession-specific activity is crucial for dissecting the underlying molecular pathways and for the potential development of novel herbicides or plant growth regulators.

Comparative Analysis of this compound-Induced Root Growth Arrest

The primary root growth of different Arabidopsis thaliana accessions varies significantly in response to this compound treatment. The Columbia-0 (Col-0) accession exhibits strong sensitivity, leading to a near-complete arrest of primary root elongation. In contrast, many other accessions are resistant to this effect. Recent studies have identified additional this compound-sensitive accessions, including Nie1.2 and Leo1.[1][2]

The differential sensitivity to this compound is primarily determined by the presence of a specific allele of the VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response) gene, which encodes a Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NLR) protein.[2][3][4] Accessions possessing the sensitive VICTR allele exhibit root growth arrest upon this compound exposure.

Below is a summary of the quantitative data from studies comparing the primary root length of different Arabidopsis accessions after treatment with this compound.

AccessionTreatmentPrimary Root Length (relative to control)Reference
Col-010 µM this compoundSignificant reduction[1][2]
Nie1.210 µM this compoundSignificant reduction[1][2]
Leo110 µM this compoundSignificant reduction[1][2]
Ler10 µM this compoundNo significant reduction[2]
victr-1 (in Col-0 background)10 µM this compoundNo significant reduction[3]
eds1-2 (in Col-0 background)10 µM this compoundNo significant reduction[2]
pad4-1 (in Col-0 background)10 µM this compoundNo significant reduction[2]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for studying the effects of this compound on Arabidopsis root growth. The following sections detail the key methodologies.

Plant Material and Growth Conditions
  • Plant Accessions: Arabidopsis thaliana accessions Col-0, Nie1.2, Leo1, and Ler are commonly used. Mutant lines in the Col-0 background, such as victr-1, eds1-2, and pad4-1, are crucial for genetic studies.

  • Sterilization: Seeds are surface-sterilized using 70% (v/v) ethanol (B145695) for 1 minute, followed by 30% (v/v) commercial bleach with 0.01% (v/v) Triton X-100 for 10 minutes, and then rinsed four to five times with sterile distilled water.

  • Plating: Sterilized seeds are plated on Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) plant agar.

  • Stratification: Plates are stored at 4°C for 2-4 days in the dark to synchronize germination.

  • Growth Conditions: Seedlings are grown vertically in a controlled environment chamber at 22-24°C under a 16-hour light/8-hour dark photoperiod.

This compound Treatment and Root Growth Measurement
  • This compound Stock Solution: A stock solution of this compound (typically 10 mM) is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Treatment Plates: MS medium is autoclaved and cooled to approximately 50-60°C before adding this compound to the desired final concentration (e.g., 10 µM). An equivalent amount of DMSO is added to the control plates.

  • Seedling Transfer: Seven-day-old seedlings are transferred from standard MS plates to the treatment and control plates.[1][2] The position of the primary root tip at the time of transfer is marked on the back of the plate.

  • Incubation: The plates are returned to the growth chamber and incubated vertically for a specified period (e.g., 4-6 days).[1][5]

  • Root Growth Measurement: The plates are scanned, and the primary root elongation from the marked point is measured using image analysis software such as ImageJ.

Signaling Pathway of this compound-Induced Root Growth Arrest

The accession-specific root growth arrest triggered by this compound is not a result of general toxicity but rather the activation of a specific plant immune signaling pathway. The TIR-NLR protein VICTR acts as a sensor for this compound or a this compound-modified product.[2][3][6][7] This recognition event initiates a signaling cascade that requires several key components of the effector-triggered immunity (ETI) pathway, including EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1), PAD4 (PHYTOALEXIN DEFICIENT 4), RAR1 (REQUIRED FOR Mla12 RESISTANCE 1), and SGT1B (SUPPRESSOR OF G2 ALLELE OF skp1).[2]

DFPM_Signaling_Pathway This compound This compound VICTR VICTR (TIR-NLR) This compound->VICTR EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 RAR1_SGT1B RAR1/SGT1B Chaperone Complex VICTR->RAR1_SGT1B Downstream_Signaling Downstream Signaling EDS1_PAD4->Downstream_Signaling RAR1_SGT1B->VICTR Root_Arrest Root Growth Arrest Downstream_Signaling->Root_Arrest

This compound Signaling Pathway. This diagram illustrates the proposed signaling cascade initiated by this compound, leading to root growth arrest in sensitive Arabidopsis accessions.

Experimental Workflow

The following diagram outlines the typical workflow for confirming the accession-specific root growth arrest by this compound in Arabidopsis thaliana.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Sterilization Seed Sterilization Plating Plating on MS Medium Seed_Sterilization->Plating Stratification Stratification (4°C) Plating->Stratification Germination Germination & Seedling Growth Stratification->Germination Seedling_Transfer Transfer of 7-day-old Seedlings to this compound or Control Plates Germination->Seedling_Transfer Incubation Incubation (4-6 days) Seedling_Transfer->Incubation Scanning Plate Scanning Incubation->Scanning Measurement Root Length Measurement Scanning->Measurement Data_Analysis Statistical Analysis Measurement->Data_Analysis

Experimental Workflow. This flowchart details the key steps for assessing this compound-induced root growth arrest in Arabidopsis.

This guide provides a foundational understanding of the accession-specific effects of this compound on Arabidopsis root growth. The presented data and protocols offer a framework for researchers to further investigate the intricate molecular mechanisms governing plant-chemical interactions and to explore the potential applications of such specific biological activities.

References

Validating the DFPM-VICTR Interaction: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data and methodologies for validating the interaction between the small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) and the plant NLR protein VICTR. This guide also contrasts the this compound-VICTR system with alternative plant defense activators.

The small molecule this compound has been identified as an activator of plant defense responses, specifically through its interaction with the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NB-LRR) protein, VICTR, in certain Arabidopsis thaliana accessions. This interaction triggers a signaling cascade leading to phenotypes such as root growth arrest and the induction of pathogenesis-related (PR) genes. While genetic evidence strongly supports this interaction, direct biochemical and biophysical validation remains a critical area for further investigation.

Comparison of this compound and a Bio-Alternative for Plant Defense Activation

This section compares the efficacy of this compound in activating plant defenses with that of a common bio-alternative, Chitosan, a well-known elicitor of plant immunity. The data presented below is based on the induction of the pathogenesis-related gene PR1, a common marker for the activation of the salicylic (B10762653) acid (SA) defense pathway.

ActivatorConcentrationTarget PlantAssayFold Change in PR1 Expression (relative to control)Reference
This compound30 µMArabidopsis thalianaqRT-PCR~4.5[1]
Chitosan1000 mg/mLArabidopsis thalianaqRT-PCR~3.0[2]

Quantitative Analysis of this compound and its Derivatives on Root Growth Inhibition

The inhibitory effect of this compound and its derivatives on primary root growth in Arabidopsis thaliana (Col-0 accession) provides a quantifiable measure of VICTR-dependent signaling activation.

CompoundConcentrationRoot Growth Inhibition (%)Reference
This compound30 µM75[3]
This compound-530 µM85[3]
This compound-1730 µM68[3]
This compound-1830 µM78[3]
This compound-2430 µM70[3]

Experimental Protocols

Genetic Validation of this compound-VICTR Interaction via Root Growth Assay

This protocol is used to genetically confirm the role of VICTR in mediating the plant's response to this compound.

Materials:

  • Arabidopsis thaliana seeds (wild-type Col-0 and victr mutant lines)

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar

  • This compound stock solution in DMSO

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Sterilize Arabidopsis seeds and sow them on MS plates.

  • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber and grow vertically for 4-5 days.

  • Prepare MS plates containing the desired final concentration of this compound (e.g., 10 µM) and control plates with an equivalent amount of DMSO.

  • Transfer seedlings of uniform size to the this compound-containing and control plates.

  • Mark the position of the root tip at the time of transfer.

  • Return the plates to the growth chamber and incubate for an additional 3-5 days.

  • Measure the root growth from the marked position to the new root tip.

  • Calculate the percentage of root growth inhibition compared to the control.

Expected Results: Wild-type seedlings will show significant root growth inhibition on this compound plates, while victr mutant seedlings will exhibit little to no inhibition, demonstrating that VICTR is required for the this compound-induced phenotype.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol quantifies the expression of defense-related genes following this compound treatment.

Materials:

  • Arabidopsis thaliana seedlings

  • This compound stock solution in DMSO

  • Liquid MS medium

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target genes (e.g., PR1, PR2, PR5) and a reference gene (e.g., Actin2)

Procedure:

  • Grow Arabidopsis seedlings in liquid MS medium for 7-10 days.

  • Treat the seedlings with this compound at the desired concentration (e.g., 30 µM) or with DMSO as a control for a specified time (e.g., 6 hours).

  • Harvest the seedlings and immediately freeze them in liquid nitrogen.

  • Extract total RNA from the samples using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Proposed Workflow for Direct Interaction Validation

While genetic data is robust, direct biochemical and biophysical validation of the this compound-VICTR interaction is a necessary next step. The following outlines a proposed experimental workflow.

G cluster_purification Protein Purification cluster_biophysical Biophysical Interaction Assays cluster_biochemical Biochemical Interaction Assays recombinant_victr Recombinant VICTR Protein Expression (e.g., in E. coli or insect cells) purification Affinity Chromatography Purification of VICTR recombinant_victr->purification spr Surface Plasmon Resonance (SPR) - Immobilize VICTR on a sensor chip - Flow this compound over the surface - Measure binding kinetics (kon, koff) and affinity (Kd) purification->spr Provides purified protein itc Isothermal Titration Calorimetry (ITC) - Titrate this compound into a solution of VICTR - Measure heat changes to determine binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) purification->itc Provides purified protein darts Drug Affinity Responsive Target Stability (DARTS) - Incubate cell lysate with this compound - Perform limited proteolysis - Analyze VICTR stability by Western blot itc->darts Provides thermodynamic data pull_down Pull-down Assay - Immobilize a tagged VICTR protein on beads - Incubate with a labeled this compound analog - Elute and detect the bound analog darts->pull_down Confirms in vitro interaction

Proposed workflow for validating the direct interaction between this compound and VICTR.

Signaling Pathway

The interaction between this compound and VICTR initiates a downstream signaling cascade that is characteristic of TIR-NB-LRR-mediated immunity.

G This compound This compound VICTR VICTR (TIR-NB-LRR) This compound->VICTR Direct or Indirect Interaction (Hypothesized) EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 Activation Downstream_Signaling Downstream Signaling (e.g., MAPK cascades) EDS1_PAD4->Downstream_Signaling Defense_Response Defense Gene Expression (e.g., PR1, PR2, PR5) Root Growth Arrest Downstream_Signaling->Defense_Response

Hypothesized signaling pathway of this compound-mediated VICTR activation.

Conclusion

The this compound-VICTR system serves as a valuable model for studying the activation of plant NLR proteins by small molecules. While genetic evidence strongly implicates a direct or indirect interaction, further biophysical and biochemical studies are required to elucidate the precise molecular mechanism. The experimental frameworks and comparative data presented in this guide offer a roadmap for researchers aiming to validate this and similar small molecule-protein interactions in the context of plant immunity and drug discovery.

References

DFPM-5 Derivative Demonstrates Enhanced Efficacy in Plant Signaling Modulation Compared to Original Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A recent study comparing the novel derivative DFPM-5 to its parent compound, [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (this compound), has revealed the derivative's superior efficacy in modulating key plant signaling pathways. The research, focused on the model organism Arabidopsis thaliana, indicates that this compound-5 exhibits a more potent inhibitory effect on root growth and abscisic acid (ABA)-induced gene expression, suggesting its potential as a more effective chemical probe for dissecting plant stress responses.

The original this compound compound is a known modulator of plant signaling that inhibits ABA responses through the activation of effector-triggered immunity (ETI) signal transduction.[1] This activity is dependent on the TIR-NLR protein VICTR and other components of the R gene resistance pathway, including EDS1 and PAD4.[1][2][3] The study of this compound and its derivatives aims to further elucidate the intricate cross-talk between biotic and abiotic stress signaling in plants.

Enhanced Biological Activity of this compound-5

The comparative analysis of twenty-two this compound derivatives identified this compound-5 as a standout compound with significantly enhanced biological activity.[1] The single structural difference between this compound and this compound-5, a carbonyl oxygen substitution, is believed to contribute to its heightened effects.[1]

Quantitative Data Summary

The following table summarizes the comparative efficacy of this compound-5 and the original this compound compound based on key experimental findings.

Parameter AssessedOriginal this compoundThis compound-5 DerivativeOutcome
Primary Root Growth Inhibition InhibitoryStrongest inhibitory effect among all derivativesThis compound-5 is a more potent inhibitor of primary root growth.[1]
Lateral Root Formation InhibitoryStronger inhibitory effect on lateral root formationThis compound-5 shows enhanced inhibition of lateral root development.[1]
ABA-Induced RAB18 Expression InhibitoryStrong inhibitory effectBoth compounds inhibit the expression of this ABA-responsive gene.[1]
ABA-Induced RD29B Expression InhibitoryMore strongly inhibited than by original this compoundThis compound-5 demonstrates superior inhibition of this key ABA-responsive gene.[1]

Experimental Protocols

The findings are supported by the following key experimental methodologies:

Arabidopsis thaliana Root Growth Assay
  • Plant Material and Growth Conditions: Seeds of Arabidopsis thaliana (accession Col-0) were surface-sterilized and sown on a growth medium containing 0.5x Murashige & Skoog (MS) salts, 0.05% MES, 1% sucrose, and 0.8% plant agar (B569324) (pH 5.8). Following a two-day stratification period at 4°C, the plates were placed vertically in a growth chamber at 22°C under a long-day photoperiod (16 hours light / 8 hours dark).

  • Compound Treatment: Eight-day-old seedlings were transferred to fresh solid medium supplemented with 10 µM of either this compound, this compound-5, or a DMSO control. The position of the primary root tip at the time of transfer was marked.

  • Data Analysis: Primary root growth and lateral root development were monitored and measured six days after transfer. The inhibitory effects of the compounds were quantified by comparing the root growth in the presence of the compounds to the DMSO control.[1]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Plant Material and Treatment: Arabidopsis thaliana (Col-0) seedlings were grown for seven days. For analysis of ABA-induced gene expression, seedlings were pre-treated with 30 µM of this compound, this compound-5, or a DMSO control for one hour, followed by incubation with 10 µM ABA for five hours.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the seedlings, and first-strand cDNA was synthesized using a reverse transcriptase enzyme.

  • qRT-PCR: The relative expression levels of the ABA-responsive genes RAB18 and RD29B were quantified using qRT-PCR. The transcript levels were normalized to a constitutively expressed reference gene.

  • Data Analysis: The fold change in gene expression in response to ABA and the inhibitory effect of the compounds were calculated relative to the control treatments.[4]

Distinct Signaling Pathways

A significant finding of the comparative study is the suggestion that this compound-5 may utilize a signaling pathway distinct from that of the original this compound compound. While this compound-induced root growth inhibition is dependent on EDS1 and PAD4, this compound-5's potent inhibition was observed even in mutant backgrounds lacking these essential signaling components.[1] This suggests that this compound-5 might act downstream of these components or through an entirely independent pathway to exert its effects.

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathway for this compound and the proposed divergence for this compound-5.

DFPM_Signaling_Pathway This compound This compound VICTR VICTR (TIR-NB-LRR) This compound->VICTR activates EDS1_PAD4 EDS1/PAD4 Complex VICTR->EDS1_PAD4 signals through ABA_Signaling ABA Signaling (e.g., RAB18, RD29B expression) EDS1_PAD4->ABA_Signaling inhibits Root_Growth Root Growth EDS1_PAD4->Root_Growth inhibits DFPM5_Proposed_Pathway DFPM5 This compound-5 Unknown_Target Potentially Independent Pathway DFPM5->Unknown_Target activates ABA_Signaling ABA Signaling (e.g., RAB18, RD29B expression) Unknown_Target->ABA_Signaling inhibits Root_Growth Root Growth Unknown_Target->Root_Growth inhibits EDS1_PAD4 EDS1/PAD4 Complex

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DFPM for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of DFPM ([5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione), a modulator of plant signaling. Due to its chemical structure, which includes a dichlorophenyl group, a furan (B31954) ring, and a piperidinyl-methanethione moiety, this compound must be treated as hazardous chemical waste. Adherence to the following procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Recommended Personal Protective Equipment:

PPE ComponentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A lab coat and closed-toe shoes.

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound and materials contaminated with it.

  • Waste Segregation: Isolate this compound waste from all other waste streams. As a chlorinated organic compound, it must be collected in a designated container for halogenated organic waste . Do not mix with non-halogenated solvents or other incompatible chemicals.[1]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[2]

    • The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "[5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione ," and the approximate concentration if in solution.[1]

    • Leave at least 10% headspace in the container to allow for vapor expansion.[2]

  • Collection of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and absorbent paper, must also be disposed of in the designated halogenated organic waste container.[1]

    • For cleaning glassware, rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol), and collect the rinsate as hazardous waste. After an initial solvent rinse, glassware can be washed with soap and water.

  • Storage:

    • Store the sealed hazardous waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.[2]

    • The storage area should be cool, dry, well-ventilated, and away from sources of ignition.[3][4]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2]

    • Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [5]

Hazard Profile of Structurally Related Compounds

Chemical MoietyPotential Hazards
Dichlorophenyl Compounds Classified as halogenated organic waste; often toxic and persistent in the environment.[6][7]
Furan Highly flammable, may form explosive peroxides upon exposure to air, and can produce poisonous gases in a fire.[5]
Piperidine Flammable liquid, toxic if inhaled or in contact with skin, and can cause severe skin burns and eye damage.[3][4]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

DFPM_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Protocol cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate containerize Use Labeled, Compatible Waste Container segregate->containerize collect Collect Solid & Liquid Waste (Including Contaminated Materials) containerize->collect seal_store Securely Seal Container & Store in Satellite Accumulation Area collect->seal_store contact_ehs Contact EHS for Waste Pickup seal_store->contact_ehs end_process End: Waste Transferred to Licensed Disposal Facility contact_ehs->end_process

Caption: Disposal workflow for this compound.

References

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